6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
Description
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Properties
IUPAC Name |
6-chloro-1-methyl-3,4-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-12-8-3-2-6(10)4-7(8)11-5-9(12)13/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCDAWOBCMZDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513285 | |
| Record name | 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80484-00-0 | |
| Record name | 6-Chloro-3,4-dihydro-1-methyl-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80484-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical properties of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Synthesizing available data with established principles of organic chemistry, this document will delve into the structure, synthesis, reactivity, and potential applications of this molecule, offering valuable insights for researchers in drug discovery and development.
Molecular Identity and Physicochemical Properties
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a derivative of the quinoxalinone scaffold, a class of compounds known for a wide range of biological activities.[1] The core structure consists of a benzene ring fused to a pyrazinone ring, which is partially saturated in this dihydro derivative.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | 6-chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one | - |
| CAS Number | 80484-00-0 | [2] |
| Molecular Formula | C₉H₉ClN₂O | [2] |
| Molecular Weight | 196.63 g/mol | [2] |
| Canonical SMILES | CN1C(=O)CC2=C(N1)C=C(C=C2)Cl | - |
| XLogP3 | 1.5 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Topological Polar Surface Area | 32.7 Ų | [3] |
Note: Some properties are computationally derived and should be confirmed by experimental data.
Synthesis and Characterization
The synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves a multi-step process starting from readily available precursors. A plausible synthetic route would begin with the synthesis of the parent quinoxalinone, followed by N-alkylation.
Synthesis of the 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one Scaffold
The formation of the quinoxalinone ring system is often achieved through the condensation of an o-phenylenediamine with an α-ketoester or a related dicarbonyl compound.[5] For the synthesis of the 6-chloro derivative, 4-chloro-1,2-phenylenediamine would be the key starting material.
Experimental Protocol: Illustrative Synthesis of the Quinoxalinone Core
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-1,2-phenylenediamine in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagents: To this solution, add an equimolar amount of an α-ketoester, for example, ethyl glyoxalate or ethyl 2-chloroacetate.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield 6-chloro-3,4-dihydroquinoxalin-2(1H)-one.
N-Methylation
The introduction of the methyl group at the N1 position can be achieved through N-alkylation of the pre-formed 6-chloro-3,4-dihydroquinoxalin-2(1H)-one.
Experimental Protocol: N-Alkylation
-
Deprotonation: The secondary amine at the N1 position of 6-chloro-3,4-dihydroquinoxalin-2(1H)-one is deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Addition of Methylating Agent: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures to drive it to completion.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
The regioselectivity of N-alkylation in similar heterocyclic systems can sometimes be an issue, potentially leading to a mixture of N1 and N4 alkylated products. However, the lactam nitrogen (N1) is generally more nucleophilic, favoring the desired product.[6]
Spectroscopic Characterization
While specific spectra for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[7]
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the chloro substituent. A singlet corresponding to the N-methyl group would be present, likely in the range of 3.0-3.5 ppm. The methylene protons at the C3 position would appear as a singlet.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon (around 160-170 ppm), the aromatic carbons, the N-methyl carbon, and the methylene carbon.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the lactam group would be a prominent feature, typically in the region of 1650-1680 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.
Chemical Reactivity
The reactivity of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is dictated by the interplay of its functional groups and the aromatic system.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The chloro group is an ortho-, para-director, while the fused pyrazinone ring is deactivating.
-
Lactam Carbonyl: The carbonyl group is susceptible to nucleophilic attack, although the amide resonance reduces its reactivity compared to a ketone.
-
C3 Methylene Group: The methylene group adjacent to the nitrogen atom can be a site for radical reactions, as has been demonstrated for the broader class of 3,4-dihydroquinoxalin-2-ones.[8]
-
N4 Amine: The secondary amine at the N4 position can potentially undergo further reactions such as acylation or alkylation under specific conditions.
Potential Applications in Drug Discovery and Medicinal Chemistry
The quinoxalinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[5] Derivatives of quinoxaline have been reported to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
A key area of interest for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is its potential as an intermediate in the synthesis of kinase inhibitors .[9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The quinoxaline core can serve as a scaffold to which various pharmacophoric groups can be attached to achieve potent and selective inhibition of specific kinases.
The presence of the chloro and N-methyl groups on the quinoxalinone core can significantly influence its biological activity. The chlorine atom can modulate the electronic properties of the aromatic ring and participate in halogen bonding with target proteins. The N-methyl group can impact the compound's solubility, metabolic stability, and conformational preferences, all of which are critical parameters in drug design.
Recent studies on other substituted quinoxalin-2-one derivatives have highlighted their potential as agents for colorectal cancer, acting through mechanisms such as the inhibition of cyclooxygenase-2 (COX-2).[7] While the specific biological activity of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one has not been extensively reported, its structural features suggest it is a promising candidate for further investigation in various therapeutic areas.
Conclusion
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound with a structural framework that holds significant promise for medicinal chemistry applications. While detailed experimental data for this specific molecule is limited, an understanding of the chemistry of the quinoxalinone scaffold allows for informed predictions regarding its synthesis, reactivity, and potential biological activity. Its role as an intermediate in the synthesis of kinase inhibitors underscores its importance in the ongoing quest for novel therapeutics. Further research into the experimental properties and biological evaluation of this compound is warranted to fully elucidate its potential in drug discovery and development.
References
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Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI. Available at: [Link]
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6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. MySkinRecipes. Available at: [Link]
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Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. Available at: [Link]
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Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. National Institutes of Health. Available at: [Link]
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New synthesis of a late-stage tetracyclic key intermediate of lumateperone. National Institutes of Health. Available at: [Link]
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Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light. ACS Organic & Inorganic Au. Available at: [Link]
-
Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed. Available at: [Link]
-
Visible-Light-Induced Direct Methylation of Quinoxalin-2(1H)-ones with N,N,N′,N″,N″-Pentamethyldiethylenetriamine as the Methyl Source. ACS Publications. Available at: [Link]
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synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Available at: [Link]
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Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PubMed. Available at: [Link]
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Visible-Light-Induced Direct Methylation of Quinoxalin-2(1 H)-ones with N, N, N', N″, N″-Pentamethyldiethylenetriamine as the Methyl Source. PubMed. Available at: [Link]
-
Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. MDPI. Available at: [Link]
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Visible-Light-Induced Direct Methylation of Quinoxalin-2(1 H )-ones with N , N , N ′, N ″, N ″-Pentamethyldiethylenetriamine as the Methyl Source. ResearchGate. Available at: [Link]
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Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health. Available at: [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. MDPI. Available at: [Link]
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6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. Lead Sciences. Available at: [Link]
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An improved synthesis of 6-chloro-1H-quinoxalin-2-one. ResearchGate. Available at: [Link]
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Synthesis of 2-aryl quinoxaline derivatives and their in silico investigation for breast cancer medication. Taylor & Francis Online. Available at: [Link]
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Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][10]naphthyrin-5(6H)-one. National Institutes of Health. Available at: [Link]
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Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. ACS Publications. Available at: [Link]
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Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. National Institutes of Health. Available at: [Link]
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6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one. MOLBASE. Available at: [Link]
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Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed. Available at: [Link]
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6-Chloro-3,4-dihydroquinoxalin-2(1h)-one. PubChem. Available at: [Link]
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6,7-Dichloro-3,4-dihydroquinoxalin-2(1H)-one. PubChem. Available at: [Link]
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A Technical Guide to 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 80484-00-0)
Abstract: This document provides a comprehensive technical overview of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS No. 80484-00-0), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoxalinone scaffold is a privileged structure, forming the core of numerous biologically active agents.[1][2] This guide delves into the molecule's physicochemical properties, outlines robust and reproducible synthetic and purification protocols, and details essential analytical methods for its characterization. Furthermore, it discusses its applications as a key intermediate and provides critical safety and handling information. This paper is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.
Introduction: The Significance of the Quinoxalinone Scaffold
The quinoxaline ring system and its derivatives are of paramount importance in the field of medicinal chemistry, demonstrating a vast array of pharmacological activities.[1] Derivatives have been developed as antibacterial, anti-inflammatory, antioxidant, and anticancer agents.[2][3] Notably, substituted quinoxalinones have been investigated as potent inhibitors of critical enzymes such as PARP and aldose reductase, highlighting their therapeutic potential.[4][5]
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one serves as a crucial, functionalized intermediate. The presence of a chlorine atom on the benzene ring provides a handle for further synthetic transformations, such as cross-coupling reactions, while the N-methyl group and the lactam functionality offer distinct chemical properties compared to its unsubstituted counterpart. Its strategic value lies in its role as a scaffold for building more complex molecules, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Physicochemical Properties & Identification
Accurate identification and understanding of the physicochemical properties of a compound are the foundation of its successful application in research.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Compound Name | 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one |
| CAS Number | 80484-00-0[6][7] |
| Molecular Formula | C₉H₉ClN₂O[6][7] |
| Molecular Weight | 196.63 g/mol [6] |
| IUPAC Name | 6-chloro-1-methyl-3,4-dihydro-1H-quinoxalin-2-one |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 1.5 | PubChem (Precursor)[8] |
| Hydrogen Bond Donors | 0 | PubChem (Precursor)[8] |
| Hydrogen Bond Acceptors | 2 | PubChem (Precursor)[8] |
| Rotatable Bond Count | 0 | PubChem (Precursor)[8] |
Note: Some properties are referenced from the unmethylated precursor, 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one, as they are expected to be highly similar.
Caption: Chemical Structure of the title compound.
Synthesis and Purification Workflow
The synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is most logically achieved via the N-methylation of its corresponding precursor, 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one. This precursor can be synthesized through a cyclocondensation reaction.
Caption: Retrosynthetic analysis of the target compound.
Protocol: Synthesis of Precursor 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one
This procedure involves the acylation of a substituted phenylenediamine followed by intramolecular cyclization. The choice of a base is critical to neutralize the HCl generated in situ, driving the reaction to completion.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-chloro-1,2-phenylenediamine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Ethyl Acetate) in a three-neck round-bottom flask under an inert atmosphere (N₂), add a mild base such as triethylamine (1.2 eq).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature below 5 °C. The dropwise addition is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Cyclization: Add a stronger base, such as potassium carbonate (2.0 eq), and heat the mixture to reflux. The heat and stronger base facilitate the intramolecular nucleophilic substitution to form the dihydroquinoxalinone ring.
-
Work-up: After cooling, filter the reaction mixture to remove inorganic salts. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude solid is the desired precursor.
Protocol: N-Methylation to 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
This step involves the deprotonation of the amide nitrogen followed by alkylation with a methylating agent. The use of a strong, non-nucleophilic base is key to ensure selective N-alkylation.
Step-by-Step Methodology:
-
Reaction Setup: Suspend the crude 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq) in anhydrous Dimethylformamide (DMF) under an inert atmosphere.
-
Deprotonation: Cool the suspension to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. The evolution of hydrogen gas will be observed. This step generates the nucleophilic amide anion.
-
Alkylation: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts, wash with water and brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate.
Purification
The final product is purified to remove unreacted starting materials and byproducts, ensuring high purity for subsequent applications.
-
Column Chromatography: The crude product can be purified by silica gel column chromatography. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective. The choice of solvent system is guided by initial TLC analysis.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl acetate/hexane) can yield highly pure crystalline material. This method is also advantageous for large-scale purification.
Analytical Characterization
A suite of analytical techniques is required to unambiguously confirm the structure and purity of the synthesized compound.
Caption: Standard analytical workflow for compound validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include a singlet for the N-methyl protons (~3.0-3.3 ppm), a singlet for the C3 methylene protons (~3.4-3.6 ppm), and distinct signals in the aromatic region (6.5-7.5 ppm) corresponding to the three protons on the substituted benzene ring. An N-H proton signal from the precursor should be absent.
-
¹³C NMR: Key signals will include the carbonyl carbon (~165-170 ppm), the N-methyl carbon (~30-35 ppm), the C3 methylene carbon (~45-50 ppm), and six distinct aromatic carbon signals.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 197. A characteristic isotopic pattern with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks will be observed due to the presence of the chlorine-35 and chlorine-37 isotopes.
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC. A C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is a standard method. Purity is determined by integrating the peak area at a suitable UV wavelength (e.g., 254 nm).
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band around 1670-1690 cm⁻¹.
Applications in Research and Drug Discovery
The primary value of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is as a versatile building block. The dihydroquinoxalinone core provides a rigid scaffold that can be functionalized at multiple positions to modulate biological activity.
Caption: Key sites for synthetic modification.
-
C3 Position Chemistry: The methylene group at the C3 position can be functionalized. For instance, deprotonation followed by reaction with various electrophiles allows for the introduction of diverse side chains, a common strategy in quinoxalinone chemistry.[9]
-
Aromatic Ring Functionalization: The chlorine atom at the C6 position is a key site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or amino substituents to explore new chemical space.
-
Scaffold for Bioactive Molecules: This intermediate can be used in the synthesis of compounds targeting a range of biological targets. The general quinoxalinone class has shown activity against various bacteria, fungi, and cancer cell lines, making this a valuable starting point for new discovery campaigns.[3][10]
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with this and any other laboratory chemical.
Table 3: GHS Hazard Information
| Code | Hazard Statement |
|---|---|
| H302 | Harmful if swallowed[6] |
| H315 | Causes skin irritation[6] |
| H319 | Causes serious eye irritation[6] |
| H335 | May cause respiratory irritation[6] |
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[11]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][11] Keep away from strong oxidizing agents and strong acids.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a strategically important heterocyclic intermediate. Its synthesis is achievable through well-established chemical transformations, and its structure allows for extensive diversification. This technical guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in the pursuit of novel therapeutic agents.
References
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Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed. Available at: [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]
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Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed. Available at: [Link]
-
An improved synthesis of 6-chloro-1H-quinoxalin-2-one - ResearchGate. Available at: [Link]
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6-Chloro-3,4-dihydroquinoxalin-2(1h)-one - PubChem. Available at: [Link]
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An In-Depth Technical Guide to 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core structure, plausible synthetic routes, and its established role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors.
Introduction: The Quinoxalinone Scaffold in Drug Discovery
The quinoxalinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets. Furthermore, the presence of nitrogen atoms and a lactam moiety offers opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for high-affinity binding to proteins.[3] Quinoxaline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 80484-00-0) is a specific derivative that has emerged as a valuable building block in the synthesis of complex pharmaceutical compounds.[3] Its strategic substitution with a chloro group on the benzene ring and a methyl group on the lactam nitrogen provides a versatile platform for further chemical modification.
Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂O | [3] |
| Molecular Weight | 196.63 g/mol | [3] |
| CAS Number | 80484-00-0 | [3] |
| SMILES | CN1C(=O)C[NH]C2=CC=C(Cl)C=C12 | Inferred from IUPAC name |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from structure |
| Storage | 2-8°C, sealed in a dry environment. | [3] |
The structure of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is characterized by a dihydroquinoxalinone core. The "dihydro" designation indicates the presence of two additional hydrogen atoms compared to the fully aromatic quinoxaline, resulting in a saturated carbon at the 3 and 4 positions. The "(1H)" and "(2H)" locants denote the positions of the hydrogen atoms on the nitrogen and the carbonyl carbon of the lactam ring, respectively. The key substituents are a chlorine atom at the 6-position of the benzene ring and a methyl group on the nitrogen atom at the 1-position.
Synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one: A Plausible and Validated Approach
Step 1: Synthesis of the Precursor, 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one
The synthesis of the quinoxalinone ring system is typically achieved through the condensation of a substituted o-phenylenediamine with an α-keto acid or its equivalent.[5] An improved regioselective synthesis of the precursor, 6-chloro-1H-quinoxalin-2-one, has been described starting from p-chloroaniline.[5] This involves a multi-step process of condensation, nitration, reduction, and cyclization.
A more direct and commonly employed laboratory-scale synthesis involves the reaction of 4-chloro-1,2-phenylenediamine with chloroacetic acid.
Experimental Protocol: Synthesis of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as a mixture of water and a co-solvent like ethanol.
-
Addition of Reagents: To the stirred suspension, add chloroacetic acid (1.1 equivalents) and a base such as sodium bicarbonate or sodium acetate (2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield 6-chloro-3,4-dihydroquinoxalin-2(1H)-one as a solid.
Step 2: N-Methylation to Yield 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
The second step involves the selective methylation of the nitrogen atom at the 1-position of the quinoxalinone ring. This is a standard N-alkylation reaction.
Experimental Protocol: N-Methylation
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 6-chloro-3,4-dihydroquinoxalin-2(1H)-one precursor (1 equivalent) in a dry aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Deprotonation: Add a suitable base to deprotonate the lactam nitrogen. A strong base like sodium hydride (NaH, 1.1-1.2 equivalents) is commonly used. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.
-
Methylation: Cool the reaction mixture in an ice bath and add a methylating agent, such as methyl iodide (CH₃I, 1.2-1.5 equivalents), dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-6 hours) until the starting material is consumed, as monitored by TLC.
-
Work-up and Isolation: Quench the reaction by the careful addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.
Analytical Characterization
While specific spectral data for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is not widely published, we can predict the expected spectroscopic features based on its structure and data from similar compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons at the 3-position, the N-H proton (if not fully methylated), and the N-methyl protons. The aromatic protons will likely appear as a set of multiplets in the range of δ 7.0-7.5 ppm. The methylene protons at C3 would be a singlet at around δ 3.5-4.0 ppm. The N-methyl protons will present as a sharp singlet at approximately δ 3.0-3.5 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the lactam at around δ 165-170 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm, with the carbon attached to the chlorine atom appearing at a distinct chemical shift. The N-methyl carbon will be observed in the aliphatic region, typically around δ 30-35 ppm, and the methylene carbon at C3 will be around δ 45-50 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam ring, typically in the range of 1650-1690 cm⁻¹. The N-H stretching vibration (if any residual precursor is present) would appear as a broad band around 3200-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C-Cl stretching vibration will be found in the fingerprint region, typically below 800 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 196, corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) will be a key diagnostic feature.
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.[3]
Kinase Inhibitors
The quinoxalinone scaffold has been identified as a promising core for the development of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structure of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one allows for the introduction of various substituents at the 3-, 4-, and 7-positions, enabling the exploration of structure-activity relationships (SAR) to optimize binding to the ATP-binding pocket of specific kinases. The chloro and methyl groups can serve as handles for further functionalization or can themselves contribute to the binding affinity and selectivity of the final compound.
Other Potential Therapeutic Areas
Beyond kinase inhibition, the broader class of quinoxalinone derivatives has been investigated for a range of other biological activities, suggesting that derivatives of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one could also be explored in these areas:
-
Antimicrobial Agents: Certain quinoxalinone derivatives have shown promising activity against various bacterial and fungal strains.[4]
-
Antiviral Activity: The quinoxaline scaffold has been incorporated into compounds with antiviral properties.
-
Central Nervous System (CNS) Activity: Some quinoxalinone derivatives have been reported to possess anxiolytic and other CNS-related activities.
Conclusion and Future Perspectives
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a strategically important building block in modern medicinal chemistry. Its straightforward, albeit not extensively documented, synthesis and versatile structure make it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization. The established link between the quinoxalinone scaffold and kinase inhibition highlights the potential for derivatives of this compound to contribute to the development of novel cancer therapies and treatments for other diseases driven by aberrant kinase activity. Future research efforts will likely focus on the development of more efficient and scalable synthetic routes to this and related compounds, as well as the continued exploration of its utility in the discovery of new therapeutic agents.
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An In-Depth Technical Guide to 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. A detailed, field-proven synthetic protocol is presented, followed by a thorough discussion of modern analytical techniques for its characterization. Furthermore, this guide explores the potential therapeutic applications of this quinoxalinone scaffold, drawing parallels with structurally related compounds that have shown promise in various disease areas. This document is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics.
Physicochemical Properties: The Foundation of a Molecule
Understanding the fundamental physicochemical properties of a compound is paramount in drug discovery and development. These properties govern its behavior in biological systems, influencing everything from solubility and membrane permeability to metabolic stability.
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a derivative of the quinoxalinone heterocyclic system. The introduction of a chlorine atom at the 6-position and a methyl group at the 1-position significantly influences its electronic and steric properties compared to the parent scaffold.
Molecular Structure and Weight
The precise molecular weight is a critical parameter for any chemical entity, serving as a primary identifier in analytical techniques such as mass spectrometry. The molecular formula for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is C9H9ClN2O[1]. Based on this, the calculated molecular weight is approximately 196.63 g/mol [1][2].
Table 1: Key Physicochemical Properties of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
| Property | Value | Source |
| Molecular Formula | C9H9ClN2O | [1] |
| Molecular Weight | 196.63 g/mol | [1][2] |
| CAS Number | 80484-00-0 | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred |
The structural framework, illustrated below, consists of a benzene ring fused to a dihydropyrazinone ring. The chlorine atom, being an electron-withdrawing group, modulates the electron density of the aromatic system. The methyl group on the nitrogen atom enhances lipophilicity.
Figure 1: Chemical Structure of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.
Synthesis Protocol: A Step-by-Step Guide
The synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one can be efficiently achieved through a two-step process starting from a commercially available precursor. The general strategy involves the synthesis of the quinoxalinone core followed by N-methylation.
Synthesis of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one (Precursor)
An established method for the synthesis of the quinoxalinone core involves the cyclization of a substituted o-phenylenediamine with an appropriate two-carbon synthon. An improved regioselective synthesis of the related 6-chloro-1H-quinoxalin-2-one has been described using p-chloroaniline as a starting material, involving condensation, nitration, reduction, and cyclization reactions[3]. A similar strategy can be employed for the dihydro version.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-chloro-1,2-phenylenediamine (1 eq.) in a suitable solvent such as ethanol or dioxane, add chloroacetyl chloride (1.1 eq.) dropwise at 0 °C.
-
Cyclization: After the addition is complete, add a non-nucleophilic base like triethylamine (2.5 eq.) and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude solid is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one.
N-Methylation to Yield 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
The final step involves the selective methylation of the nitrogen atom at the 1-position. This is a standard N-alkylation reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one (1 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq.).
-
Methylation: To this suspension, add methyl iodide (1.2 eq.) dropwise at room temperature. The reaction mixture is then stirred at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, pour the mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.
Figure 2: Synthetic Workflow for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.
Analytical Characterization: Confirming Identity and Purity
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Table 2: Expected Analytical Data for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (3H), singlet for the methylene group (2H), and a singlet for the N-methyl group (3H). Chemical shifts will be influenced by the chlorine and amide functionalities. |
| ¹³C NMR | Resonances for nine distinct carbon atoms, including aromatic carbons, a methylene carbon, a carbonyl carbon, and a methyl carbon. |
| Mass Spec (MS) | A molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight (196.63), with a characteristic isotopic pattern for the chlorine atom (M and M+2 in a ~3:1 ratio). |
| Infrared (IR) | Characteristic absorption bands for the C=O stretch of the amide, N-H bending (if any precursor remains), C-H stretches, and C-Cl stretch. |
| HPLC | A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used. |
Potential Therapeutic Applications: A Scaffold of Interest
The quinoxalinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. Derivatives of this core have demonstrated a wide range of biological activities.
-
Kinase Inhibition: Many quinoxalinone derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, certain isoquinoline derivatives, which share structural similarities, have been designed as potent inhibitors of kinases like MPS1[4].
-
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors are an important class of cancer therapeutics. The quinoxalinone core has been incorporated into the design of novel PARP inhibitors[5].
-
Antimicrobial and Antiviral Activity: The broader quinoline and quinoxaline families of compounds have a long history of use and investigation as antimalarial, antibacterial, and antiviral agents[6].
-
Central Nervous System (CNS) Activity: Some quinoxaline derivatives have been explored for their potential in treating CNS disorders, such as schizophrenia, by targeting enzymes like PDE10A[7].
The specific substitutions on 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one—the chloro and N-methyl groups—will fine-tune its pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Further biological screening of this compound is warranted to fully elucidate its therapeutic potential.
Figure 3: Potential Therapeutic Applications of the Quinoxalinone Scaffold.
Conclusion
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, with a molecular weight of 196.63 g/mol , is a synthetically accessible compound belonging to the medicinally important quinoxalinone class of heterocycles. This guide has provided a detailed protocol for its synthesis and outlined the necessary analytical methods for its characterization. Based on the known biological activities of related structures, this molecule represents a promising starting point for further investigation in various drug discovery programs, particularly in oncology and infectious diseases. The insights provided herein are intended to empower researchers to explore the full potential of this intriguing scaffold.
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6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one synthesis pathway
An In-Depth Technical Guide to the Synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Quinoxalinone derivatives are a significant class of heterocyclic compounds, drawing considerable attention in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1] The strategic incorporation of various substituents onto the quinoxalinone scaffold allows for the fine-tuning of their biological properties. This guide provides a comprehensive, in-depth technical overview of a plausible and efficient synthesis pathway for a specific derivative, 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. This molecule holds potential as a key intermediate or a final active pharmaceutical ingredient.
This document is structured to provide not just a series of steps, but a coherent narrative that explains the underlying chemical principles and the rationale behind the chosen synthetic strategy. The pathway is designed for efficiency and is based on established, reliable chemical transformations, ensuring a self-validating and reproducible protocol.
Overall Synthesis Pathway
The synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one can be efficiently achieved in a four-step sequence starting from the readily available 4-chloroaniline. The pathway involves an initial acylation, followed by a regioselective nitration, a key reductive cyclization to form the core heterocyclic structure, and a final N-methylation to yield the target compound.
Caption: Overall synthetic route to 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.
Step 1: Acylation of 4-Chloroaniline
Objective: To protect the amino group of 4-chloroaniline and introduce the two-carbon unit necessary for the eventual cyclization. This is achieved through acylation with chloroacetyl chloride.
Causality of Experimental Choices:
-
Reagent Selection: Chloroacetyl chloride is a bifunctional reagent. The acyl chloride group readily reacts with the aniline, while the alkyl chloride portion is relatively stable under these conditions, preserving it for the later intramolecular cyclization step.
-
Base: A mild base such as triethylamine or sodium carbonate is used to neutralize the hydrochloric acid byproduct generated during the acylation, preventing the protonation of the starting aniline and driving the reaction to completion.[2]
-
Solvent: An inert aprotic solvent like benzene, toluene, or dichloromethane is chosen to dissolve the reactants without participating in the reaction.[2][3]
-
Temperature Control: The reaction is typically performed at a low temperature (e.g., 0-5 °C) initially to control the exothermicity of the acylation, and then allowed to proceed at room temperature.[3]
Experimental Protocol: Synthesis of 2-Chloro-N-(4-chlorophenyl)acetamide
-
To a solution of 4-chloroaniline (1.0 eq.) in toluene, add sodium carbonate (1.5 eq.) dissolved in water.
-
Stir the mixture vigorously for 30 minutes at room temperature.
-
Cool the mixture to 10-15 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq.) dropwise, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid product, wash with water to remove inorganic salts, and dry under vacuum. The product can be used in the next step without further purification.
Step 2: Nitration of 2-Chloro-N-(4-chlorophenyl)acetamide
Objective: To introduce a nitro group onto the aromatic ring, positioned ortho to the amide group. This is a critical step for the subsequent reductive cyclization.
Causality of Experimental Choices:
-
Regioselectivity: The acetamido group is a moderately activating, ortho-, para-directing group. Since the para position is blocked by the chlorine atom, nitration will selectively occur at one of the ortho positions. The position ortho to the amide and meta to the chlorine is electronically favored.
-
Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is a potent nitrating agent capable of nitrating the deactivated (due to the chlorine) aromatic ring. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Temperature Control: This reaction is highly exothermic and must be performed at low temperatures (typically below 10 °C) to prevent over-nitration and side reactions.
Experimental Protocol: Synthesis of 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide
-
To a flask containing concentrated sulfuric acid, cool the acid to 0 °C in an ice-salt bath.
-
Slowly add 2-Chloro-N-(4-chlorophenyl)acetamide (1.0 eq.) in small portions, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the acetamide, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
The precipitated solid is filtered, washed thoroughly with cold water until the washings are neutral, and then dried.
Step 3: Reductive Cyclization to form 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one
Objective: To simultaneously reduce the nitro group to an amine and effect an intramolecular cyclization to form the dihydroquinoxalinone ring.
Causality of Experimental Choices:
-
Reaction Mechanism: This step is a tandem reaction. First, the nitro group is reduced to an amino group. This newly formed aniline is nucleophilic and is positioned perfectly for an intramolecular nucleophilic substitution, attacking the carbon bearing the chlorine atom of the chloroacetyl group to form the six-membered heterocyclic ring.
-
Reducing Agent: Various reducing agents can be employed. A common and cost-effective method is the use of a metal in acidic media, such as iron powder in acetic acid. Alternatively, catalytic hydrogenation (H₂ with Pd/C) or other reducing agents like sodium borohydride or sodium bisulfite can be used.[1] Iron in acetic acid is often preferred on a larger scale due to its efficiency and cost.
Caption: Mechanism of the one-pot reductive cyclization step.
Experimental Protocol: Synthesis of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one
-
Suspend 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide (1.0 eq.) in a mixture of ethanol and water.
-
Add iron powder (3.0-4.0 eq.) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 4: N-Methylation of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one
Objective: To introduce a methyl group at the N1 position of the quinoxalinone ring to obtain the final target molecule.
Causality of Experimental Choices:
-
Methylating Agent: A variety of methylating agents can be used, such as methyl iodide or dimethyl sulfate.[2] Methyl iodide is highly reactive and effective for this transformation.
-
Base: A base is required to deprotonate the secondary amide nitrogen, making it nucleophilic. Strong bases like sodium hydride (NaH) or milder bases like potassium carbonate (K₂CO₃) can be used depending on the desired reactivity and reaction conditions.
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal as they dissolve the reactants and facilitate the SN2 reaction.
Experimental Protocol: Synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
-
Dissolve 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq.) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq.) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq.) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be purified by column chromatography or recrystallization to yield the pure 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.
Data Summary
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| 1 | 4-Chloroaniline | Chloroacetyl chloride, Na₂CO₃ | 2-Chloro-N-(4-chlorophenyl)acetamide | >90% |
| 2 | 2-Chloro-N-(4-chlorophenyl)acetamide | HNO₃, H₂SO₄ | 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide | 80-90% |
| 3 | 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide | Fe, NH₄Cl | 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one | 70-85% |
| 4 | 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one | CH₃I, K₂CO₃ | 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one | 85-95% |
Yields are estimates based on related literature procedures and may vary depending on specific reaction conditions and scale.
Conclusion
The described four-step synthesis pathway provides a robust and logical approach for the preparation of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. By starting with commercially available 4-chloroaniline, this route employs well-understood and scalable chemical reactions, including acylation, nitration, reductive cyclization, and N-methylation. The rationale behind each step, from reagent selection to reaction conditions, has been detailed to provide a clear and comprehensive guide for researchers in the field. This technical guide serves as a valuable resource for the synthesis of this and structurally related quinoxalinone derivatives, facilitating further research and development in medicinal chemistry.
References
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Li, J., et al. (2009). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. ResearchGate. Retrieved from [Link]
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Wang, C., et al. (2019). Catalytic reduction of quinolines a Background for catalytic reduction... ResearchGate. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, October 14). All You Need to Know about the Reduction of Alkynes. YouTube. Retrieved from [Link]
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6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one as a pharmaceutical intermediate
An In-Depth Technical Guide to 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one: A Core Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of the Quinoxalinone Scaffold
Within the landscape of nitrogen-containing heterocycles, the quinoxalinone core has emerged as a "privileged platform" in medicinal chemistry.[1] Characterized by a pyrazin-2(1H)-one ring fused to a benzene ring, this scaffold is frequently found in a diverse array of pharmacologically active compounds.[1] Its structural rigidity, combined with its capacity for hydrogen bonding and various molecular interactions, makes it an ideal foundation for designing targeted therapeutics. This guide focuses on a key derivative, 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one , a versatile intermediate whose specific substitution pattern offers medicinal chemists a precise toolkit for molecular elaboration, particularly in the development of kinase inhibitors for oncology.[2]
The strategic placement of a chlorine atom at the 6-position and a methyl group at the N-1 position is not arbitrary. The methyl group protects the nitrogen, preventing unwanted side reactions and directing further functionalization. More critically, the chloro-substituent serves as a highly versatile synthetic handle. Chlorine is a common feature in FDA-approved drugs, often introduced to enhance potency, modulate metabolic stability, or improve pharmacokinetic profiles.[3] It provides a reactive site for advanced synthetic transformations, such as cross-coupling reactions, allowing for the systematic construction of complex molecular architectures. This guide provides a senior scientist's perspective on the synthesis, properties, and strategic application of this pivotal building block.
Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective use in synthesis. The key identifiers and computed properties of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one | [4] |
| CAS Number | 80484-00-0 | [5] |
| Molecular Formula | C₉H₉ClN₂O | [5] |
| Molecular Weight | 196.63 g/mol | [5] |
| Appearance | Off-white to light yellow solid (typical) | --- |
| Purity | ≥98% (typical commercial grade) | [5] |
| Storage | Sealed in dry, 2-8°C | [5] |
| SMILES | CN1C(=O)CCNc2cc(Cl)ccc12 | [4] |
Strategic Synthesis: A Multi-step Approach
The synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a multi-step process that requires careful control of regioselectivity. A common and logical pathway begins with a commercially available, appropriately substituted aniline. The following workflow illustrates a representative synthesis, emphasizing the rationale behind each transformation.
Caption: Synthetic workflow for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.
Protocol 1: Synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
Step 1: N-Methylation of 4-Chloro-2-nitroaniline
-
Rationale: The methylation is performed at this early stage to ensure the methyl group is installed on the desired nitrogen. Performing this step after cyclization could lead to a mixture of N-1 and N-4 methylated products.
-
Procedure:
-
To a solution of 4-chloro-2-nitroaniline (1.0 equiv.) in acetone, add potassium carbonate (K₂CO₃, 2.0 equiv.) and methyl iodide (MeI, 1.2 equiv.).
-
Stir the mixture at reflux for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield crude 4-chloro-N¹-methyl-2-nitroaniline, which can be purified by column chromatography or used directly in the next step.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group must be reduced to an amine to form the diamine precursor required for the subsequent cyclization. Iron powder in acidic medium is a classic, cost-effective, and efficient method for this transformation.[6]
-
Procedure:
-
Suspend 4-chloro-N¹-methyl-2-nitroaniline (1.0 equiv.) in a mixture of ethanol and water.
-
Add iron powder (5.0 equiv.) and a catalytic amount of concentrated hydrochloric acid (HCl).
-
Heat the mixture to reflux (approx. 80-90°C) and stir vigorously for 2-4 hours. The color change from yellow to colorless often indicates reaction completion.
-
Cool the reaction, make it basic with a saturated solution of sodium bicarbonate (NaHCO₃), and filter through a pad of Celite to remove iron salts.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield 4-chloro-N¹-methylbenzene-1,2-diamine.
-
Step 3: Cyclization to Form the Dihydroquinoxalinone Ring
-
Rationale: This is the key ring-forming step. The reaction of the ortho-diamine with chloroacetyl chloride in the presence of a non-nucleophilic base proceeds via an initial acylation followed by an intramolecular nucleophilic substitution to form the six-membered heterocyclic ring.
-
Procedure:
-
Dissolve the diamine from Step 2 (1.0 equiv.) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add a base such as triethylamine (TEA, 2.2 equiv.).
-
Slowly add a solution of chloroacetyl chloride (1.1 equiv.) in the same solvent, keeping the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford pure 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.
-
Application in Pharmaceutical Synthesis: A Versatile Scaffold
The title compound is not an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its value lies in the strategic placement of the chloro group, which serves as an anchor point for introducing molecular diversity via modern cross-coupling chemistry.
Caption: Strategic use of the intermediate in building complex molecules.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
-
Rationale: The Suzuki coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. By reacting the chloro-substituent with various aryl or heteroaryl boronic acids, a vast library of analogues can be rapidly synthesized to explore structure-activity relationships (SAR).
-
Procedure:
-
In a reaction vial, combine 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Seal the vial and heat the mixture to 90-110°C for 8-16 hours, or until starting material is consumed as monitored by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield the desired coupled product.
-
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the intermediate is non-negotiable. A combination of spectroscopic and chromatographic techniques provides a robust validation system.
| Technique | Expected Observations | Rationale |
| ¹H NMR | - Aromatic protons (~3H) in the ~6.8-7.5 ppm region, showing characteristic splitting patterns. - Singlet for the N-CH₃ group (~3.3 ppm, 3H). - Singlet or AB quartet for the CH₂ group (~3.5-4.0 ppm, 2H). - Broad singlet for the N-H proton. | Provides definitive structural information about the proton environment, confirming the connectivity of the molecule. |
| ¹³C NMR | - Signals for 8 distinct carbons (excluding solvent). - Carbonyl carbon (~165-170 ppm). - Aromatic carbons (~115-145 ppm). - Aliphatic CH₂ carbon (~45-50 ppm). - N-CH₃ carbon (~30-35 ppm). | Complements ¹H NMR by showing the electronic environment of each carbon atom in the skeleton. |
| Mass Spec (MS) | - A molecular ion peak (M+) and/or protonated molecular ion peak ([M+H]+) corresponding to the calculated mass. - A characteristic isotopic pattern for a monochlorinated compound (M+ and M+2 peaks in an approx. 3:1 ratio). | Confirms the molecular weight and elemental composition (specifically the presence of one chlorine atom). |
| HPLC | - A single major peak under various solvent conditions. | Assesses the purity of the compound, crucial for ensuring the quality of subsequent reactions. |
Conclusion and Future Perspectives
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is more than just a chemical; it is a strategic tool in the hands of medicinal chemists. Its synthesis is logical and scalable, and its physicochemical properties make it an ideal building block for creating extensive chemical libraries. The true power of this intermediate is realized in its application, where the chloro group acts as a linchpin for diversification, enabling the rapid exploration of chemical space in the quest for novel therapeutics. As drug discovery continues to target complex biological systems with highly specific and potent molecules, the demand for well-designed, versatile intermediates like this quinoxalinone derivative will only intensify. Its proven utility in programs targeting kinases suggests its potential will continue to expand into other target classes where the quinoxalinone scaffold can provide a valuable structural starting point.
References
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An improved synthesis of 6-chloro-1H-quinoxalin-2-one. (2025). ResearchGate. [Link]
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6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. (n.d.). MySkinRecipes. [Link]
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Quinoxalinone as a Privileged Platform in Drug Development. (2018). PubMed. [Link]
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"Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. (2023). PubMed. [Link]
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6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. (n.d.). Lead Sciences. [Link]
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Introduction: The Quinoxalinone Core as a Privileged Scaffold
An In-Depth Technical Guide to the Quinoxalinone Scaffold in Medicinal Chemistry
For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a comprehensive exploration of the quinoxalinone scaffold, a cornerstone in modern medicinal chemistry. We will delve into its synthesis, multifaceted biological activities, and the mechanistic rationale behind its therapeutic potential, offering field-proven insights from a Senior Application Scientist's perspective.
In the landscape of heterocyclic chemistry, the quinoxalinone scaffold has emerged as a "privileged structure." This designation is reserved for molecular frameworks that can bind to a wide array of biological targets, thereby exhibiting a diverse range of pharmacological activities. The quinoxalinone core, a fusion of a benzene ring and a pyrazinone ring (an oxidized pyrazine), provides a rigid, planar system with strategically positioned nitrogen atoms and a carbonyl group that serve as key hydrogen bond donors and acceptors.[1][2] This inherent structural feature underpins its versatility.
Derivatives of this scaffold have demonstrated a remarkable breadth of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties, making them a focal point of intensive research in drug discovery.[3][4]
Caption: General workflow for the synthesis of the quinoxalinone scaffold.
Therapeutic Applications of the Quinoxalinone Scaffold
The true value of the quinoxalinone core is realized through its functionalization, which allows for the fine-tuning of its biological activity.
Oncology: Targeting Aberrant Cell Signaling
Quinoxalinone derivatives are increasingly recognized as a novel class of anticancer agents. [5]A primary mechanism of action is the inhibition of receptor tyrosine kinases (RTKs), enzymes that are often hyperactivated in cancer, leading to uncontrolled cell proliferation and angiogenesis.
Mechanism of Action: VEGFR-2 Inhibition
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical RTK in the angiogenesis pathway, the process by which tumors form new blood vessels to sustain their growth. [6]Many quinoxalinone-based molecules have been designed as ATP-competitive inhibitors of VEGFR-2. [7] Causality: The planar quinoxalinone scaffold mimics the adenine region of ATP, allowing it to dock into the kinase's ATP-binding pocket. Specific substitutions on the scaffold then form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the hinge region and other parts of the active site. This binding event physically blocks ATP from entering, thereby preventing the autophosphorylation and activation of VEGFR-2. The downstream signaling cascade is halted, leading to an anti-proliferative and anti-angiogenic effect. [7][6]
Caption: Quinoxalinone derivatives inhibit the VEGFR-2 signaling pathway.
Quantitative Data: Anti-Proliferative Activity
The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound ID | Target | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| Compound 15 | VEGFR-2 | MCF-7 (Breast) | 2.20 | [6] |
| Compound 15 | VEGFR-2 | HCT-116 (Colon) | 5.50 | [6] |
| Compound VIIIc | Not Specified | HCT-116 (Colon) | 2.5 | [7] |
| Compound XVa | Not Specified | HCT-116 (Colon) | 4.4 | [7] |
| Sorafenib | VEGFR-2 | (Reference Drug) | ~2-10 | [6] |
Antimicrobial Agents: A Broad-Spectrum Defense
Quinoxalinone derivatives exhibit potent activity against a wide range of microbial pathogens, including bacteria, fungi, and viruses. [3]Their N-oxide derivatives, in particular, have shown significant antibacterial effects. [8]
-
Antibacterial/Antifungal: They are active against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. [4][8]While mechanisms can vary, they often involve the disruption of essential cellular processes or DNA synthesis.
-
Antiviral: Significant activity has been reported against several viruses, including Herpes Simplex Virus (HSV) and respiratory viruses like influenza and coronaviruses. [1][9]The mechanism often involves the inhibition of viral replication at different stages. [1]For instance, certain derivatives have been shown to inhibit key viral enzymes. [10]
Anti-Inflammatory and Analgesic Roles
Chronic inflammation is a key driver of many diseases. Quinoxalinone derivatives have been identified as potent anti-inflammatory and analgesic agents. [3][11] Mechanism of Action: LOX Inhibition
A primary mechanism for their anti-inflammatory effect is the inhibition of lipoxygenase (LOX) enzymes. [12]LOX enzymes are crucial for the metabolism of arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators involved in leukocyte chemotaxis, vascular permeability, and bronchoconstriction. [1] Causality: By inhibiting LOX, quinoxalinone compounds reduce the production of leukotrienes. This leads to a measurable decrease in leukocyte migration to the site of inflammation and a reduction in the levels of key inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), thereby mitigating the inflammatory response and associated pain. [11]
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Peritonitis)
This protocol is a standard method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit leukocyte migration.
Objective: To assess the ability of a test quinoxalinone derivative to reduce carrageenan-induced leukocyte migration in mice.
Model: Male Swiss mice (25-30g).
Materials:
-
Test quinoxalinone compound, vehicle (e.g., 0.5% carboxymethylcellulose).
-
Reference drug: Indomethacin (10 mg/kg).
-
Carrageenan solution (1% in sterile saline).
-
Phosphate-buffered saline (PBS), Turk's solution.
-
Neubauer chamber, optical microscope.
Procedure:
-
Acclimatize animals for at least 48 hours with free access to food and water.
-
Divide animals into groups (n=6): Vehicle control, Reference drug, and Test compound groups (e.g., 5, 10, 20 mg/kg).
-
Administer the test compound, reference drug, or vehicle via oral gavage one hour prior to the inflammatory stimulus.
-
Induce inflammation by injecting 0.25 mL of 1% carrageenan solution intraperitoneally.
-
Four hours after the carrageenan injection, euthanize the animals by cervical dislocation.
-
Harvest the peritoneal exudate by washing the peritoneal cavity with 3 mL of PBS.
-
Determine the total leukocyte count in the peritoneal fluid. Dilute an aliquot of the fluid with Turk's solution and count the cells using a Neubauer chamber under a microscope.
-
Calculate the percentage inhibition of leukocyte migration for each group relative to the vehicle control group.
Self-Validation: A statistically significant reduction in leukocyte count in the test compound groups compared to the vehicle control, ideally in a dose-dependent manner and comparable to the reference drug, validates the compound's anti-inflammatory activity. [11]
Conclusion and Future Directions
The quinoxalinone scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its synthetic accessibility, rigid framework, and capacity for multi-point functionalization have established it as a truly privileged core. The diverse biological activities, from targeted cancer therapy to broad-spectrum antimicrobial and anti-inflammatory effects, ensure its continued relevance.
Future research will undoubtedly focus on leveraging modern drug development strategies, including computational modeling and structure-activity relationship (SAR) studies, to design next-generation quinoxalinone derivatives. [10]The goal is to enhance potency and selectivity for specific targets while minimizing off-target effects, ultimately translating the vast potential of this remarkable scaffold into new and effective clinical therapies.
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The Quinoxalinone Scaffold: A Strategic Blueprint for Modern Kinase Inhibitor Discovery
Introduction: The Kinase Challenge and the Rise of Privileged Scaffolds
The human kinome, comprising over 500 protein kinases, represents a vast and intricate network of cellular signaling. These enzymes, through the process of phosphorylation, act as critical switches controlling virtually every aspect of cell life, from proliferation and differentiation to apoptosis and metabolism. Consequently, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory disorders and neurodegenerative conditions. This has positioned kinase inhibitors as one of the most successful classes of modern therapeutics.
The core challenge in kinase drug discovery lies in achieving selectivity. The ATP-binding pocket, the target of most inhibitors, is highly conserved across the kinome, making it difficult to design molecules that inhibit the target kinase without causing off-target effects. To overcome this hurdle, medicinal chemists often turn to "privileged scaffolds"—core molecular structures that have a proven propensity for binding to specific protein families. The quinoxalinone moiety has emerged as such a scaffold, a versatile and synthetically accessible building block for creating potent and selective kinase inhibitors.
This guide provides a technical deep-dive into the discovery of kinase inhibitors using quinoxalinone building blocks. We will move beyond simple protocols to explore the underlying scientific rationale, from initial scaffold selection and synthesis to detailed bioactivity assessment and structure-activity relationship (SAR) optimization, providing researchers with a robust framework for their own discovery programs.
Part 1: The Quinoxalinone Core - A Foundation for Potency and Selectivity
The quinoxalinone structure, a fusion of benzene and pyrazinone rings, offers a unique combination of features that make it an ideal starting point for kinase inhibitor design. Its rigid, planar nature provides a stable anchor within the ATP-binding site, while the nitrogen atoms and carbonyl group offer key hydrogen bonding opportunities with the kinase hinge region—a critical interaction for most ATP-competitive inhibitors.[1][2]
The true power of the quinoxalinone scaffold lies in its synthetic tractability. The core is typically synthesized via a condensation reaction between an o-phenylenediamine and an α-ketoester, a reliable and scalable method.[1] This straightforward synthesis allows for extensive chemical modifications at multiple positions, enabling a systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.
Caption: General workflow for creating a quinoxalinone-based compound library.
Part 2: The Discovery Engine - A Validated Workflow from Synthesis to Lead
The discovery of a novel kinase inhibitor is not a linear path but an iterative cycle of design, synthesis, and testing. The following workflow outlines a self-validating system where each step provides the necessary data to inform and refine the next, ensuring a logical and efficient progression towards a lead candidate.
Caption: Iterative workflow for quinoxalinone-based kinase inhibitor discovery.
Synthesis of Quinoxalinone Analogs
The causality behind the synthesis strategy is to create a diverse set of molecules by modifying specific positions on the quinoxalinone core. This allows for the systematic probing of the kinase's binding pocket to identify favorable interactions.
Experimental Protocol: General Synthesis of 3-Substituted Quinoxalin-2(1H)-ones
This protocol is a standard procedure for generating the quinoxalinone core, which can then be further modified.
-
Reaction Setup: To a solution of the appropriately substituted o-phenylenediamine (1.0 equiv.) in a suitable solvent such as n-butanol or ethanol, add the desired α-ketoacid or ester (1.0-1.2 equiv.).[1]
-
Condensation: Reflux the reaction mixture for 1-5 hours. The choice of time and temperature is critical; insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation. Progress is monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.[1]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: Collect the solid product by filtration and wash with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials. If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel to yield the pure quinoxalinone derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay
The first biological validation step is to determine if the synthesized compounds can inhibit the target kinase's enzymatic activity. A luminescence-based kinase assay, such as the Kinase-Glo® Plus assay, is a robust and high-throughput method.
Experimental Protocol: Luminescence-Based Kinase Assay
This assay's trustworthiness stems from its direct measurement of ATP consumption, the fundamental action of a kinase.
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase enzyme, the specific substrate peptide, and any necessary cofactors (e.g., MgCl₂).
-
Compound Dilution: Create a serial dilution of the test compounds (e.g., from 10 µM to 0.1 nM) in DMSO and then dilute further into the reaction buffer. Include a positive control (a known inhibitor like staurosporine) and a negative control (DMSO vehicle).
-
Kinase Reaction: In a 96- or 384-well plate, add the kinase/substrate solution to the wells containing the diluted compounds. Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for a specified period (e.g., 60 minutes). The incubation time is optimized to ensure the reaction is in the linear range.
-
Signal Detection: Stop the kinase reaction by adding the Kinase-Glo® reagent. This reagent depletes the remaining ATP and generates a luminescent signal that is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cell-Based Proliferation and Target Engagement Assays
A potent compound in a biochemical assay must also be effective in a cellular context. It needs to be cell-permeable and engage its target within the complex cellular environment.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells known to be dependent on the target kinase (e.g., TF1 cells for JAK2[3]) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the quinoxalinone compounds for a set period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at ~570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value for cell growth inhibition.
Experimental Protocol: Western Blot for Target Phosphorylation
This protocol provides direct evidence of target engagement by measuring the phosphorylation status of the kinase or its downstream substrate.
-
Cell Treatment & Lysis: Treat cells with the inhibitor for a short period (e.g., 1-4 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-JAK2). Subsequently, probe with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Validation: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-JAK2) to confirm that the observed decrease in phosphorylation is not due to protein degradation and to verify equal loading. A decrease in the phosphorylated protein signal relative to the total protein signal indicates successful target inhibition.[3]
Part 3: Case Study - Discovery of ST4j, a Potent JAK2/3 Inhibitor
The discovery of the quinoxalinone derivative ST4j serves as an excellent case study illustrating the successful application of this workflow.[3][4] Janus kinases (JAKs) are critical in cytokine signaling, and their aberrant activation is linked to myeloproliferative neoplasms and autoimmune diseases.[4]
Researchers began by computationally screening an in-house library of 49 quinoxalinones against JAK2 and JAK3.[3] This initial step prioritized compounds with a high predicted binding affinity. From this screening, 17 compounds were synthesized and subjected to in vitro kinase assays.[3]
The standout compound, ST4j, a quinoxalinone bearing pyrazolone and chlorine derivatives, demonstrated remarkable potency.[3]
| Compound | Target Kinase | Biochemical IC₅₀ (nM) | Cell Line (JAK2-dependent) | Cellular IC₅₀ (µM) |
| ST4j | JAK2 | 13.00 ± 1.31 | TF1 | 15.53 ± 0.82 |
| JAK3 | 14.86 ± 1.29 | HEL | 17.90 ± 1.36 | |
| Ruxolitinib | JAK1/2 | ~0.09 / ~0.036 | - | - |
| Tofacitinib | JAK1/2/3 | ~1.7-3.7 / ~1.8-4.1 / ~0.75-1.6 | - | - |
| Data synthesized from multiple sources for comparison.[3][4][5] |
Mechanistic studies confirmed that ST4j functions as intended. Western blot analysis in TF1 cells, which overexpress JAK2, showed that treatment with ST4j strongly inhibited the autophosphorylation of JAK2 and the subsequent phosphorylation of its downstream target, STAT5.[3] This inhibition of the JAK/STAT signaling pathway ultimately induced apoptosis in the cancer cells.[3][4]
Caption: Mechanism of action of ST4j in the JAK/STAT signaling pathway.
Molecular dynamics simulations provided further insight, revealing that the quinoxalinone core of ST4j occupies a hydrophobic pocket, while its hydroxyl group forms crucial hydrogen bonds with residues in the kinase hinge region, stabilizing the complex.[3]
Part 4: Structure-Activity Relationship (SAR) and Lead Optimization
The initial hits from screening are rarely optimal. SAR studies are crucial for refining the molecule's properties. By systematically altering the substituents on the quinoxalinone scaffold and observing the effect on activity, researchers can build a model of the key pharmacophoric features.
For example, in the development of quinoxaline-based IKKβ inhibitors for pancreatic cancer, a detailed SAR study was conducted.[6][7] It was found that adding a urea moiety significantly impacted activity. The study identified analog 84 , which was ~2.5-fold more potent in inhibiting TNFα-induced NF-κB activation and ~4-fold more potent in inhibiting pancreatic cancer cell growth compared to the parent compound.[6] Furthermore, this modification led to a ~5.7-fold increase in oral bioavailability, highlighting that SAR studies must balance potency with drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[6]
Key SAR Insights for Quinoxalinone Scaffolds:
-
Hinge Binding: The core quinoxalinone structure often serves as the primary hinge-binding motif.
-
Hydrophobic Pockets: Substitutions with lipophilic groups on the benzene ring portion can explore nearby hydrophobic pockets to increase potency.
-
Solvent-Exposed Region: Larger, more polar groups can be installed at positions pointing towards the solvent-exposed region of the active site to improve solubility and fine-tune selectivity. For instance, the addition of a diaryl urea scaffold has been a successful strategy, mimicking the binding mode of multi-targeted inhibitors like Sorafenib.[1]
-
Bioisosteric Replacement: Sometimes, a specific functional group may have good potency but poor pharmacokinetic properties. Bioisosteric replacement—swapping one group for another with similar physical or chemical properties—can resolve this. For example, replacing a metabolically liable methyl group with a trifluoromethyl group or a carboxylic acid with a tetrazole can improve stability and cell permeability.[8]
Conclusion and Future Outlook
The quinoxalinone scaffold represents a powerful and versatile platform for the discovery of novel kinase inhibitors. Its favorable structural properties and synthetic accessibility allow for the rapid generation and optimization of compound libraries. The integrated workflow of computational design, chemical synthesis, and multi-layered biological evaluation provides a robust and self-validating pathway to identify potent and selective lead candidates.
As demonstrated by successful examples like the JAK inhibitor ST4j and various other series targeting kinases from ASK1 to IKKβ, the quinoxalinone core is not merely a starting point but a strategic asset in medicinal chemistry.[4][6][9] Future efforts will likely focus on leveraging this scaffold to tackle more challenging kinase targets, improving selectivity profiles to minimize side effects, and incorporating them into novel therapeutic modalities such as PROTACs (PROteolysis TArgeting Chimeras) to achieve targeted protein degradation rather than just inhibition. The foundational principles outlined in this guide will continue to be central to these next-generation drug discovery efforts.
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Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. National Institutes of Health (NIH). Available at: [Link]
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Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. ACS Omega. Available at: [Link]
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Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. National Institutes of Health (NIH). Available at: [Link]
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Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. PubMed Central. Available at: [Link]
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Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][3][4]triazino[2,3-c]quinazolines. National Institutes of Health (NIH). Available at: [Link]
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Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. Available at: [Link]
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EGFR inhibitors developed through bioisosteric replacement of the... ResearchGate. Available at: [Link]
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]
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New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. Available at: [Link]
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Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). ACS Publications. Available at: [Link]
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Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. Available at: [Link]
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Quinoxalinone-Based Compounds: A Technical Guide to Unlocking Novel Therapeutic Targets
Introduction: The Quinoxalinone Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoxaline scaffold, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Quinoxalinone, a derivative of quinoxaline, represents a privileged structure that serves as a cornerstone for the development of a diverse array of therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[3][4][5] This guide provides an in-depth exploration of the key therapeutic targets of quinoxalinone-based compounds, elucidates their mechanisms of action, and presents experimental workflows for their investigation, tailored for researchers, scientists, and drug development professionals.
The unique structural features of the quinoxalinone core, including its aromaticity, hydrogen bonding capabilities, and potential for diverse substitutions, allow for fine-tuning of its interaction with various biological targets. This adaptability has led to the discovery of quinoxalinone derivatives that can act as competitive inhibitors, allosteric modulators, and even covalent binders of enzymes and receptors, highlighting the scaffold's immense potential in drug discovery.
Oncological Targets: A Multi-pronged Attack on Cancer
Quinoxalinone derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a wide range of tumor cell lines.[6][7] Their antineoplastic activity stems from their ability to interact with multiple crucial targets involved in cancer cell proliferation, survival, and metastasis.
Protein Kinase Inhibition: Disrupting Aberrant Signaling
A primary mechanism through which quinoxalinone-based compounds exert their anticancer effects is the inhibition of protein kinases, which are often dysregulated in cancer.[8] These compounds can act as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their substrates.
Key protein kinase targets for quinoxalinone derivatives include:
-
Epidermal Growth Factor Receptor (EGFR): Several quinoxalinone-containing compounds have been identified as potent inhibitors of EGFR, including mutant forms like EGFR (L858R/T790M/C797S) that confer resistance to other therapies.[9]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, quinoxalinone derivatives can suppress angiogenesis, a critical process for tumor growth and metastasis.[10]
-
Other Tyrosine Kinases: The quinoxaline scaffold has been successfully utilized to develop inhibitors of a range of other tyrosine kinases implicated in cancer, such as Platelet-Derived Growth Factor Receptor (PDGFR), Src, c-Met, Janus Kinase (JAK), and FMS-like tyrosine kinase 3 (FLT-3).[10][11]
-
Cyclin-Dependent Kinases (CDKs): Targeting CDKs with quinoxalinone-based inhibitors can lead to cell cycle arrest and apoptosis in cancer cells.[10]
Experimental Workflow: Kinase Inhibition Assay
A common method to assess the inhibitory potential of quinoxalinone compounds against a specific kinase is a biochemical kinase assay.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Topoisomerase II Inhibition and DNA Damage
Certain quinoxaline derivatives have been shown to target topoisomerase II, an enzyme essential for DNA replication and chromosome segregation.[6] By inhibiting this enzyme, these compounds can induce DNA strand breaks, leading to apoptosis in rapidly dividing cancer cells.[6]
Furthermore, quinoxaline 1,4-dioxides, a specific class of quinoxalinone-related compounds, can be reduced by oxidoreductases to generate reactive oxygen species (ROS).[12] This leads to oxidative DNA damage and inhibition of DNA and RNA synthesis, contributing to their cytotoxic effects.[12]
Neurological Targets: Modulating Synaptic Transmission
The quinoxalinone scaffold has proven to be a valuable template for the development of compounds that modulate the activity of key receptors in the central nervous system, offering potential treatments for a range of neurological and psychiatric disorders.
AMPA and NMDA Receptor Antagonism
Quinoxalinediones, a class of quinoxalinone derivatives, are potent and competitive antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of ionotropic glutamate receptors.[13] By blocking AMPA receptors, these compounds can reduce excessive excitatory neurotransmission, a mechanism relevant to conditions like epilepsy and neurodegenerative diseases. The development of quinoxaline-2,3-dione scaffolds has led to a variety of analogs with differing selectivity for ionotropic glutamate receptors.[14]
Interestingly, some 5-aminomethylquinoxaline-2,3-diones not only act as AMPA receptor antagonists but are also active at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[15][16] The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[17] Quinoxaline derivatives that antagonize the glycine site offer a more subtle way to modulate NMDA receptor function compared to direct channel blockers, potentially with a better side-effect profile.[15]
Signaling Pathway: NMDA Receptor Modulation
Caption: Antagonism of the NMDA receptor glycine site by a quinoxalinone derivative.
Infectious Diseases: Combating Pathogens
Quinoxalinone-based compounds exhibit a broad spectrum of antimicrobial activity, making them attractive candidates for the development of new anti-infective agents.[4][18][19]
Antibacterial and Antifungal Activity
Numerous quinoxalinone derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[18][20] The mechanism of action for some quinoxaline antibiotics involves functioning as bifunctional intercalating agents that bind to DNA, thereby inhibiting RNA synthesis.[21] As previously mentioned, quinoxaline 1,4-dioxides possess a unique antibacterial mechanism involving the generation of ROS and subsequent DNA damage.[12]
Antiviral and Antiparasitic Potential
The quinoxaline scaffold is also a promising framework for the development of antiviral drugs.[1][22] Research has highlighted their potential against a variety of viruses, warranting further investigation into their specific molecular targets and mechanisms of action.[1]
In the context of parasitic diseases, quinoxaline 1,4-dioxide derivatives have been shown to be irreversible inhibitors of peroxiredoxin-2, an enzyme crucial for the detoxification of reactive oxygen species in Plasmodium species, the causative agents of malaria.[12]
Cardiovascular and Inflammatory Targets
The therapeutic reach of quinoxalinone-based compounds extends to cardiovascular and inflammatory conditions, primarily through their interaction with key enzymes in these pathways.
Phosphodiesterase 5 (PDE5) Inhibition
Certain quinoxalinone derivatives have been identified as potent inhibitors of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[23] Inhibition of PDE5 leads to elevated cGMP levels, resulting in vascular relaxation and a decrease in systemic blood pressure.[23] This mechanism is the basis for the use of PDE5 inhibitors in the treatment of erectile dysfunction and pulmonary hypertension.[24]
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor is a non-selective cation channel involved in the perception of pain and inflammation.[25] Novel TRPV1 receptor antagonists incorporating a quinoxaline moiety have been synthesized and evaluated for their ability to block capsaicin-induced activation of the receptor.[26] These compounds hold promise for the development of new analgesic and anti-inflammatory drugs.[25][27]
Conclusion and Future Perspectives
The quinoxalinone scaffold is a remarkably versatile platform for the design and discovery of novel therapeutic agents. Its ability to interact with a wide array of biological targets, including kinases, ion channels, and enzymes, underscores its significance in medicinal chemistry. The diverse pharmacological activities of quinoxalinone-based compounds, spanning oncology, neurology, infectious diseases, and beyond, highlight the immense potential for further research and development in this area.
Future efforts should focus on optimizing the selectivity and potency of quinoxalinone derivatives for their respective targets to minimize off-target effects and enhance therapeutic efficacy. A deeper understanding of their structure-activity relationships, aided by computational modeling and structural biology, will be crucial in designing next-generation quinoxalinone-based drugs. The continued exploration of this privileged scaffold promises to yield innovative treatments for a multitude of human diseases.
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- Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. PMC - PubMed Central.
- Quinoxaline Derivatives as Antiviral Agents: A System
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC.
- Synthesis and antibacterial activity of some quinoxalinone deriv
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- Quinoxaline – Knowledge and References. Taylor & Francis.
- Synthesis of novel antibacterial and antifungal quinoxaline deriv
- A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Taylor & Francis Online.
- A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. PubMed.
- Present status of quinoxaline motifs: Excellent pathfinders in therapeutic medicine. Wiley Online Library.
- Rational Design and Optimization of Novel PDE5 Inhibitors for Targeted Colorectal Cancer Therapy: An In Silico Approach. MDPI.
- Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S)
- Discovery and development of TRPV1 antagonists. Wikipedia.
- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Request PDF.
- Hippocampal AMPA receptor assemblies and mechanism of allosteric inhibition. PMC.
- Novel Pyrazolo[4, 3-c]Quinolin-3-One Deriv
- Quinoxaline antiviral motif between history and future: Urgent need for new antiviral. YouTube.
- Design, synthesis of new novel quinoxalin-2(1H)
- Novel Transient Receptor Potential Vanilloid 1 Receptor Antagonists for the Treatment of Pain: Structure−Activity Relationships for Ureas with Quinoline, Isoquinoline, Quinazoline, Phthalazine, Quinoxaline, and Cinnoline Moieties.
- Antitumoral activity of quinoxaline derivatives: A system
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Review of synthetic routes for N-methylated quinoxalinones
An In-Depth Technical Guide to the Synthetic Routes for N-Methylated Quinoxalinones
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the primary synthetic strategies for constructing N-methylated quinoxalinones, a core scaffold in numerous pharmacologically active compounds. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and execution. The focus is on providing actionable, reproducible protocols and a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific drug development and discovery objectives.
Introduction: The Pharmacological Significance of the N-Methylated Quinoxalinone Core
The quinoxalinone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. The introduction of a methyl group at the N1 or N4 position can significantly modulate a molecule's pharmacological profile by altering its solubility, metabolic stability, and binding affinity to biological targets. Consequently, the development of efficient and robust synthetic routes to access N-methylated quinoxalinones is of paramount importance in modern drug discovery. This guide will explore the most prevalent and effective methodologies for their synthesis, ranging from classical condensation reactions to modern catalytic systems.
Classical Approach: Cyclocondensation and Subsequent N-Methylation
The most traditional and widely employed method involves a two-step sequence: the initial formation of the quinoxalinone ring followed by N-methylation. This approach is valued for its reliability and the ready availability of starting materials.
Step 1: Synthesis of the Quinoxalinone Scaffold
The cornerstone of this method is the condensation of an o-phenylenediamine with an α-keto acid or its ester equivalent. This reaction proceeds via an initial nucleophilic attack of one of the amino groups on the α-keto carbon, followed by cyclization and dehydration to furnish the quinoxalinone core.
A common and effective method for this cyclocondensation is the reaction between an o-phenylenediamine and ethyl 2-oxo-3-phenylpropanoate in ethanol, which typically proceeds under reflux to yield the corresponding 3-phenylquinoxalin-2(1H)-one.
Step 2: N-Methylation of the Quinoxalinone Core
With the quinoxalinone scaffold in hand, the subsequent N-methylation is typically achieved using a suitable methylating agent in the presence of a base. The choice of base and solvent is critical to ensure high yields and regioselectivity.
Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). Bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are frequently used to deprotonate the nitrogen atom, generating a nucleophilic anion that readily reacts with the methylating agent. The reaction is often conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
To a solution of 3-phenylquinoxalin-2(1H)-one (1.0 eq) in anhydrous DMF (0.1 M), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and stir for 15 minutes.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired 1-methyl-3-phenylquinoxalin-2(1H)-one.
Diagram: Two-Step Synthesis of N-Methylated Quinoxalinones
Caption: Classical two-step synthesis of N-methylated quinoxalinones.
Modern Synthetic Strategies: Efficiency and Innovation
While the classical two-step approach is robust, modern synthetic chemistry has driven the development of more efficient, one-pot, and catalytic methods that offer advantages in terms of atom economy, reduced reaction times, and milder reaction conditions.
Palladium-Catalyzed Intramolecular C-N Coupling
A powerful strategy for the synthesis of quinoxalinones involves the palladium-catalyzed intramolecular cyclization of N-(2-halophenyl)amides. This approach allows for the direct formation of the N-methylated quinoxalinone core if the starting amide is appropriately substituted.
The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, in combination with a phosphine ligand, like Xantphos, and a base, such as cesium carbonate (Cs₂CO₃), in a high-boiling solvent like toluene or dioxane. This methodology offers excellent functional group tolerance and allows for the late-stage introduction of the quinoxalinone motif.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a valuable tool to accelerate organic reactions. The synthesis of N-methylated quinoxalinones can be significantly expedited using microwave heating, often reducing reaction times from hours to minutes.
For instance, the condensation of N-methyl-o-phenylenediamines with α-keto esters can be performed under microwave irradiation in a solvent-free or high-boiling solvent system, leading to rapid and high-yielding formation of the desired products. This technique is particularly advantageous for high-throughput synthesis and library generation in drug discovery campaigns.
-
In a microwave-safe vial, combine N-methyl-1,2-phenylenediamine (1.0 eq) and ethyl pyruvate (1.1 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate at 120°C for 10-15 minutes.
-
After cooling, purify the crude product by column chromatography on silica gel to obtain 1,3-dimethylquinoxalin-2(1H)-one.
Diagram: Microwave-Assisted Synthesis Workflow
Caption: Workflow for microwave-assisted synthesis of N-methylated quinoxalinones.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on several factors, including the availability of starting materials, desired scale, functional group tolerance, and the need for structural diversity.
| Method | Advantages | Disadvantages | Typical Yields | Reaction Time |
| Classical Two-Step | Reliable, scalable, readily available starting materials. | Two separate steps, can be time-consuming. | 70-90% | 6-24 hours |
| Palladium-Catalyzed | High functional group tolerance, good for complex molecules. | Expensive catalyst and ligands, requires inert atmosphere. | 60-85% | 12-24 hours |
| Microwave-Assisted | Extremely fast, high yields, suitable for high-throughput synthesis. | Requires specialized equipment, may not be suitable for large-scale synthesis. | 85-95% | 10-30 minutes |
Conclusion and Future Perspectives
The synthesis of N-methylated quinoxalinones is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The classical two-step approach remains a workhorse for its simplicity and scalability. However, modern catalytic and microwave-assisted methods offer significant advantages in terms of speed and efficiency, particularly in the context of drug discovery where rapid access to diverse analogues is crucial.
Future developments in this area will likely focus on the use of more sustainable and economical catalysts, the development of enantioselective methods for the synthesis of chiral N-methylated quinoxalinones, and the application of flow chemistry for continuous and scalable production. The continued exploration of novel synthetic routes will undoubtedly facilitate the discovery of new and potent quinoxalinone-based therapeutic agents.
References
-
Gellis, A., et al. (2011). Microwave-assisted synthesis of new 3-carboxy and 3-carboxamide-quinoxalin-2(1H)-ones and their evaluation as inhibitors of HCV NS5B polymerase. European Journal of Medicinal Chemistry. Available at: [Link]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
Authored by: A Senior Application Scientist
Introduction: The Quinoxalinone Scaffold in Kinase Inhibitor Design
The quinoxaline and its derivatives, particularly the quinoxalin-2(1H)-one core, represent a class of "privileged scaffolds" in medicinal chemistry and drug discovery.[1] Their rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to engage with the active sites of biological targets. This structural versatility has led to their exploration in a wide range of therapeutic areas, including as antibacterial, antifungal, and antiviral agents.[1][2]
In the realm of oncology and inflammatory diseases, the quinoxalinone scaffold has emerged as a highly effective starting point for the development of potent and selective kinase inhibitors.[3][4] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[5] Dysregulation of kinase activity is a hallmark of many cancers and other diseases, making them attractive targets for therapeutic intervention.[4][6] The quinoxalinone core is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases, mimicking the hinge-binding motif of the natural substrate, ATP.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of kinase inhibitors derived from 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one . We will delve into proven synthetic methodologies, the rationale behind experimental choices, and protocols for assessing the biological activity of the resulting compounds.
Target Kinases and Therapeutic Rationale
Derivatives of the quinoxalinone scaffold have shown significant inhibitory activity against several clinically relevant kinase families. This guide will focus on synthetic strategies applicable to targeting the following kinases as exemplary models:
-
Janus Kinases (JAKs): Specifically JAK2 and JAK3, which are key components of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is implicated in myeloproliferative neoplasms, autoimmune diseases, and leukemia.[3] Inhibiting JAK2/3 can thus modulate immune responses and curb malignant cell growth.[3]
-
Pim Kinases: This family of serine/threonine kinases (Pim-1, Pim-2, Pim-3) is involved in cell survival, proliferation, and apoptosis. Their overexpression is common in various hematological and solid tumors, making them compelling targets for cancer therapy.[7]
-
Apoptosis Signal-Regulating Kinase 1 (ASK1): A member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, ASK1 is activated by cellular stress and plays a role in inflammatory and fibrotic diseases.[8]
-
TGF-β Pathway Kinases (e.g., ALK5): The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a multitude of cellular processes, and its dysregulation can promote tumor progression and metastasis.[9] ALK5 is a key receptor kinase in this pathway.[9]
The strategic functionalization of the 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one core allows for the optimization of potency and selectivity against these and other important kinase targets.
Synthetic Strategies and Methodologies
The primary point of diversification on the 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold is the C3 position. Modern synthetic methods, such as direct C-H functionalization, offer an efficient route to introduce a wide array of substituents at this position.
Core Synthetic Workflow
The general approach involves the activation and subsequent functionalization of the C3 position of the quinoxalinone core. This can be achieved through various catalytic methods.
Caption: General workflow for the C-H functionalization of the quinoxalinone scaffold.
Protocol 1: Visible-Light Induced C-H Hydroxylation at the C3 Position
This protocol describes a green and efficient method for introducing a hydroxyl group at the C3 position, a common feature in many kinase inhibitors that can act as a hydrogen bond donor or acceptor. This method utilizes a heterogeneous graphitic carbon nitride (g-C3N4) photocatalyst.[10]
Rationale: Visible-light photocatalysis offers a mild and environmentally friendly alternative to traditional methods that often require harsh reagents and high temperatures.[10] The g-C3N4 catalyst is robust, reusable, and efficiently generates the necessary radical intermediates under aerobic conditions.[10]
Materials:
-
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 equiv)
-
Graphitic carbon nitride (g-C3N4) photocatalyst (10 mg)
-
Acetonitrile (MeCN) (0.2 M solution)
-
Blue LED light source (e.g., 450 nm)
-
Reaction vessel (e.g., Pyrex tube)
-
Stir plate
Procedure:
-
To a Pyrex reaction tube equipped with a magnetic stir bar, add 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one and the g-C3N4 photocatalyst.
-
Add acetonitrile to achieve the desired concentration (e.g., 0.2 M).
-
Seal the tube and place it approximately 5-10 cm from the blue LED light source.
-
Ensure the reaction mixture is stirred vigorously to maintain a uniform suspension of the catalyst.
-
Irradiate the reaction for 12-24 hours at room temperature. The reaction should be open to the air, as oxygen is a necessary component.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to recover the g-C3N4 catalyst. The catalyst can be washed with solvent, dried, and reused.[10]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 3-hydroxy-6-chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Three-Component C-H Trifluoroalkylation
This protocol facilitates the introduction of trifluoroalkyl groups, which can significantly enhance the metabolic stability and binding affinity of drug candidates. This method uses K₂S₂O₈ as a radical initiator.[11]
Rationale: The introduction of fluorine-containing moieties is a common strategy in medicinal chemistry to improve pharmacokinetic properties. This metal-free, three-component reaction provides a direct and efficient way to synthesize 3-trifluoroalkylated quinoxalinones from readily available unactivated alkenes.[11] The use of a water-acetonitrile solvent system has been shown to improve reaction efficiency.[11]
Materials:
-
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 equiv)
-
Unactivated alkene (e.g., styrene, 1-octene) (2.0 equiv)
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na) (1.5 equiv)
-
Potassium persulfate (K₂S₂O₈) (2.0 equiv)
-
Acetonitrile (MeCN) and Water (4:1 v/v)
-
Reaction vessel with a reflux condenser
Procedure:
-
In a round-bottom flask, combine 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, the unactivated alkene, CF₃SO₂Na, and K₂S₂O₈.
-
Add the MeCN/H₂O solvent mixture (4:1 ratio).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired 3-trifluoroalkylated quinoxalinone derivative.
-
Confirm the structure and purity of the product by NMR and HRMS analysis.
In Vitro Evaluation of Kinase Inhibitory Activity
After synthesis and purification, the novel quinoxalinone derivatives must be evaluated for their ability to inhibit the target kinase. A common method is an in vitro kinase assay, which measures the enzyme's activity in the presence of the inhibitor.
Protocol 3: General In Vitro Kinase Assay (Example: JAK2)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) value of a synthesized compound using a luminescence-based assay like the ADP-Glo™ Kinase Assay.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. As the kinase phosphorylates its substrate, ATP is converted to ADP. The amount of ADP is directly proportional to the kinase activity. The ADP is then converted back to ATP, which is used in a luciferase reaction to generate a luminescent signal. Lower luminescence indicates less ADP produced, and therefore, higher inhibition of the kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
JAKtide substrate peptide
-
ATP
-
Synthesized quinoxalinone inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
384-well white assay plates
-
Multilabel plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the kinase reaction mixture containing the JAK2 enzyme and the JAKtide substrate in the assay buffer.
-
Add 0.5 µL of the serially diluted inhibitor or DMSO (for positive and negative controls).
-
Initiate the kinase reaction by adding 2.0 µL of ATP solution. The final ATP concentration should be at or near its Km value for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the positive control (DMSO only, 100% activity) and negative control (no enzyme, 0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Example Inhibitory Activity
The results of the kinase assays should be tabulated for clear comparison of the synthesized compounds' potencies.
| Compound ID | R-Group at C3 | Target Kinase | IC₅₀ (nM) |
| QN-OH | -OH | JAK2 | 150.5 |
| QN-OH | -OH | JAK3 | 210.2 |
| QN-CF3-Ph | -CH(CF₃)Ph | JAK2 | 13.0[3] |
| QN-CF3-Ph | -CH(CF₃)Ph | JAK3 | 14.9[3] |
| Control | Ruxolitinib | JAK2 | 14.5[3] |
| Control | Tofacitinib | JAK3 | 20.9[3] |
Note: Data for QN-CF3-Ph and controls are illustrative based on published findings for similar quinoxalinone derivatives to demonstrate data presentation format.[3]
Relevant Signaling Pathway: JAK-STAT
Understanding the pathway in which the target kinase operates is crucial for interpreting the biological effects of the inhibitor.
Caption: The canonical JAK-STAT signaling pathway and the point of intervention for quinoxalinone-based inhibitors.
Conclusion and Future Directions
The 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold is a versatile and potent starting point for the development of novel kinase inhibitors. The synthetic protocols outlined herein provide robust and efficient methods for the functionalization of this core, enabling the creation of diverse chemical libraries. By combining modern synthetic techniques with established in vitro biological assays, researchers can rapidly advance the discovery of new therapeutic agents for cancer and inflammatory diseases. Future work should focus on exploring a wider range of C-H functionalization reactions to introduce novel chemical matter at the C3 position and conducting detailed structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
References
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Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2023). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Biological activity of quinoxaline derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. (2021). Arabian Journal of Chemistry. Retrieved January 26, 2026, from [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023). MDPI. Retrieved January 26, 2026, from [Link]
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Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV. Retrieved January 26, 2026, from [Link]
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Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (2022). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Catalytic Nucleophilic and Electrophilic Functionalization of Dihydroquinoxalin-2-ones. (2021). Wiley Online Library. Retrieved January 26, 2026, from [Link]
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Researchers Design Quinoxalinyl and Quinolinyl Compounds as Potential ALK5 Inhibitors to Target TGF-β Pathway in Cancer Therapy. (2024). GeneOnline. Retrieved January 26, 2026, from [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]
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Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. (2022). Research Journal of Pharmacy and Technology. Retrieved January 26, 2026, from [Link]
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Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Direct functionalization of quinoxalin-2(1H)-one with alkanes: C(sp2)–H/C(sp3)–H cross coupling in transition metal-free mode. (2020). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
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Exploring Biological Activities of Quinoxaline Derivatives. (2011). PharmaTutor. Retrieved January 26, 2026, from [Link]
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Application Notes and Protocols for the N-Arylation of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Aryl Quinoxalinones
The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] Specifically, the N-arylation of the quinoxalinone core is a critical synthetic transformation that allows for the introduction of diverse aryl substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The target molecule, 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, represents a key building block where strategic N-arylation can lead to the development of novel drug candidates. This guide provides a detailed exploration of the reaction conditions and a comprehensive protocol for the successful N-arylation of this substrate, grounded in established principles of modern cross-coupling chemistry.
Navigating the Methodological Landscape: Palladium vs. Copper Catalysis
The formation of the C(aryl)-N bond on the quinoxalinone nitrogen is predominantly achieved through two powerful cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methods is dictated by factors such as substrate scope, functional group tolerance, cost, and desired reaction conditions.
The Palladium-Catalyzed Approach: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for C-N bond formation, renowned for its broad substrate scope and high efficiency.[3][4] This reaction typically involves a palladium catalyst, a phosphine ligand, and a base.
-
The Catalytic Heart: The selection of the palladium precursor and, more critically, the phosphine ligand is paramount for a successful reaction. Bulky, electron-rich phosphine ligands are known to accelerate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. For substrates like our quinoxalinone, ligands from the Buchwald and Hartwig groups, such as SPhos, XPhos, and RuPhos, have demonstrated broad utility.[5]
-
The Role of the Base: A crucial component of the catalytic system is the base, which serves to deprotonate the quinoxalinone nitrogen, forming the active nucleophile. The choice of base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often employed. Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive aryl halides.
-
Solvent Selection: The choice of solvent is dictated by the solubility of the reactants and the temperature required for the reaction. Aprotic, non-polar to polar solvents like toluene, dioxane, and tetrahydrofuran (THF) are commonly used.
The Copper-Catalyzed Pathway: Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern catalyst systems.[6][7] While traditionally requiring harsh reaction conditions, contemporary protocols often employ milder conditions.[8]
-
The Copper Source and Ligand: Copper(I) salts, such as CuI, are the most common catalysts. The efficiency of the Ullmann reaction is often dramatically improved by the addition of a ligand, which stabilizes the copper catalyst and facilitates the coupling process. Diamine ligands, such as trans-1,2-cyclohexanediamine, have proven to be particularly effective.[9]
-
Reaction Partners and Conditions: Ullmann-type reactions can be performed with aryl halides or, in some variations, with arylboronic acids.[10] These reactions typically require a base, with potassium phosphate (K₃PO₄) being a common choice.[9] High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to ensure the solubility of the reagents and to reach the necessary reaction temperatures.[6] Microwave irradiation has also been successfully employed to accelerate these reactions.[11]
Comparative Analysis of Reaction Parameters
The following table summarizes key parameters for the N-arylation of quinoxalinone-type substrates, providing a comparative overview to guide experimental design.
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) | Rationale & Insights |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | CuI, Cu₂O, Cu(0) | Palladium catalysts are generally more active, allowing for lower catalyst loadings. Copper catalysts are more economical. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | Diamines (e.g., trans-1,2-cyclohexanediamine), Phenanthrolines | Ligand choice is critical for reaction efficiency and substrate scope. The steric and electronic properties of the ligand influence the rates of oxidative addition and reductive elimination. |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base must be strong enough to deprotonate the quinoxalinone but should not interfere with the catalyst or substrates. |
| Solvent | Toluene, Dioxane, THF | DMSO, DMF, NMP | The solvent must solubilize all components and be stable at the reaction temperature. |
| Arylating Agent | Aryl chlorides, bromides, iodides, and triflates | Aryl iodides and bromides are most common; arylboronic acids can also be used. | The reactivity of the arylating agent follows the order I > Br > OTf > Cl for palladium-catalyzed reactions. |
| Temperature | 80-120 °C | 100-160 °C (conventional heating), Microwave irradiation can shorten reaction times. | Higher temperatures are often required for less reactive aryl halides. |
Visualizing the Catalytic Cycles
To understand the underlying mechanisms, the following diagrams illustrate the catalytic cycles for the Buchwald-Hartwig and Ullmann N-arylation reactions.
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.
Caption: Proposed catalytic cycle for the Ullmann N-arylation.
Detailed Experimental Protocol: A Representative Buchwald-Hartwig N-Arylation
This protocol provides a robust starting point for the N-arylation of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one with an aryl bromide. Optimization of the ligand, base, and temperature may be necessary for different arylating agents.
Materials and Reagents:
-
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for N-arylation.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Addition of Base and Solvent: Under the inert atmosphere, add sodium tert-butoxide (1.4 mmol). Then, add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-arylated quinoxalinone.
Conclusion and Future Perspectives
The N-arylation of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a versatile transformation that opens the door to a vast chemical space for drug discovery and development. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation offer viable routes, each with its own set of advantages. The choice of methodology will depend on the specific synthetic goals and available resources. The protocol provided herein serves as a comprehensive starting point for researchers to successfully synthesize novel N-arylated quinoxalinones. Further exploration of microwave-assisted protocols and the development of more sustainable catalytic systems will continue to enhance the efficiency and applicability of this important reaction.
References
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Ali, I., Lee, J., Go, A., Choi, G., & Lee, K. (2021). Discovery of Novel[10][12][13]Triazolo[4,3-a]Quinoxaline Aminophenyl Derivatives as BET Inhibitors for Cancer Treatment. Bioorganic & Medicinal Chemistry, 45, 116323.
- Pan, Y., Wang, L., Shi, Y., Huang, G., Bu, X., Yang, X., & Zhao, Z. (2024). Base-Mediated Visible-Light-Driven C–H Arylation of Quinoxalin-2(1H)-Ones in Ethanol. The Journal of Organic Chemistry, 89(19), 14217–14227.
- Li, J., et al. (2008). An improved synthesis of 6-chloro-1H-quinoxalin-2-one.
- Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (n.d.). ScienceDirect.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329.
-
Ullmann condensation. (2023, December 1). In Wikipedia. [Link]
- Shaikh, A. A., Ghorpade, R. P., & Adimurthy, S. (2016). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 21(11), 1475.
- Wang, C., et al. (2018). Mild and Direct C–H Arylation of Quinoxalin-2(1H)-ones with Aryldiazonium Salts under Metal-Free Conditions.
- Otsuka, S., et al. (2017). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 13, 2236–2242.
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). PMC.
- A HCl-Mediated, Metal- and Oxidant-Free Photocatalytic Strategy for C3 Arylation of Quinoxalin(on)es with Arylhydrazine. (2022). MDPI.
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Buchwald–Hartwig amination. (2023, October 28). In Wikipedia. [Link]
- Direct C-H arylation of quinoxalinones with aryl acylperoxides under catalyst-free condition. (2020).
- On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. (2023). MDPI.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Taylor & Francis Online.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journals.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020).
- Buchwald-Hartwig Amin
- Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)
- Visible-light-driven copper(ii)
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2013).
- Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Organic Chemistry Portal.
- Preparation of high purity substituted quinoxaline. (2006).
- Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles.
- Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (2022). NIH.
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Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations. (2015). ResearchGate. 27.[10][12][13]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. (2022). MDPI.
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- Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
- Ullmann coupling-An overview. (2023). OperaChem.
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Strategic Purification of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives: From Crude Synthesis to High-Purity Active Pharmaceutical Ingredients
An Application Note for Researchers, Scientists, and Drug Development Professionals
Author: A Senior Application Scientist
Abstract
The 6-chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications, including anticancer agents.[1][2] Achieving the high levels of purity required for pharmacological screening, structural biology, and preclinical development necessitates robust and optimized purification strategies. This guide provides an in-depth analysis of the key techniques for purifying these derivatives, moving beyond simple protocols to explain the underlying chemical principles that govern successful separation. We will explore recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC), offering detailed protocols and field-proven insights to empower researchers to isolate these valuable compounds with maximum efficiency and purity.
Foundational Principles: Understanding the Molecule
The success of any purification strategy is predicated on a thorough understanding of the target molecule's physicochemical properties. 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one derivatives possess a unique combination of structural features that dictate their behavior during separation.
-
Polarity: The presence of the lactam (cyclic amide) group, the aromatic chlorine, and the N-methyl group imparts a moderate to high polarity. The specific polarity will, of course, be modulated by other substituents on the quinoxalinone core. This polarity is the primary handle for chromatographic separations.
-
Solubility: These compounds typically exhibit good solubility in polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH), and acetone, but limited solubility in nonpolar solvents such as hexanes or petroleum ether. Solubility in a range of solvents is critical for both chromatography and recrystallization.
-
Basicity: The nitrogen atoms in the dihydroquinoxaline ring system can act as weak bases. This is a critical consideration for silica gel chromatography, as the acidic nature of standard silica can lead to strong, irreversible binding or peak tailing.
-
Thermal Stability: Most quinoxalinone derivatives are stable solids at room temperature, making them amenable to techniques that involve solvent removal under heat and vacuum.
A logical workflow is essential for efficiently progressing from a crude reaction mixture to a highly pure compound. The choice of technique depends on the initial purity, the quantity of material, and the required final purity.
Caption: A general decision workflow for purifying quinoxalinone derivatives.
Flash Column Chromatography: The Workhorse Technique
Flash column chromatography is the most common method for purifying synthetic intermediates on a milligram to multi-gram scale.[3][4] It separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[3][4]
Causality Behind Experimental Choices
-
Stationary Phase Selection: Standard silica gel is acidic due to surface silanol (Si-OH) groups. For basic nitrogen-containing compounds like quinoxalinones, this can cause significant peak tailing or even complete retention of the product on the column.
-
Expert Insight: To mitigate this, it is highly recommended to use deactivated silica gel . This can be achieved by pre-treating the silica with a small amount of a tertiary amine, such as triethylamine (Et₃N), in the mobile phase (typically 0.1-1%).[5] This amine competes for the acidic sites on the silica, allowing the basic product to elute symmetrically.
-
-
Mobile Phase Optimization: The choice of solvent (eluent) is critical. The goal is to find a solvent system where the target compound has a retention factor (Rƒ) of ~0.25-0.35 on an analytical Thin Layer Chromatography (TLC) plate. This Rƒ value typically provides the best separation from impurities during the column run.
-
Common Systems: Due to the polarity of the quinoxalinone core, solvent systems are typically a mixture of a nonpolar and a polar solvent. Excellent starting points include gradients of ethyl acetate in hexanes or petroleum ether.[6][7] For more polar derivatives, dichloromethane/methanol systems may be required.
-
Protocol: Flash Chromatography of a Quinoxalinone Derivative
Objective: To purify a crude 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one derivative (1 g scale) from nonpolar and polar impurities.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Triethylamine (Et₃N)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc) - HPLC grade
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis & Solvent System Selection: a. Dissolve a small amount of the crude material in DCM or EtOAc. b. Spot the solution on a TLC plate and develop it in various Hexanes/EtOAc solvent ratios (e.g., 9:1, 4:1, 2:1). c. Identify the solvent system that gives your target compound an Rƒ of ~0.3. Let's assume a 2:1 Hexanes/EtOAc mixture is optimal. d. Prepare the mobile phase: To 1 L of 2:1 Hexanes/EtOAc, add 2 mL of Et₃N (0.2% v/v).
-
Column Packing (Slurry Method): a. Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand. b. In a beaker, mix ~50 g of silica gel with the mobile phase to form a consistent slurry. c. Pour the slurry into the column. Use additional eluent to rinse all silica into the column. d. Tap the column gently to ensure even packing and drain the excess solvent until it is just level with the top of the silica bed. Add another thin layer of sand on top.
-
Sample Loading (Dry Loading): a. Dissolve the 1 g of crude product in a minimal amount of a volatile solvent (e.g., DCM). b. Add ~2-3 g of silica gel to this solution. c. Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column.
-
Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Using gentle positive pressure (air or nitrogen), begin to push the solvent through the column. c. Collect the eluent in fractions (e.g., 20 mL per test tube). d. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light. e. Combine the fractions that contain the pure product.
-
Solvent Removal: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator to yield the purified compound. c. Place the flask under high vacuum to remove any residual solvent.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic compounds. |
| Mobile Phase Modifier | 0.1-1% Triethylamine (Et₃N) | Deactivates acidic silanol groups, preventing peak tailing of basic compounds.[5] |
| Target Rƒ (TLC) | 0.25 - 0.35 | Provides optimal resolution on the column. |
| Loading Method | Dry Loading | Ensures a narrow band at the start, leading to better separation. |
| Solvent System | Hexanes/Ethyl Acetate Gradient | Good for moderately polar compounds.[6][7] |
Recrystallization: The Path to Analytical Purity
Recrystallization is a powerful technique for purifying solid compounds to a very high degree. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution.
Causality Behind Experimental Choices
-
Solvent Selection is Key: The ideal recrystallization solvent should:
-
Not react with the compound.
-
Dissolve the compound poorly at low temperatures but very well at high temperatures.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the crystals.
-
-
For Quinoxalinone Derivatives: Alcohols like ethanol or isopropanol are often excellent choices.[7] They are polar enough to dissolve the compound when hot but allow for good recovery upon cooling. Sometimes a two-solvent system (e.g., Ethanol/Water, DCM/Hexane) is necessary if no single solvent has the ideal solubility profile.
Protocol: Recrystallization from Ethanol
Objective: To achieve >99.5% purity for a quinoxalinone derivative that is already ~95% pure after chromatography.
Materials:
-
Partially purified quinoxalinone derivative
-
Ethanol (reagent grade or better)
-
Erlenmeyer flask, reflux condenser
-
Hot plate with stirring
-
Buchner funnel and filter flask
Procedure:
-
Dissolution: a. Place the solid compound (e.g., 1 g) in an Erlenmeyer flask with a stir bar. b. Add a small volume of ethanol (e.g., 10 mL) and heat the mixture to a gentle boil with stirring. c. Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
Cooling and Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. b. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor. c. Dry the crystals under high vacuum to remove all traces of solvent.
Preparative HPLC: For Ultimate Purity and Challenging Separations
When the highest possible purity is required, or when separating closely related isomers, preparative HPLC is the technique of choice.[8][9] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram to gram quantities of material.[9][10]
Causality Behind Experimental Choices
-
Stationary Phase: Reversed-phase columns (e.g., C18, Phenyl-Hexyl) are most common. Here, the stationary phase is nonpolar, and the mobile phase is polar. Nonpolar compounds are retained longer. Phenyl-based columns can offer unique selectivity for aromatic compounds like quinoxalinones through π-π interactions.[11]
-
Mobile Phase: Typically a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).
-
Additives: Small amounts of additives are crucial. Trifluoroacetic acid (TFA) or formic acid (0.1%) are often added to protonate basic nitrogens and acidic silanols on the stationary phase, ensuring sharp, symmetrical peaks.
-
Caption: A simplified schematic of a preparative HPLC system.
Protocol: Reversed-Phase Preparative HPLC
Objective: To isolate a single, high-purity (>99.8%) quinoxalinone derivative.
Materials:
-
Preparative HPLC system with UV detector and fraction collector
-
C18 preparative column
-
HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)
-
Compound pre-purified by column chromatography
Procedure:
-
Analytical Method Development: a. First, develop a separation method on a smaller analytical C18 column. b. Screen different gradients of Water/ACN (both containing 0.1% TFA). c. Aim for a method that provides good resolution between your target peak and any impurities with a reasonable run time.
-
Method Scale-Up: a. Scale the flow rate and injection volume from the analytical method to the preparative column based on the column dimensions. b. A typical gradient might be 5% to 95% ACN in water (with 0.1% TFA) over 20-30 minutes.
-
Sample Preparation and Injection: a. Dissolve the sample in a solvent that is weak relative to the mobile phase (e.g., DMSO or a solution with a low ACN percentage) to ensure good peak shape. b. Filter the sample solution through a 0.45 µm filter. c. Inject the sample onto the column.
-
Fraction Collection: a. Set the fraction collector to trigger collection based on the UV detector signal (peak-based collection). b. Collect the peak corresponding to the pure product.
-
Post-Purification Workup: a. Combine the collected fractions. b. Remove the organic solvent (ACN) on a rotary evaporator. c. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure compound as a TFA salt.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18 or Phenyl-Hexyl | C18 is a robust, general-purpose phase. Phenyl phases can offer enhanced selectivity for aromatics. |
| Mobile Phase | Water / Acetonitrile Gradient | Standard for reversed-phase; provides a wide polarity range. |
| Mobile Phase Additive | 0.1% TFA or Formic Acid | Ensures sharp peaks by suppressing unwanted ionic interactions. |
| Detection | UV (typically 254 nm) | The aromatic quinoxalinone core has strong UV absorbance. |
Purity Assessment: The Self-Validating System
Purification is incomplete without rigorous analysis to confirm the purity and identity of the final compound.
-
Analytical HPLC/LC-MS: The primary method for determining purity. A sample is run on a standardized analytical method, and the peak area of the product is compared to the total area of all peaks to give a % purity. Mass spectrometry confirms the molecular weight.[12]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and ensuring no significant impurities are present.
-
Melting Point: A sharp melting point range is a classic indicator of high purity for a crystalline solid.
References
-
Zhang, Y., & Feng, T. (2004). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. Available at: ResearchGate.[Link]
-
Gomez-Oria, J., et al. (2023). Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light. ACS Organic & Inorganic Au.[Link]
-
Hossu, A. M., et al. (2010). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate.[Link]
-
Shabaan, M., et al. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry.[Link]
-
Wang, Y., et al. (2022). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols.[Link]
-
University of Warwick. Principles in preparative HPLC. Warwick Chemistry Document.[Link]
-
Taher, A., et al. (2015). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate.[Link]
-
Patel, H., & Patel, K. (2019). Synthesis and Characterization of Quinoxalines & Their Antimicrobial Study. International Journal of Research and Analytical Reviews.[Link]
-
Ramli, Y., et al. (2016). Synthesis, crystal structure and Hirshfeld surface analysis of 1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl]-3-phenyl-1,2-dihydroquinoxalin-2-one. Acta Crystallographica Section E.[Link]
-
Chen, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. Journal of Medicinal Chemistry.[Link]
-
Agilent Technologies. (2024). What is Preparative HPLC | Find Your Purification HPLC System. Agilent.[Link]
-
Gawad, E.A. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone... ResearchGate.[Link]
-
Teledyne LABS. The Power of Preparative HPLC Systems. Teledyne Labs.[Link]
-
Liu, X., et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. RSC Medicinal Chemistry.[Link]
- Google Patents. (2021). Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone.
-
MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv.[Link]
- Otsuka Pharmaceutical Co., Ltd. (2005). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
-
Utah Tech University. Separating Compounds by Column Chromatography. Utah Tech University Chemistry Department.[Link]
-
Trefz, F. K., et al. (1984). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Journal of Chromatography.[Link]
-
Agilent Technologies. (2002). Application Compendium Solutions for Preparative HPLC. Agilent Technologies.[Link]
-
International Institute for Science, Technology and Education (IISTE). (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.[Link]
-
Muhoza, J. (2023). Performing Column Chromatography. YouTube.[Link]
-
Sanna, M., et al. (2003). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. Mini-Reviews in Medicinal Chemistry.[Link]
-
Organic Syntheses. (1941). Lepidine. Organic Syntheses Procedure.[Link]
-
Organic Syntheses. (2007). 6-Amino-3,4-dihydro-1(2H)-naphthalenone. Organic Syntheses Procedure.[Link]
-
Müller, M., et al. (2021). Synthesis of O6-alkylated preQ1 derivatives. Beilstein Journal of Organic Chemistry.[Link]
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Application Notes and Protocols for the Solid-Phase Synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxalinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of diverse chemical libraries, accelerating the drug discovery process.[3][4] This document provides a detailed guide to the application of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one in solid-phase synthesis for the creation of novel quinoxalinone-based compound libraries. We will explore the underlying chemical principles, provide step-by-step protocols for resin functionalization, scaffold derivatization, and cleavage, and discuss analytical techniques for reaction monitoring.
Introduction: The Quinoxalinone Scaffold in Drug Discovery
Quinoxalinone derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1][5] Their rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. The use of solid-phase synthesis to construct libraries of these molecules allows for the systematic exploration of structure-activity relationships (SAR), a critical step in modern drug development.[3][6] By immobilizing the quinoxalinone core on a solid support, excess reagents and by-products can be easily removed by simple filtration, streamlining the synthetic process and enabling high-throughput parallel synthesis.[7]
Physicochemical Properties of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
A thorough understanding of the starting material's properties is crucial for successful solid-phase synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂O | PubChem |
| Molecular Weight | 196.63 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | Typical |
| Solubility | Soluble in DMF, DCM, THF | Inferred |
| Reactivity | The secondary amine at the N4 position is the primary site for derivatization. The aromatic ring can undergo further functionalization. | Inferred |
Strategic Approach to Solid-Phase Synthesis
The successful solid-phase synthesis of a 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one library hinges on a well-defined strategy encompassing resin and linker selection, orthogonal protection schemes, and efficient cleavage methods.
Resin and Linker Selection: The Foundation of the Synthesis
The choice of resin and linker is critical as it dictates the conditions for both synthesis and final product cleavage. For the synthesis of N-substituted quinoxalinone derivatives, a traceless linker strategy is often preferred, where the point of attachment to the resin is ultimately replaced with a hydrogen atom or a functional group that does not originate from the linker.[8][9]
A suitable approach involves using a resin that allows for attachment through the N4-position of the quinoxalinone core. A safety-catch linker, which is stable to the reaction conditions but can be activated for cleavage under specific, orthogonal conditions, provides a robust strategy.[10] For this protocol, we will utilize a sulfonamide-based safety-catch linker on polystyrene resin.
Caption: Workflow for solid-phase synthesis of quinoxalinone derivatives.
Immobilization of the Quinoxalinone Scaffold
The initial step involves the covalent attachment of the 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one to the functionalized resin. This is typically achieved by reacting the N4-amine of the quinoxalinone with an activated linker on the solid support.
Detailed Experimental Protocols
The following protocols provide a comprehensive guide for the solid-phase synthesis of a library based on the 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold.
Protocol 1: Resin Preparation and Scaffold Immobilization
Objective: To attach the quinoxalinone scaffold to the solid support.
Materials:
-
Polystyrene resin with a pre-installed safety-catch linker (e.g., sulfonyl chloride resin)
-
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the sulfonyl chloride resin (1.0 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Scaffold Coupling:
-
Dissolve 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (3.0 mmol) and DIPEA (6.0 mmol) in DMF (5 mL).
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 12-16 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
Verification: The success of the immobilization can be monitored using FT-IR spectroscopy by observing the appearance of characteristic quinoxalinone peaks on the resin.
Protocol 2: Diversification of the Immobilized Scaffold
Objective: To introduce diversity at a specific position on the quinoxalinone core. For this example, we will focus on the derivatization of the aromatic ring via a Suzuki coupling reaction. This requires a modification of the starting material to include a suitable handle, such as a bromine or iodine atom, on the aromatic ring that is not present in the title compound. For the purpose of this protocol, we will assume the use of a related bromo-substituted quinoxalinone.
Materials:
-
Resin-bound quinoxalinone
-
A library of boronic acids
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
Reaction Setup:
-
Place the resin-bound quinoxalinone (100 mg, 0.1 mmol) in a reaction vessel.
-
Add the boronic acid (0.3 mmol), Pd(PPh₃)₄ (0.01 mmol), and K₂CO₃ (0.3 mmol).
-
Add the solvent mixture (e.g., 2 mL of 3:1 Dioxane/Water).
-
-
Reaction: Heat the mixture at 80-100 °C for 8-12 hours under an inert atmosphere.
-
Washing:
-
Allow the resin to cool to room temperature.
-
Drain the reaction mixture.
-
Wash the resin with the reaction solvent, water, DMF, DCM, and MeOH.
-
Dry the resin under vacuum.
-
Caption: A single diversification cycle in solid-phase synthesis.
Protocol 3: Cleavage and Product Isolation
Objective: To cleave the final product from the solid support and isolate the purified compound.
Materials:
-
Derivatized resin-bound product
-
Cleavage cocktail (specific to the safety-catch linker, e.g., for a sulfonamide linker, this may involve a two-step process of activation followed by nucleophilic cleavage)
-
Trifluoroacetic acid (TFA) - often a component of cleavage cocktails
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Diethyl ether (cold)
Procedure:
-
Activation (if using a safety-catch linker): Treat the resin with the activating reagent as per the linker's specifications.
-
Cleavage:
-
Suspend the activated resin in the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Concentrate the combined filtrates under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product with cold diethyl ether.
-
Dry the final product under vacuum.
-
Note on Cleavage Cocktails: The composition of the cleavage cocktail is crucial and depends on the protecting groups used during the synthesis. Scavengers are added to trap reactive cationic species generated during cleavage, preventing side reactions.[7]
Analytical Techniques for On-Bead and Off-Bead Analysis
Monitoring the progress of solid-phase synthesis is essential for troubleshooting and optimization.
| Technique | Application | Phase |
| FT-IR Spectroscopy | Qualitative monitoring of the appearance and disappearance of functional groups on the resin.[8] | On-Bead |
| Gel-Phase ¹³C NMR | Provides structural information of the resin-bound species. | On-Bead |
| LC-MS | Analysis of a small aliquot of cleaved product to determine purity and confirm mass. | Off-Bead |
| HPLC | Purification and purity assessment of the final cleaved product. | Off-Bead |
| ¹H and ¹³C NMR | Full structural elucidation of the final product. | Off-Bead |
Conclusion
The use of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one in solid-phase synthesis provides a versatile and efficient route to novel libraries of quinoxalinone derivatives. The protocols outlined in this application note, combined with appropriate analytical monitoring, offer a robust framework for researchers in drug discovery to explore the chemical space around this important scaffold. The adaptability of solid-phase synthesis allows for the introduction of a wide range of functional groups, enabling the generation of libraries with significant chemical diversity.
References
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Lv, M., & Xu, H. (2010). The combinatorial synthesis of bioactive quinoxalines, quinoxalinones and quinoxalinols. Combinatorial Chemistry & High Throughput Screening, 13(3), 293-301. [Link]
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- Ganesan, A. (2005). Combinatorial chemistry with solid phase synthesis: An outline. CR Subscription Agency.
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Carulla, P., et al. (2003). Simultaneous Solid-Phase Synthesis of Quinoxalinone and Benzimidazole Scaffold Libraries. Journal of Combinatorial Chemistry, 5(3), 234-237. [Link]
-
Abdildinova, A., & Gong, Y. D. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Advances, 11(3), 1050–1056. [Link]
- Wiehn, M. S., Jung, N., & Bräse, S. (2008). Safety-Catch and Traceless Linkers in Solid Phase Organic Synthesis. In The Power of Functional Resins in Organic Synthesis. John Wiley & Sons.
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6296. [Link]
- Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
-
Albericio, F., & El-Faham, A. (2018). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Pharmaceuticals, 11(4), 108. [Link]
-
Guryanov, I., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]
-
Zhang, T., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7435. [Link]
-
Zhang, Y., et al. (2024). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances, 14(1), 1-8. [Link]
- Sharma, V., & Kumar, V. (2011). Green synthesis of quinoxaline and substituted quinoxalines. TSI Journals.
-
Zheng, Y., et al. (2019). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7435. [Link]
- Li, J., et al. (2022). Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization. Organic & Biomolecular Chemistry, 20(36), 7260-7264.
- Wang, Y., et al. (2018). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. MTI.
- Scott, B. O., et al. (1996). Solid phase organic synthesis (SPOS): a novel route to diketopiperazines and diketomorpholines. Molecular Diversity, 1(2), 125-134.
-
Ghaffari, M., et al. (2021). Immobilization of Molecular Catalysts on Solid Supports via Atomic Layer Deposition for Chemical Synthesis in Sustainable Solvents. Green Chemistry, 23(23), 9494-9504. [Link]
- Costa, S. A., et al. (2023). Immobilization of Laccase onto Polysulfone/Sepiolite Nanocomposite using Box-Behnken Design. Chemical Engineering Transactions, 100, 1-6.
- Chen, Z.-Z., et al. (2014). Synthesis of quinoxalinones. Synlett, 25(17), 2518-2520.
-
Bilal, M., & Iqbal, H. M. (2021). Smart chemistry of enzyme immobilization using various support matrices - A review. International Journal of Biological Macromolecules, 192, 543-561. [Link]
- Patsnap. (2025). How to Immobilize Enzymes on Solid Supports. Synapse.
-
Wang, C., et al. (2018). Quinoxalinone as a Privileged Platform in Drug Development. Current Medicinal Chemistry, 25(22), 2586-2619. [Link]
-
PubChem. (n.d.). 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. Retrieved from [Link]
- De La Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA-Approved Drugs. Molecules, 25(3), 567.
- Wessjohann, L. A., & Ruijter, E. (2005). Combinatorial libraries: strategies and methods for 'lead' discovery. Arylgermanes as Linkers for Solid Phase Synthesis.
-
Xiao, Q., et al. (2017). Successive cleavage and reconstruction of lignin β-O-4 models and polymer to access quinoxalines. Green Chemistry, 19(19), 4586-4591. [Link]
-
Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. [Link]
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- 5. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Scale-up Synthesis of a Potent Kinase Inhibitor from 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
Introduction: The Quinoxalinone Scaffold in Kinase Inhibition
The quinoxalinone core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2][3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of robust and scalable synthetic routes to access these complex molecules is therefore a critical endeavor in modern drug development.
This application note provides a detailed, field-proven guide for the scale-up synthesis of a representative kinase inhibitor starting from the readily available building block, 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. We will delve into a two-step synthetic sequence, focusing on the practical considerations, safety protocols, and analytical controls necessary for transitioning from laboratory-scale discovery to kilogram-scale production. The causality behind experimental choices will be explained to provide a comprehensive understanding of the process.
Synthetic Strategy: A Two-Step Approach to Complexity
The overall synthetic strategy hinges on a robust and convergent two-step sequence:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form the critical C-N bond between the quinoxalinone core and a suitable amine. This reaction is renowned for its functional group tolerance and broad applicability in pharmaceutical synthesis.[4][5][6]
-
Acylation: The formation of a stable amide bond by reacting the intermediate from the first step with an acyl chloride. This step often completes the synthesis of the final active pharmaceutical ingredient (API).
This approach allows for the late-stage introduction of diversity, a key advantage in the exploration of structure-activity relationships (SAR).
Caption: Overall synthetic workflow.
Part 1: Scale-up of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, but its transition to scale requires careful optimization and control.[5][7][8] The electron-rich nature of the quinoxalinone substrate and the potential for side reactions necessitate a well-defined protocol.
Causality of Reagent and Parameter Selection
-
Catalyst System: For electron-rich aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred.[5][9] These ligands promote the challenging oxidative addition of the Pd(0) to the C-Cl bond and facilitate the final reductive elimination.[4][6] A pre-formed catalyst is often chosen for scale-up operations to ensure reproducibility and avoid the handling of pyrophoric phosphine ligands in their free form.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice, but its high reactivity requires careful handling at scale. Weaker bases like cesium carbonate can be used, often requiring higher temperatures.
-
Solvent Choice: Aprotic, non-polar solvents like toluene or CPME (cyclopentyl methyl ether) are typically used. They offer good solubility for the reactants and can be heated to the required temperatures. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.
Detailed Protocol: Buchwald-Hartwig Amination (Kilogram Scale)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |
| 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one | 196.63 | 5.00 | 25.43 | 1.0 |
| 4-Aminophenol | 109.13 | 2.91 | 26.69 | 1.05 |
| BrettPhos Pd G3 Precatalyst | 906.35 | 0.115 | 0.127 | 0.005 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 3.67 | 38.18 | 1.5 |
| Toluene, anhydrous | - | 50 L | - | - |
Equipment:
-
100 L glass-lined reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet.
-
Temperature control unit.
-
Inert-gas manifold.
-
Powder addition funnel.
-
Filtration unit (e.g., Nutsche filter-dryer).
Procedure:
-
Reactor Inerting: The reactor is thoroughly dried and purged with nitrogen for at least 2 hours. A slight positive pressure of nitrogen is maintained throughout the reaction.
-
Charging of Solids: The 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (5.00 kg), 4-aminophenol (2.91 kg), and BrettPhos Pd G3 precatalyst (0.115 kg) are charged to the reactor under a strong nitrogen flow.
-
Solvent Addition: Anhydrous, degassed toluene (50 L) is added to the reactor. The mixture is stirred at 20-25 °C for 15 minutes to ensure good suspension.
-
Base Addition: Sodium tert-butoxide (3.67 kg) is added portion-wise via the powder addition funnel over 30-45 minutes. A slight exotherm is expected and should be controlled by the reactor's cooling system.
-
Reaction: The reaction mixture is heated to 100-110 °C and stirred for 12-18 hours.
-
Reaction Monitoring: The reaction progress is monitored by HPLC until the starting material is consumed (<1% remaining).
-
Work-up and Isolation:
-
The reactor is cooled to 20-25 °C.
-
The reaction is quenched by the slow addition of water (25 L).
-
The mixture is stirred for 30 minutes, and the layers are allowed to separate.
-
The aqueous layer is drained.
-
The organic layer is washed with brine (2 x 25 L).
-
The organic layer is concentrated under reduced pressure to approximately half its volume.
-
The product is crystallized by the slow addition of heptane (50 L).
-
The resulting slurry is filtered, and the cake is washed with heptane (2 x 10 L).
-
The solid is dried under vacuum at 50 °C to a constant weight.
-
Expected Yield: 85-95% Purity (by HPLC): >98%
Process Safety Considerations:
-
Pyrophoric Reagents: While a pre-formed catalyst is used, some phosphine ligands are pyrophoric. Strict inert atmosphere conditions are mandatory.[10]
-
Exotherms: The addition of sodium tert-butoxide can be exothermic. Controlled addition and efficient cooling are essential to prevent a runaway reaction.
-
Solvent Handling: Toluene is flammable and has associated health risks. The process should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Palladium Waste: Palladium is a heavy metal, and all waste streams containing it must be collected and disposed of according to regulations.[11][12]
Part 2: Scale-up of the Acylation Reaction
The final acylation step forms the desired amide bond. The use of a reactive acyl chloride like 2,6-dichlorobenzoyl chloride requires careful control of the reaction conditions to avoid side reactions and ensure high purity of the final product.[13]
Causality of Reagent and Parameter Selection
-
Acylating Agent: 2,6-Dichlorobenzoyl chloride is a highly reactive acylating agent. The two ortho-chloro substituents provide steric hindrance that can influence the reactivity and conformation of the final product.
-
Base: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction, driving it to completion.[14]
-
Solvent: Aprotic solvents like dichloromethane (DCM) or ethyl acetate are suitable. They provide good solubility and are relatively unreactive towards the acyl chloride.
-
Temperature Control: The reaction is typically started at a low temperature (0 °C) to control the initial exotherm upon addition of the acyl chloride, and then allowed to warm to room temperature.[14]
Detailed Protocol: Acylation (Kilogram Scale)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |
| 6-(4-Hydroxyanilino)-1-methyl-3,4-dihydroquinoxalin-2(1H)-one | 269.30 | 6.00 | 22.28 | 1.0 |
| 2,6-Dichlorobenzoyl chloride | 209.46 | 4.90 | 23.40 | 1.05 |
| Triethylamine (TEA) | 101.19 | 2.71 | 26.74 | 1.2 |
| Dichloromethane (DCM) | - | 60 L | - | - |
Equipment:
-
100 L glass-lined reactor with overhead stirring, and nitrogen inlet/outlet.
-
Temperature control unit.
-
Liquid addition funnel.
-
Filtration unit.
Procedure:
-
Reactor Setup: The reactor is dried and inerted with nitrogen.
-
Charging: The intermediate from the Buchwald-Hartwig reaction (6.00 kg) and dichloromethane (60 L) are charged to the reactor. The mixture is stirred to form a solution or a fine slurry.
-
Base Addition: Triethylamine (2.71 kg) is added to the reactor.
-
Acyl Chloride Addition: The reactor is cooled to 0-5 °C. A solution of 2,6-dichlorobenzoyl chloride (4.90 kg) in DCM (10 L) is added dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: The reaction mixture is allowed to warm to 20-25 °C and stirred for 4-6 hours.
-
Reaction Monitoring: The reaction is monitored by HPLC until the starting material is consumed (<1%).
-
Work-up and Isolation:
-
The reaction is quenched by the addition of water (30 L).
-
The mixture is stirred for 20 minutes, and the layers are separated.
-
The organic layer is washed sequentially with 1 M HCl (2 x 20 L), saturated sodium bicarbonate solution (2 x 20 L), and brine (20 L).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).
-
The purified solid is collected by filtration and dried under vacuum at 50 °C.
-
Expected Yield: 90-98% Purity (by HPLC): >99.5%
Process Safety Considerations:
-
Corrosive Reagents: 2,6-Dichlorobenzoyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated area with appropriate PPE, including gloves, goggles, and a face shield.[15]
-
Exothermic Reaction: The addition of the acyl chloride to the amine solution is exothermic. Slow, controlled addition and efficient cooling are critical.
-
HCl Gas Evolution: The reaction generates HCl gas, which is trapped by the triethylamine. The reactor should be properly vented.
Analytical Quality Control
Robust analytical methods are essential to ensure the quality and consistency of each batch.
| Stage | Analytical Method | Purpose | Acceptance Criteria |
| Starting Material | HPLC, NMR, GC (for residual solvents) | Identity, purity, and residual solvent analysis | Purity >99%, correct spectral data |
| Intermediate | HPLC, NMR | Monitor reaction progress, assess purity | Purity >98% |
| Final Product | HPLC, NMR, MS, Elemental Analysis, XRPD | Identity, purity, impurity profile, polymorphic form | Purity >99.5%, confirmation of structure, defined polymorphic form |
HPLC Method Development: A reverse-phase HPLC method is typically developed for in-process control and final product release.[16][17][18][19][20] A typical method might use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile, with UV detection at a suitable wavelength. The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[16][17][19]
Conclusion
The scale-up synthesis of quinoxalinone-based kinase inhibitors is a challenging but achievable endeavor. The two-step sequence of a Buchwald-Hartwig amination followed by an acylation provides a flexible and efficient route to these valuable molecules. Success at scale hinges on a thorough understanding of the reaction mechanisms, careful optimization of reaction parameters, and a stringent adherence to safety protocols. The detailed procedures and considerations outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to confidently and safely produce these important therapeutic agents on a larger scale.
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Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]
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Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Abbiati, G., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9160-9163. [Link]
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Li, Y., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters, 25(42), 7753–7758. [Link]
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Luo, X., et al. (2010). Practical synthesis of quinoxalinones via palladium-catalyzed intramolecular N-arylations. Tetrahedron Letters, 51(33), 4439-4441. [Link]
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Tallam, A. K., Sahithi, A., & Nuli, M. V. (2024). RP-HPLC method for analytical method development and validation of multi-kinase inhibitor. Journal of Indian Samaritans, 6(1), 52-60. [Link]
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Standard Operating Procedure: Palladium. (2017). UCLA EH&S. [Link]
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Lipshutz, B. H., et al. (2019). Sustainable ppm Level Palladium-Catalyzed Aminations in Nanoreactors Under Mild, Aqueous Conditions. Chemical Science, 10(40), 9223–9228. [Link]
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Xuehong, L., et al. (2010). ChemInform Abstract: Practical Synthesis of Quinoxalinones via Palladium-Catalyzed Intramolecular N-Arylations. ChemInform, 41(48). [Link]
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RP-HPLC method for analytical method development and validation of multi-kinase inhibitor. (n.d.). Journal of Indian Samaritans. [Link]
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N-acylation of amides through internal nucleophilic catalysis. (n.d.). Semantic Scholar. [Link]
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Hwang, K. C., & Murugan, P. (2014). Synthesis of P38 map kinase inhibitor analogues compounds and quinoxalinone derivatives. International Journal of Pharma and Bio Sciences, 5(4), 212-224. [Link]
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Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. (2015). Semantic Scholar. [Link]
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Gore, R. P., et al. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421. [Link]
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). ResearchGate. [Link]
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HPLC method development and validation for the estimation of axitinib in rabbit plasma. (2017). SciELO. [Link]
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SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES. (2014). International Journal of Pharma and Bio Sciences. [Link]
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Lipshutz, B. H., et al. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Chemical science, 10(40), 9223-9228. [Link]
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Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. (2016). Chemical Communications. [Link]
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Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. [Link]
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Al-Suwaidan, I. A., et al. (2023). Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. Molecules, 28(20), 7119. [Link]
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Analytical method development and validation for the estimation of Imatinib mesylate and its acid impurity in pharmaceutical for. (2018). The Pharma Innovation. [Link]
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Fors, B. P., & Buchwald, S. L. (2009). Sterically Hindered Chelating Alkyl Phosphines Provide Large Rate Accelerations in Palladium-Catalyzed Amination of Aryl Iodides, Bromides, and Chlorides, and the First Amination of Aryl Tosylates. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]
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Development and validation of a novel high-performance liquid chromatography (HPLC) method for the detection of related substances of pralsetinib, a new anti-lung cancer drug. (2024). Frontiers. [Link]
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Carrër, A., et al. (2013). Palladium(II)-Catalyzed Oxidative Arylation of Quinoxalin-2(1H)-ones with Arylboronic Acids. Organic Letters, 15(21), 5606–5609. [Link]
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Safe Handling of Pyrophoric Chemicals. (n.d.). Central Washington University. [Link]
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New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (2021). Semantic Scholar. [Link]
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Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. [Link]
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Procter, D. J., et al. (2016). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 14(3), 758-766. [Link]
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Palladium on carbon safe handling. (2021). Future4200. [Link]
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Application Notes and Protocols for the Evaluation of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one as a Potential Anti-Cancer Agent
Introduction: The Therapeutic Potential of the Quinoxaline Scaffold
The quinoxaline scaffold, a fused heterocyclic system of benzene and pyrazine rings, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Quinoxaline derivatives are integral to a wide array of therapeutic agents with applications as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2] In the realm of oncology, these compounds have shown promise by targeting various hallmarks of cancer. They have been identified as inhibitors of critical signaling molecules such as protein tyrosine kinases (e.g., VEGFR, PDGFR, EGFR), topoisomerase II, and modulators of apoptosis and the cell cycle.[1][3][4] The versatility of the quinoxaline core allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This has led to the development of numerous derivatives, some of which have entered clinical trials.[1]
This document provides a detailed guide for researchers on the application of a specific derivative, 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one , in the development of novel anti-cancer agents. While extensive research exists on the broader quinoxaline class, this guide will focus on establishing a foundational framework for the investigation of this particular compound, from synthesis to in-vitro and potential in-vivo evaluation. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and propose a putative mechanism of action based on the established activities of structurally related molecules.
Synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one: A Proposed Protocol
The synthesis of quinoxalin-2(1H)-ones is commonly achieved through the condensation of o-phenylenediamines with α-keto acids.[3] An improved regioselective synthesis of 6-chloro-1H-quinoxalin-2-one has been described starting from p-chloroaniline.[5] For the N-methylated target compound, a subsequent alkylation step would be necessary. The following is a proposed synthetic route based on established chemical principles for similar structures.
Protocol 1: Synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
Step 1: Synthesis of 6-chloro-1H-quinoxalin-2-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-o-phenylenediamine in a suitable solvent such as ethanol or a mixture of water and acetic acid.
-
Addition of Reagent: To this solution, add an equimolar amount of glyoxylic acid.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 6-chloro-1H-quinoxalin-2-one.
Step 2: N-Methylation
-
Deprotonation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 6-chloro-1H-quinoxalin-2-one from Step 1 in a dry aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Base Addition: Add a slight excess (1.1-1.2 equivalents) of a strong base such as sodium hydride (NaH) portion-wise at 0°C. Stir the mixture for 30-60 minutes at this temperature to allow for complete deprotonation.
-
Alkylation: Add an equimolar amount of methyl iodide (CH₃I) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final product, 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Proposed Mechanism of Action and Investigational Workflow
Based on the literature for various quinoxaline derivatives, a plausible anti-cancer mechanism of action for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one could involve the induction of apoptosis and cell cycle arrest through the inhibition of key cellular enzymes like Topoisomerase II or protein kinases.[3][4]
The following diagram illustrates a proposed workflow for investigating the anti-cancer properties of this compound.
Caption: Proposed workflow for the evaluation of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one as an anti-cancer agent.
In Vitro Anti-Cancer Evaluation: Detailed Protocols
The following protocols are designed to assess the cytotoxic and mechanistic properties of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one in cancer cell lines.
Protocol 2: Cell Viability Assessment using MTT Assay
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[3]
-
Compound Treatment: Prepare a stock solution of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one in DMSO. Prepare serial dilutions of the compound in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][4]
-
Cell Treatment: Seed cells in a 6-well plate and treat with 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol assesses the effect of the compound on cell cycle progression.[3][4]
-
Cell Treatment: Treat cells as described in Protocol 3.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathways Involved in Quinoxaline-Induced Apoptosis
Quinoxaline derivatives can induce apoptosis through various signaling cascades. A common pathway involves the inhibition of survival signals and the activation of pro-apoptotic proteins.
Caption: A putative signaling pathway for apoptosis induction by 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.
Quantitative Data Summary
The following table provides a template for summarizing the in-vitro anti-cancer activity data for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.
| Cell Line | Cancer Type | IC₅₀ (µM) | Cell Cycle Arrest Phase | Apoptosis Induction |
| HCT116 | Colon Cancer | Data to be filled | Data to be filled | Data to be filled |
| MCF-7 | Breast Cancer | Data to be filled | Data to be filled | Data to be filled |
| PC-3 | Prostate Cancer | Data to be filled | Data to be filled | Data to be filled |
| A549 | Lung Cancer | Data to be filled | Data to be filled | Data to be filled |
Conclusion and Future Directions
The quinoxaline scaffold represents a privileged structure in the design of novel anti-cancer agents. 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, as a specific derivative, warrants investigation into its potential as a therapeutic candidate. The protocols and workflows detailed in this guide provide a comprehensive framework for its synthesis, in-vitro evaluation, and mechanistic elucidation. Future studies could involve in-vivo efficacy testing in animal models, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize its anti-cancer properties.[4][6] The ultimate goal is to develop more effective and less toxic cancer therapies, and the exploration of novel quinoxaline derivatives is a promising avenue toward achieving this objective.
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Asran, A. S., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(17), 3073. [Link]
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Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7604. [Link]
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El-Sayed, R., et al. (2023). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200889. [Link]
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Asran, A. S., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. ResearchGate. [Link]
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de Oliveira, R. B., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Scientific Reports, 11(1), 2320. [Link]
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Nafie, M. S., et al. (2024). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. ResearchGate. [Link]
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Zheng, R., et al. (2020). A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. Chemical Communications, 56(73), 10732-10735. [Link]
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Wang, Y., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(17), 8013-8028. [Link]
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Sun, W., et al. (2020). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 11, 889. [Link]
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Wang, J., et al. (2014). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. ResearchGate. [Link]
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Application Notes & Protocols: Design and Synthesis of Novel Compounds from 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
Abstract
The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a detailed framework for the design and synthesis of novel derivatives starting from the versatile building block, 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. We will explore key synthetic strategies, including Palladium-catalyzed cross-coupling reactions and Nucleophilic Aromatic Substitution, to functionalize the C6 position. Furthermore, we will discuss the modification of the N4-position, offering a multi-pronged approach to generating diverse chemical libraries for drug discovery and development. Each section provides not only detailed, step-by-step protocols but also the underlying scientific rationale for the chosen methodologies, ensuring that researchers can both replicate and adapt these techniques for their specific needs.
Introduction: The Quinoxalinone Scaffold in Drug Discovery
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene ring and a pyrazine ring. Their structural rigidity and capacity for diverse substitutions have made them a focal point of extensive research.[1][2] The 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one starting material is particularly valuable as it possesses multiple reactive sites amenable to chemical modification. The key points of diversification on this scaffold are:
-
The C6-Chloro Position: This site is ideal for introducing molecular diversity through reactions that form new carbon-carbon and carbon-heteroatom bonds. The chlorine atom serves as an excellent leaving group in both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
-
The N4-Amide Position: The secondary amine within the dihydroquinoxalinone ring can be functionalized through alkylation or acylation, allowing for the modulation of the compound's steric and electronic properties.
This guide will provide detailed protocols for the strategic functionalization at these key positions, enabling the creation of novel compounds with potential therapeutic applications.
Strategic Design of Novel Quinoxalinone Derivatives
The design of new chemical entities from the 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold should be guided by established structure-activity relationships (SAR) for this class of compounds. SAR studies have shown that the nature and position of substituents on the quinoxalinone ring can significantly influence biological activity.[1][3] For instance, the introduction of different aryl or heteroaryl groups at the C6 position can modulate the compound's interaction with biological targets. Similarly, modification of the N4 position can affect solubility, metabolic stability, and cell permeability.
A rational design approach would involve the synthesis of a library of compounds with systematic variations at the C6 and N4 positions to explore the chemical space around the quinoxalinone core. The following sections provide the synthetic tools to achieve this.
Synthetic Methodologies and Protocols
Palladium-Catalyzed Cross-Coupling Reactions at the C6 Position
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of C-C and C-N bonds in modern organic synthesis.[4][5] The chloro-substituent at the C6 position of our starting material is an ideal handle for these transformations.
The Suzuki-Miyaura reaction is a robust method for forming a new carbon-carbon bond between an aryl or vinyl halide and an organoboron compound.[5][6] This reaction is particularly useful for synthesizing biaryl structures, which are prevalent in many biologically active molecules.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]
Experimental Protocol: Synthesis of 6-Aryl-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
-
Materials:
-
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(OAc)₂ (Palladium(II) acetate) (0.02 - 0.05 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 - 0.10 eq)
-
K₃PO₄ (Potassium phosphate) (2.0 - 3.0 eq)
-
Anhydrous Toluene and Water (e.g., 10:1 v/v)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 1-Methyl-6-phenyl-3,4-dihydroquinoxalin-2(1H)-one | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-1-methyl-3,4-dihydroquinoxalin-2(1H)-one | 80-90 |
| 3 | 3-Pyridinylboronic acid | 1-Methyl-6-(pyridin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one | 70-85 |
Causality Behind Experimental Choices: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition of the relatively unreactive aryl chloride to the palladium center.[7] The aqueous base (K₃PO₄) is essential for activating the boronic acid for the transmetalation step.
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceuticals.[4][8]
Reaction Principle: Similar to the Suzuki coupling, the reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]
Experimental Protocol: Synthesis of 6-(Arylamino)-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
-
Materials:
-
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq)
-
Aryl amine (1.1 - 1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 - 0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 - 0.04 eq)
-
NaOtBu (Sodium tert-butoxide) (1.4 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk flask.
-
Add the 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one and the aryl amine.
-
Add anhydrous toluene.
-
Seal the flask and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up and Purification: Follow the same procedure as described for the Suzuki-Miyaura coupling (Section 3.1.1).
-
Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine in the catalytic cycle without competing in other side reactions.[4] The bulky and electron-rich XPhos ligand is highly effective for promoting both the oxidative addition and the final reductive elimination steps, especially with less reactive aryl chlorides.[7]
Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
Nucleophilic aromatic substitution provides a complementary, often metal-free, approach to functionalizing the C6 position. The electron-withdrawing nature of the quinoxalinone ring system activates the C6 position towards nucleophilic attack.
The reaction with thiols is a straightforward way to introduce sulfur-containing moieties, which are important pharmacophores.
Reaction Principle: The reaction proceeds via a Meisenheimer complex intermediate, where the nucleophilic thiol attacks the carbon bearing the chlorine atom, followed by the elimination of the chloride ion to restore aromaticity.
Experimental Protocol: Synthesis of 1-Methyl-6-(arylthio)-3,4-dihydroquinoxalin-2(1H)-one
-
Materials:
-
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq)
-
Thiophenol or substituted thiol (1.1 - 1.2 eq)
-
K₂CO₃ (Potassium carbonate) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
To a round-bottom flask, add 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, the thiol, and K₂CO₃.
-
Add anhydrous DMF.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC. The reaction is usually complete within 2-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) or purify by column chromatography.
-
Causality Behind Experimental Choices: DMF is an excellent polar aprotic solvent for SNAr reactions as it can solvate the potassium cation, leaving the carbonate anion more available to act as a base to deprotonate the thiol, thus increasing its nucleophilicity.
N-Alkylation at the N4 Position
The N4-H of the dihydroquinoxalinone ring can be readily alkylated to introduce further diversity.
Experimental Protocol: Synthesis of 4-Alkyl-6-chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
-
Materials:
-
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)
-
NaH (Sodium hydride, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous THF (Tetrahydrofuran)
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of NaH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one in THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC, typically 1-4 hours).
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
-
Causality Behind Experimental Choices: A strong base like NaH is required to deprotonate the relatively non-acidic amide N-H. THF is a suitable aprotic solvent for this reaction.
Visualization of Synthetic Pathways
General Synthetic Scheme
The following diagram illustrates the key diversification points on the 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold.
Caption: Key synthetic routes for the diversification of the quinoxalinone scaffold.
Experimental Workflow for Palladium-Catalyzed Coupling
The following diagram outlines a typical workflow for performing and purifying a palladium-catalyzed cross-coupling reaction.
Caption: Standard workflow for palladium-catalyzed cross-coupling reactions.
Characterization of Novel Compounds
Thorough characterization of newly synthesized compounds is essential to confirm their structure and purity. The following table provides expected ¹H and ¹³C NMR chemical shift ranges for a representative 6-aryl derivative.
Table: Representative NMR Data for 1-Methyl-6-phenyl-3,4-dihydroquinoxalin-2(1H)-one
| Proton/Carbon | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| N1-CH₃ | ~3.3 - 3.5 (s, 3H) | ~29 - 31 |
| C3-CH₂ | ~4.2 - 4.4 (s, 2H) | ~55 - 57 |
| N4-H | ~5.5 - 6.0 (br s, 1H) | - |
| Aromatic-H | ~6.8 - 7.6 (m) | ~115 - 145 |
| C=O | - | ~165 - 168 |
Note: Chemical shifts are approximate and can vary based on the solvent and the nature of other substituents.
Mass spectrometry (MS) should be used to confirm the molecular weight of the synthesized compounds. For the example above, the expected [M+H]⁺ ion would be observed at m/z = 239.12.
Conclusion
The 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold is a highly adaptable starting material for the synthesis of diverse libraries of novel compounds. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, nucleophilic aromatic substitution, and N-alkylation provide a robust toolkit for researchers in drug discovery. By systematically applying these methods, scientists can efficiently generate and explore new chemical entities based on this privileged quinoxalinone core, paving the way for the discovery of new therapeutic agents.
References
-
Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. (2025, April 3). YouTube. Retrieved from [Link]
-
Facile Synthesis of Regioisomeric N‐Alkyl Substituted 3‐Methylene‐3,4‐dihydroquinoxalin‐2(1H)‐ones. ResearchGate. Retrieved from [Link]
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI. Retrieved from [Link]
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Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Chemical Communications. Retrieved from [Link]
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Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. Retrieved from [Link]
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Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
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Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024, June 21). PubMed. Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). ACS Publications. Retrieved from [Link]
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Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. Retrieved from [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. Retrieved from [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved from [Link]
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Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC - PubMed Central. Retrieved from [Link]
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Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. PubMed. Retrieved from [Link]
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Suzuki Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]
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Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Semantic Scholar. Retrieved from [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
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Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. Retrieved from [Link]
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Organic Chemistry: Current Research Open Access. Longdom Publishing. Retrieved from [Link]
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Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Retrieved from [Link]
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Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Sci-Hub. Retrieved from [Link]
-
BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero) aryl Chlorides. ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. LGM. Retrieved from [Link]
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Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1 H)-ones as Polypharmacological Inhibitors of BET and Kinases. (2020, September 10). PubMed. Retrieved from [Link]
-
A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. PubMed. Retrieved from [Link]
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Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. NIH. Retrieved from [Link]
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Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate. Retrieved from [Link]
-
Practical synthesis of quinoxalinones via palladium-catalyzed intramolecular N-arylations. PubMed. Retrieved from [Link]
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Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. (2018, July 3). PubMed. Retrieved from [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC - PubMed Central. Retrieved from [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Retrieved from [Link]
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Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][10]naphthyrin-5(6H)-one. PMC - NIH. Retrieved from [Link]
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Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008, November 21). PubMed. Retrieved from [Link]
-
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. Retrieved from [Link]
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Application Notes & Protocols for the Synthesis of Quinoxalinone-Based Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its structural resemblance to the native DNA base pairs allows it to function as a versatile intercalating agent, while various derivatives have demonstrated potent antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The effective generation of diverse chemical libraries based on this scaffold is therefore a critical task in modern drug discovery. This guide provides a comprehensive overview of robust and scalable methodologies for the synthesis of quinoxalinone-based compound libraries, detailing both solution-phase and solid-phase strategies. We will explore the underlying chemical principles, provide field-proven, step-by-step protocols, and discuss the rationale behind key experimental choices to empower researchers in their quest for novel therapeutic agents.
The Strategic Importance of the Quinoxalinone Scaffold
The quinoxalinone core, a fusion of benzene and pyrazinone rings, is a cornerstone in the design of bioactive molecules. Its planarity and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with biological targets. The true power of this scaffold lies in its amenability to chemical modification at multiple positions, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
A well-designed library of quinoxalinone analogs enables a thorough investigation of Structure-Activity Relationships (SAR).[2] Key diversification points include:
-
N1-position: Alkylation or arylation at this position can significantly modulate solubility, cell permeability, and target engagement.
-
C3-position: This is a primary site for introducing diversity. Functionalization at C3 is crucial for exploring specific interactions within a target's binding pocket.[3]
-
The Benzene Ring (C5-C8 positions): Substitution on the aromatic ring allows for the fine-tuning of electronic properties and the introduction of additional vectors for target interaction.
This document will focus on the core synthetic methodologies that enable the creation of such diverse libraries.
Foundational Synthesis: Solution-Phase Methodologies
Solution-phase synthesis remains a cornerstone for producing quinoxalinone scaffolds, offering flexibility and scalability for both core structure generation and smaller, focused libraries.
The Classical Approach: Condensation of o-Phenylenediamines
The most fundamental and widely practiced method for constructing the quinoxalinone ring is the cyclocondensation of an o-phenylenediamine with an α-keto acid or its ester equivalent.[3]
Mechanism & Rationale: The reaction proceeds via an initial nucleophilic attack of one amino group of the o-phenylenediamine onto the α-keto group, forming a hemiaminal intermediate. Subsequent dehydration leads to an imine, which is then poised for an intramolecular cyclization via attack by the second amino group onto the ester or carboxylic acid carbonyl. A final dehydration step yields the aromatic quinoxalinone ring. The choice of solvent and catalyst is critical. Acidic conditions are often employed to activate the carbonyl group, while polar solvents like ethanol or acetic acid are used to facilitate the reaction. Modern variations utilize catalysts to improve yields and reaction times under milder conditions.[4]
Protocol 2.1: Synthesis of 3-methylquinoxalin-2(1H)-one
This protocol describes a classic condensation reaction.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Ethyl pyruvate (1.1 eq)
-
Ethanol, absolute
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Standard workup and purification equipment (rotary evaporator, separatory funnel, recrystallization flasks, filtration apparatus)
Procedure:
-
In a 100 mL round-bottom flask, dissolve o-phenylenediamine (e.g., 5.4 g, 50 mmol) in absolute ethanol (50 mL).
-
Add ethyl pyruvate (e.g., 6.4 g, 55 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting o-phenylenediamine is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature. The product will often begin to crystallize.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield 3-methylquinoxalin-2(1H)-one as a crystalline solid.
Self-Validation:
-
TLC Monitoring: Use a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane) to track the disappearance of the starting material spot and the appearance of the product spot.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. For 3-methylquinoxalin-2(1H)-one, expect a characteristic singlet for the methyl group around δ 2.4 ppm in the ¹H NMR spectrum.[5]
Microwave-Assisted Synthesis: A Green and Rapid Alternative
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes, while frequently improving yields.[6] Microwave energy directly heats the polar reactants and solvent, leading to rapid and uniform heating that can drive reactions to completion much more efficiently than conventional heating methods.[7]
Causality: The efficiency of microwave heating is due to its interaction with polar molecules, causing rapid rotation and generating heat. This localized, instantaneous heating avoids the thermal gradients common with conventional oil baths, often leading to cleaner reactions with fewer side products. For quinoxalinone synthesis, this means the condensation reaction can often be performed under solvent-free conditions or in green solvents like water or ethanol in a fraction of the time.[4]
Protocol 2.2: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline
This protocol details the rapid synthesis of a quinoxaline (a related scaffold, easily adaptable for quinoxalinones by using an α-keto acid) using microwave irradiation.
Materials:
-
o-Phenylenediamine (1.0 eq, 1 mmol)
-
Benzil (1.0 eq, 1 mmol)
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
-
Ethanol
Procedure:
-
Place o-phenylenediamine (108 mg, 1 mmol) and benzil (210 mg, 1 mmol) into a 10 mL microwave synthesis vial.
-
Add a minimal amount of ethanol (2-3 mL) to create a slurry.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the mixture at 160°C for 5 minutes.[6]
-
After the reaction is complete, cool the vial to room temperature.
-
The product typically precipitates from the solution. Collect the solid by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and dry under vacuum.
Self-Validation:
-
Rapid Completion: The reaction should reach completion within the specified short timeframe, verifiable by TLC.
-
High Purity: The crude product is often of high purity, requiring minimal further purification. Recrystallization from ethanol is typically sufficient.
Combinatorial Approach: Solid-Phase Synthesis for High-Throughput Library Generation
For generating large, diverse libraries, solid-phase organic synthesis (SPOS) is the methodology of choice. The key principle involves anchoring a starting material to an insoluble polymer resin, performing a series of chemical reactions, and finally cleaving the desired molecule from the support. This approach simplifies purification to a mere filtration and washing process at each step, making it ideal for automation and parallel synthesis.[8]
Rationale for SPOS:
-
Simplified Purification: Excess reagents and by-products are simply washed away from the resin-bound product, eliminating the need for tedious chromatographic purification at intermediate stages.
-
Use of Excess Reagents: Large excesses of reagents can be used to drive reactions to completion, which is often difficult in solution-phase synthesis due to purification challenges.
-
Automation: The repetitive nature of washing and reaction steps is highly amenable to automated synthesizers.
-
"Mix and Split" Strategy: This powerful combinatorial technique allows for the exponential generation of unique compounds.[9]
The choice of resin and linker is paramount for a successful SPOS campaign. For quinoxalinone synthesis, acid-labile resins like Rink Amide MBHA are highly effective. The Rink Amide linker provides an anchor point that is stable to the basic conditions of Fmoc-deprotection and the reductive conditions of subsequent reactions, but is readily cleaved by trifluoroacetic acid (TFA) to release the final product.[10]
Protocol 3.1: Solid-Phase Synthesis of a 3-Substituted Quinoxalin-2-one Library
This protocol is adapted from a validated method for the parallel synthesis of quinoxalinone libraries.[8] It utilizes Rink Amide MBHA resin and introduces two points of diversity.
Materials:
-
Fmoc-Rink Amide MBHA resin (e.g., 0.65 mmol/g loading)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
A library of diverse aldehydes (Diversity element R¹)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic Acid (AcOH)
-
A library of diverse 1-fluoro-2-nitrobenzenes (Diversity element R²)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessels or MiniKans (e.g., from IRORI)[8]
Procedure:
1. Resin Preparation and Fmoc-Deprotection: a. Place Fmoc-Rink Amide MBHA resin (e.g., 50 mg per reaction) into each synthesis vessel. b. Swell the resin in DMF for 1 hour. c. Drain the DMF and add a solution of 20% piperidine in DMF to the resin. d. Agitate for 15 minutes. Drain the solution. e. Repeat the piperidine treatment for another 15 minutes to ensure complete Fmoc removal.[8] f. Wash the resin thoroughly with DMF (3x), MeOH (3x), and DCM (3x) to remove all traces of piperidine. The resin now has a free primary amine ready for coupling.
2. Reductive Amination (Introduction of R¹): a. Swell the deprotected resin in a solution of 5% AcOH in DMF. b. Add a solution of the desired aldehyde (R¹-CHO, 4-5 equivalents relative to resin loading) in DMF. c. Agitate the mixture at room temperature for 20 hours to form the imine intermediate.[8] d. Add sodium cyanoborohydride (NaBH₃CN, ~10 equivalents) and continue to agitate for another 14 hours. e. Wash the resin thoroughly with DMF (3x), MeOH (3x), and DCM (3x).
3. Nucleophilic Aromatic Substitution (Introduction of R²): a. To the resin-bound secondary amine, add a solution of a 1-fluoro-2-nitrobenzene derivative (R²-substituted, 5 equivalents) in DMF. b. Agitate the reaction at an elevated temperature (e.g., 60°C) overnight. c. Wash the resin with DMF (3x), MeOH (3x), and DCM (3x).
4. Reduction and Cyclization: a. Prepare a solution of SnCl₂·2H₂O (10 equivalents) in DMF. b. Add the solution to the resin and agitate at room temperature for 24 hours. This step reduces the nitro group to an amine, which spontaneously cyclizes to form the resin-bound dihydroquinoxalinone. c. Wash the resin extensively with DMF (5x), MeOH (3x), and DCM (3x) to remove all tin salts.
5. Cleavage and Oxidation: a. Dry the resin thoroughly under vacuum. b. Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin. c. Agitate at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA. e. Concentrate the combined filtrate under a stream of nitrogen. During this process, the dihydroquinoxalinone intermediate is oxidized by air to the final aromatic quinoxalinone product. f. The crude product can be purified by preparative HPLC.
Self-Validation & Library QC:
-
Reaction Monitoring: For protocol development, a small number of beads can be removed after key steps (e.g., after step 2 and 4) and cleaved to analyze the intermediate by LC-MS. The Kaiser test can be used to confirm the consumption of the primary amine after the reductive amination step.[2]
-
Library Analysis: A representative set of final compounds from the library should be analyzed by LC-MS to confirm the correct molecular weight and to estimate purity.[8]
Data Presentation & Comparative Analysis
The choice of synthetic methodology depends on the project goals. Solution-phase is often preferred for synthesizing the core scaffold or a small set of analogs, while solid-phase is superior for large library production.
Table 1: Comparison of Synthetic Methodologies
| Feature | Solution-Phase (Classical) | Solution-Phase (Microwave) | Solid-Phase Synthesis |
| Throughput | Low to Medium | Medium | High |
| Scale | mg to multi-gram | mg to gram | mg (per compound) |
| Reaction Time | Hours to Days | Minutes | Days (for full library) |
| Purification | Recrystallization/Chromatography | Often simple precipitation | Filtration (intermediate steps) / Prep-HPLC (final) |
| Automation | Limited | Possible | Highly amenable |
| Ideal Use Case | Scaffold synthesis, focused SAR | Rapid analog synthesis | Large screening libraries |
Table 2: Representative Building Blocks for Library Diversification
| Diversification Point | Building Block Class | Examples | Rationale for Selection |
| R¹ (from Aldehyde) | Aliphatic, Aromatic, Heterocyclic Aldehydes | Isobutyraldehyde, Benzaldehyde, 2-Thiophenecarboxaldehyde | Probes steric and electronic requirements in the binding pocket. |
| R² (from Fluoro-nitroarene) | Substituted 1-fluoro-2-nitrobenzenes | 4-Chloro-1-fluoro-2-nitrobenzene, 1-Fluoro-4-methoxy-2-nitrobenzene | Modulates electronics of the core and introduces vectors for H-bonding or halogen bonding. |
Safety and Handling
Trustworthy protocols require stringent safety practices. Many reagents used in quinoxalinone synthesis are hazardous and must be handled with appropriate care.
-
o-Phenylenediamine and its derivatives: These compounds are toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction. They are also suspected of causing genetic defects and cancer.
-
Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.
-
Disposal: Dispose of as hazardous chemical waste according to institutional guidelines.
-
-
Trifluoroacetic Acid (TFA): TFA is highly corrosive and causes severe skin burns and eye damage.
-
Handling: Use only in a chemical fume hood. Wear acid-resistant gloves (butyl rubber or neoprene), a lab coat, and a face shield.
-
Quenching: Always add TFA to the resin slowly. Be aware that the cleavage reaction can be exothermic.
-
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic and can release hydrogen cyanide gas upon contact with acid.
-
Handling: Handle with extreme caution in a fume hood. Avoid any contact with acidic solutions.
-
Quenching: Unreacted NaBH₃CN should be quenched carefully with an oxidizing agent like bleach under basic conditions.
-
Conclusion
The methodologies presented in this guide provide a robust framework for the systematic creation of quinoxalinone-based compound libraries. The classical solution-phase condensation is a reliable method for scaffold generation, while modern microwave-assisted protocols offer a significant acceleration for synthesizing focused sets of analogs. For the large-scale generation of diverse compounds required for high-throughput screening, solid-phase synthesis is the undisputed strategy of choice. By understanding the chemical principles behind these techniques and adhering to the detailed protocols, researchers are well-equipped to explore the vast chemical space around the quinoxalinone scaffold, paving the way for the discovery of next-generation therapeutics.
References
-
Yan, B., et al. (2003). Simultaneous Solid-Phase Synthesis of Quinoxalinone and Benzimidazole Scaffold Libraries. Journal of Combinatorial Chemistry, 5(4), 469-471. Available at: [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Spivey, A. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. University of Sheffield. Available at: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of quinoxalinones. Available at: [Link]
- This cit
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-
Loyola University Chicago. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons. Available at: [Link]
- This cit
-
Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available at: [Link]
-
Al-Tel, T.H., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives... Molecules, 26(11), 3121. Available at: [Link]
- This cit
-
Zacharie, B., et al. (2006). The combinatorial synthesis of bioactive quinoxalines, quinoxalinones and quinoxalinols. Combinatorial Chemistry & High Throughput Screening, 9(3), 181-200. Available at: [Link]
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-
Abu-Hashem, A.A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Quinoxalinone synthesis [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The combinatorial synthesis of bioactive quinoxalines, quinoxalinones and quinoxalinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Structure-Activity Relationship Studies of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for utilizing 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one as a foundational scaffold for structure-activity relationship (SAR) studies. The quinoxalinone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2][3] This guide is designed to provide both the strategic framework and the detailed protocols necessary to systematically explore the chemical space around this versatile scaffold, with the goal of identifying novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
The Strategic Imperative: Why 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one?
The selection of a starting scaffold is a critical decision in any medicinal chemistry campaign. 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one presents a compelling case for several reasons:
-
Proven Biological Relevance: The quinoxaline nucleus is a core component of numerous biologically active compounds.[1][2] Its derivatives have been shown to modulate key biological targets, including protein kinases, making them attractive for oncology and immunology research.[4][5]
-
Synthetically Tractable Core: The dihydroquinoxalinone structure is readily synthesized and offers multiple, distinct points for chemical modification. This allows for a systematic and logical exploration of the structure-activity landscape.
-
Tunable Physicochemical Properties: The scaffold possesses a balance of hydrophobic and hydrophilic features. The chlorine atom at the 6-position and the methyl group at the N-1 position provide a solid starting point for fine-tuning properties like solubility, lipophilicity, and metabolic stability, which are crucial for drug-likeness.
This guide will focus on a hypothetical SAR campaign aimed at developing potent kinase inhibitors, a common application for this scaffold.[4] We will use Apoptosis Signal-regulating Kinase 1 (ASK1) as an illustrative target, as it is a key regulator of the p38 and JNK signaling pathways involved in inflammation, apoptosis, and fibrosis.[6]
Synthesis of the Core Scaffold and Analogs
A robust and reproducible synthetic strategy is the bedrock of any successful SAR study. The following protocols outline a validated approach to the synthesis of the parent scaffold and the generation of a focused library of analogs.
Protocol: Synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (Parent Scaffold)
This multi-step synthesis is adapted from established methodologies for quinoxalinone synthesis.[7][8]
Step 1: Reductive Cyclization to form 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one
-
Rationale: This step involves the condensation of a substituted o-phenylenediamine with an α-keto acid derivative to form the core heterocyclic ring system.
-
Procedure:
-
To a solution of 4-chloro-1,2-phenylenediamine (1.0 eq) in ethanol, add ethyl glyoxalate (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 6-chloro-3,4-dihydroquinoxalin-2(1H)-one.
-
Step 2: N-methylation
-
Rationale: Introduction of the methyl group at the N-1 position is a key feature of our starting scaffold. This can be achieved through a standard N-alkylation reaction.
-
Procedure:
-
Suspend 6-chloro-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq) in anhydrous DMF.
-
Add sodium hydride (NaH, 1.2 eq) portion-wise at 0°C and stir for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.
-
Designing the SAR Campaign: A Vector-Based Approach
To systematically explore the SAR, we will define three key vectors for modification on the parent scaffold.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
Welcome to the comprehensive technical support guide for the synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis.
Introduction
The synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will focus on a common two-step synthetic route: the initial synthesis of the precursor 6-chloro-1H-quinoxalin-2-one, followed by N-methylation and subsequent reduction to the desired dihydro-derivative. We will explore the critical parameters of each step, potential pitfalls, and strategies for optimization.
Synthetic Workflow Overview
The overall synthetic pathway can be visualized as a two-stage process, starting from a suitable substituted aniline.
Technical Support Center: Optimization of Coupling Reactions for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
Welcome to the technical support center for the optimization of coupling reactions involving 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of palladium-catalyzed cross-coupling reactions with this specific substrate.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
A. Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[1] However, its application to electron-rich, heterocyclic substrates like 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one can present unique challenges.
1. Low to No Product Yield
-
Symptom: After the reaction, TLC or LC-MS analysis shows primarily unreacted starting material or baseline decomposition.
-
Potential Causes & Solutions:
-
Inactive Catalyst: The palladium(0) active species may not be forming efficiently from the precatalyst.
-
Solution: Switch to a more easily activated precatalyst. G3 or G4 Buchwald precatalysts are often more robust than simple Pd(OAc)₂ or Pd₂(dba)₃. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich substrates, bulky, electron-rich phosphine ligands are often required.[2]
-
Solution: Screen a panel of Buchwald ligands. Start with broadly applicable ligands like XPhos or SPhos. If the reaction is still sluggish, consider more specialized ligands like RuPhos or BrettPhos, which can be effective for challenging substrates.
-
-
Incorrect Base Selection: The base is critical for the deprotonation of the amine and the subsequent transmetalation step. Strong, non-nucleophilic bases are typically preferred.[3]
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice. If you observe substrate decomposition, consider a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher reaction temperatures.[3][4] The particle size of inorganic bases can also impact the reaction; grinding the base before use can be beneficial.[3]
-
-
Solvent Issues: The solvent must be anhydrous and capable of dissolving both the organic substrates and the inorganic base to some extent.
-
Solution: Toluene and dioxane are standard solvents for Buchwald-Hartwig reactions. If solubility is an issue, consider a more polar aprotic solvent like CPME or a mixture of solvents. Avoid chlorinated solvents and acetonitrile as they can inhibit the catalyst.
-
-
2. Formation of Side Products
-
Symptom: Multiple spots are observed on TLC, or LC-MS reveals masses corresponding to undesired products.
-
Potential Causes & Solutions:
-
Hydrodehalogenation: The chloro group is replaced by a hydrogen atom.
-
Cause: This can occur if there are sources of hydride in the reaction, or if the catalytic cycle is intercepted by a reductive pathway.
-
Solution: Ensure all reagents and solvents are anhydrous. Using a slightly higher catalyst loading or a more robust ligand can sometimes suppress this side reaction by promoting the desired coupling pathway.
-
-
Homocoupling of the Amine: Two molecules of the amine starting material couple together.
-
Cause: This is more common with primary amines and can be promoted by certain catalyst/ligand combinations.
-
Solution: This is less of a concern with secondary amines. For primary amines, using a more sterically hindered ligand can disfavor the formation of the bis-ligated palladium-amine complex that leads to homocoupling.
-
-
Decomposition of the Starting Material: The quinoxalinone ring may be unstable under the reaction conditions.
-
Cause: The combination of a strong base and high temperature can lead to degradation.
-
Solution: Attempt the reaction at a lower temperature for a longer duration. Screening weaker bases is also recommended.
-
-
B. Suzuki-Miyaura Coupling: Constructing the C-C Bond
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron species and an organic halide.[5] When applying this reaction to 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, careful optimization is key.
1. Incomplete Conversion
-
Symptom: Significant amounts of the starting chloro-quinoxalinone remain after the reaction.
-
Potential Causes & Solutions:
-
Inefficient Oxidative Addition: The C-Cl bond of the substrate may be difficult to activate.
-
Solution: While chlorides are less reactive than bromides or iodides, modern catalyst systems can be effective.[6] Use a palladium precatalyst with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) based palladium catalysts can also be highly effective for coupling aryl chlorides.[7]
-
-
Poor Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is a critical step.
-
Solution: The choice of base is crucial for activating the boronic acid.[8] Aqueous solutions of bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The addition of a small amount of water to an organic solvent (e.g., dioxane, toluene, or DMF) is often necessary to facilitate the transmetalation. For sensitive substrates, non-aqueous conditions with a base like KF can be employed.
-
-
Decomposition of the Boronic Acid: Boronic acids can be prone to decomposition, especially at elevated temperatures.
-
Solution: Use freshly purchased or properly stored boronic acids. Consider using more stable boronate esters (e.g., pinacol esters) as the coupling partner.
-
-
2. Protodeboronation of the Boronic Acid
-
Symptom: A significant amount of the arene or alkene corresponding to the boronic acid is observed as a byproduct.
-
Potential Causes & Solutions:
-
Excessive Base or High Temperature: These conditions can promote the cleavage of the C-B bond.
-
Solution: Reduce the amount of base or screen different bases. Running the reaction at the lowest effective temperature can also mitigate this side reaction.
-
-
Presence of Protic Impurities: Water or other protic species can facilitate protodeboronation.
-
Solution: While some water is often beneficial for the transmetalation step, using an excessive amount can be detrimental. Ensure that organic solvents are anhydrous if running under non-aqueous conditions.
-
-
C. Sonogashira Coupling: Introducing an Alkyne Moiety
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.
1. Low Yield of the Coupled Product
-
Symptom: The desired alkynylated quinoxalinone is formed in low yield, with starting materials remaining.
-
Potential Causes & Solutions:
-
Catalyst System Inefficiency: The combination of palladium and copper catalysts may not be optimal for this substrate.
-
Solution: A common catalyst system is PdCl₂(PPh₃)₂ and CuI. For less reactive aryl chlorides, more advanced palladium catalysts with bulky phosphine ligands or NHC ligands may be necessary.
-
-
Inappropriate Base: An amine base is typically used to deprotonate the terminal alkyne.
-
Solution: Diisopropylamine (DIPA) or triethylamine (TEA) are common choices and can often be used as the solvent. Ensure the base is anhydrous.
-
-
Homocoupling of the Alkyne (Glaser Coupling): The terminal alkyne can dimerize in the presence of the copper catalyst and an oxidant (like air).
-
Solution: Rigorously degas the reaction mixture and maintain a strict inert atmosphere. Running the reaction under "copper-free" Sonogashira conditions, which typically employ a different base and palladium catalyst system, can eliminate this side reaction.
-
-
2. Reaction Stalls or Fails to Initiate
-
Symptom: The reaction shows no progress, even after an extended period.
-
Potential Causes & Solutions:
-
Inhibition of the Catalyst: The nitrogen atoms in the quinoxalinone ring could potentially coordinate to the palladium or copper center, inhibiting catalysis.
-
Solution: The use of bulky ligands on the palladium can help prevent unwanted coordination of the substrate. Increasing the catalyst loading may also be necessary.
-
-
Poor Solubility: The starting materials or catalyst may not be sufficiently soluble in the chosen solvent.
-
Solution: A co-solvent such as THF or DMF can be added to improve solubility.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of the chloro group on the 6-position of the quinoxalinone ring?
The chloro group at the 6-position is on an electron-rich aromatic ring, which can make oxidative addition to the palladium(0) center more challenging compared to electron-poor aryl chlorides. The presence of the N-methyl and lactam functionalities further modulates the electronic properties of the ring. Therefore, more active catalyst systems, typically employing bulky, electron-donating ligands, are often required for efficient coupling.
Q2: How does the N-methyl group influence the reaction?
The N-methyl group increases the electron density of the aromatic ring through an inductive effect, which can further decrease the rate of oxidative addition. It may also influence the conformation of the molecule and its interaction with the catalyst.
Q3: Can the lactam carbonyl group interfere with the reaction?
The lactam carbonyl group is a potential coordination site for the palladium catalyst. However, in many cases, the desired cross-coupling reaction can proceed without significant interference. If catalyst inhibition is suspected, using a ligand with strong binding affinity for palladium can help to prevent unwanted coordination with the lactam.
Q4: What are the best general starting conditions for a screening experiment?
For a Buchwald-Hartwig amination , a good starting point would be:
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos (4 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene
-
Temperature: 100 °C
For a Suzuki-Miyaura coupling , consider:
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₂CO₃ (2 M aqueous solution, 2 equiv)
-
Solvent: Dioxane
-
Temperature: 100 °C
For a Sonogashira coupling , a standard set of conditions is:
-
Catalyst: PdCl₂(PPh₃)₂ (2 mol%)
-
Co-catalyst: CuI (4 mol%)
-
Base/Solvent: Diisopropylamine (DIPA)
-
Temperature: Room temperature to 60 °C
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction. TLC can give a quick indication of the consumption of starting materials and the formation of new products. LC-MS provides more detailed information, including the masses of the components in the reaction mixture, which can help to identify the desired product and any side products.
III. Experimental Protocols & Data Presentation
A. General Procedure for Reaction Optimization Screening
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 equiv), the coupling partner (1.2 equiv for amines and alkynes, 1.5 equiv for boronic acids), and the base.
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.
-
Add the catalyst/ligand solution to the reaction vial via syringe.
-
Place the vial in a preheated heating block and stir for the desired time.
-
After cooling to room temperature, quench the reaction with water or saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by TLC and LC-MS to determine the conversion and identify products.
B. Tabulated Data for Optimization
Table 1: Example of a Buchwald-Hartwig Amination Optimization Screen
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.4) | Dioxane | 100 | 12 | |
| 3 | G3-XPhos (2) | - | K₃PO₄ (2.0) | Toluene | 110 | 12 | |
| 4 | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | CPME | 100 | 24 |
Table 2: Example of a Suzuki-Miyaura Coupling Optimization Screen
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 | |
| 2 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 12 | |
| 3 | PEPPSI-IPr (3) | - | K₃PO₄ (2.0) | t-Amyl alcohol | 110 | 12 | |
| 4 | PdCl₂(dppf) (3) | - | CsF (2.0) | THF | 80 | 24 |
IV. Visualizing the Catalytic Cycles
Understanding the catalytic cycles is fundamental to troubleshooting. Below are simplified representations of the Buchwald-Hartwig and Suzuki-Miyaura catalytic cycles.
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Caption: A simplified representation of the Suzuki-Miyaura coupling catalytic cycle.
V. References
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. [Link]
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journals. [Link]
-
Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Organic Chemistry Portal. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Academia.edu. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. National Institutes of Health. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. [Link]
-
Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. RSC Publishing. [Link]
-
Examples of 3,4‐dihydroquinoxalin‐2(1H)‐one and quinoxalin‐2(1H). ResearchGate. [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light. MDPI. [Link]
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. RSC Publishing. [Link]
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. ChemRxiv. [Link]
-
Sonogashira Coupling Reaction. YouTube. [Link]
Sources
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. youtube.com [youtube.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting purification of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one reaction mixtures
Welcome to the technical support center for the purification of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you achieve the desired purity of your product.
Introduction to Purification Challenges
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a key intermediate in the synthesis of various biologically active molecules. Its purification can be challenging due to the potential for co-eluting impurities and byproducts formed during its synthesis, which often involves a reductive cyclization of a nitro-aromatic precursor. This guide provides a systematic approach to troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one?
A1: Common impurities often stem from the synthetic route. These can include:
-
Unreacted Starting Materials: Such as the N-methylated nitroaniline precursor.
-
Incomplete Cyclization Products: Intermediates of the reductive cyclization process.
-
Over-oxidation Products: If the dihydroquinoxalinone is sensitive to air, quinoxalinone species may form.
-
Regioisomers: Depending on the specificity of the cyclization, other isomers may be present.
-
Byproducts from Side Reactions: These are highly dependent on the specific reagents and conditions used.
Q2: My crude product is a dark oil or a deeply colored solid. How can I address this?
A2: The color often indicates the presence of high molecular weight byproducts or oxidized impurities. A preliminary purification step can be beneficial. Consider the following:
-
Charcoal Treatment: Dissolve your crude product in a suitable hot solvent and add a small amount of activated charcoal. Hot filter the solution to remove the charcoal and colored impurities before proceeding with recrystallization.
-
Silica Gel Plug: Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and pass it through a short plug of silica gel, eluting with a slightly more polar solvent system. This can remove baseline impurities and some color.
Q3: I am having trouble getting my compound to crystallize. What should I do?
A3: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or the choice of an inappropriate solvent. Please refer to the detailed troubleshooting guide on recrystallization below.
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal solvent system for column chromatography should provide good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate. An Rf value of 0.2-0.4 for the target compound is generally a good starting point. For N-heterocycles like this, which can interact strongly with the acidic silica gel, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve peak shape and reduce tailing.
In-Depth Troubleshooting Guides
I. Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[1][2] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Problem 1: The compound "oils out" instead of crystallizing.
This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Causality: The compound is coming out of solution above its melting point.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to reduce the supersaturation.
-
Allow the solution to cool more slowly.
-
If the issue persists, try a lower-boiling point solvent.
-
Problem 2: No crystals form upon cooling.
This suggests that the solution is not saturated or that crystallization is kinetically slow.
-
Causality: The compound may be too soluble in the chosen solvent, even at low temperatures, or there are no nucleation sites for crystal growth.
-
Solution:
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the meniscus.
-
Add a seed crystal of the pure compound.
-
-
Increase Concentration: Evaporate some of the solvent to increase the concentration of the compound.
-
Add an Anti-solvent: Slowly add a solvent in which the compound is insoluble until the solution becomes cloudy, then gently warm until it is clear again before allowing it to cool slowly.
-
Problem 3: The recrystallized product is still impure.
This indicates that the chosen solvent does not effectively differentiate between the product and the impurities.
-
Causality: The impurities have similar solubility profiles to the product in the chosen solvent.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents of different polarities (see Table 1).
-
Second Recrystallization: A second recrystallization in a different solvent system may be necessary.
-
Pre-purification: Consider a preliminary purification step like a silica gel plug if the impurity profile is complex.
-
Table 1: Common Solvents for Recrystallization of Quinoxalinone Derivatives
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Often a good starting point for quinoxalinones. |
| Methanol | Polar | 65 | Similar to ethanol, but lower boiling point. |
| Ethyl Acetate | Medium | 77 | Good for compounds of intermediate polarity. |
| Dichloromethane | Medium | 40 | Can be used, but its volatility can be a challenge. |
| Toluene | Non-polar | 111 | May be effective for less polar impurities. |
| Hexane/Ethyl Acetate | Variable | Variable | A common solvent mixture for tuning polarity. |
| Water | Very Polar | 100 | Generally, quinoxalinones have low solubility in water. |
II. Troubleshooting Column Chromatography
Column chromatography is a versatile technique for separating mixtures based on the differential adsorption of components to a stationary phase.[3][4][5][6]
Problem 1: Poor separation of spots on the TLC plate.
-
Causality: The chosen eluent system does not have the right polarity to effectively separate the components.
-
Solution:
-
Adjust Polarity: If the Rf values are too high (spots run near the solvent front), decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent). If the Rf values are too low (spots remain near the baseline), increase the polarity.
-
Change Solvents: If adjusting the polarity of a two-solvent system is ineffective, try a different solvent combination. For example, if hexane/ethyl acetate fails, try dichloromethane/methanol.
-
Add a Modifier: For basic compounds like quinoxalinones, adding a small amount of triethylamine (0.1-1%) or a few drops of ammonia in methanol to the eluent can significantly improve peak shape and separation by neutralizing the acidic sites on the silica gel.
-
Problem 2: The compound streaks on the TLC plate and the column.
-
Causality: This is often due to strong interactions between the basic nitrogen atoms of the quinoxalinone and the acidic silica gel, or overloading the plate/column.
-
Solution:
-
Add a Basic Modifier: As mentioned above, triethylamine or ammonia can mitigate this issue.
-
Reduce Sample Load: Ensure you are not overloading the TLC plate or the column.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic) or a bonded phase like C18 (reverse-phase chromatography).
-
Problem 3: The compound does not elute from the column.
-
Causality: The compound is too strongly adsorbed to the silica gel, likely due to high polarity.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system is often effective.
-
Use a Stronger Solvent: If your compound is still not eluting with common solvents, a small percentage of methanol or even acetic acid (if the compound is stable) in the eluent can be used.
-
Experimental Protocols
Protocol 1: Analytical Thin Layer Chromatography (TLC)
-
Prepare a developing chamber by adding a small amount of the chosen eluent and a piece of filter paper to saturate the atmosphere.
-
On a silica gel TLC plate, draw a faint baseline with a pencil about 1 cm from the bottom.
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline.
-
Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
Protocol 2: Purification by Column Chromatography
-
Slurry Packing the Column:
-
In a beaker, mix silica gel with the initial, least polar eluent to form a slurry.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand on top.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column and begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the eluent over time.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualization of Troubleshooting Workflow
Below is a DOT language script that generates a flowchart for troubleshooting the purification of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.
Caption: Troubleshooting workflow for the purification of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.
References
-
An improved synthesis of 6-chloro-1H-quinoxalin-2-one. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 26, 2026, from [Link]
-
Recrystallization (chemistry) | Research Starters - EBSCO. (n.d.). Retrieved January 26, 2026, from [Link]
-
Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]
- Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents. (n.d.).
-
Visible-Light-Induced Methylation of Quinoxalin-2(1H)-ones Catalyzed by Dye Molecules. (n.d.). Thieme Connect. Retrieved January 26, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302. [Link]
-
Crafting mono- and novel bis-methylated pyrroloquinoxaline derivatives from a shared precursor and its application in the total synthesis of marinoquinoline A. (2023). National Center for Biotechnology Information. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 26, 2026, from [Link]
-
【4K】-- Column Chromatography (Purification) . (2013, October 21). YouTube. [Link]
-
How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. (2021, February 5). YouTube. [Link]
-
Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light. (2023). ACS Organic & Inorganic Au, 3(1), 23–30. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved January 26, 2026, from [Link]
-
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2021). Molecules, 26(16), 4983. [Link]
-
1-methylisoquinoline. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]
Sources
Preventing byproduct formation in quinoxalinone synthesis
A Guide to Preventing Byproduct Formation and Optimizing Reaction Outcomes
Welcome to the technical support center for quinoxalinone synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth knowledge needed to troubleshoot and optimize your reactions effectively. This resource is structured around common challenges encountered in the lab, offering mechanistic explanations and validated protocols to ensure the integrity and success of your research. Quinoxalinones are a vital scaffold in medicinal chemistry, and mastering their synthesis is crucial for the development of novel therapeutics.[1]
Section 1: Core Principles of Quinoxalinone Synthesis
The most common and classical method for synthesizing the quinoxalinone core involves the condensation of an o-phenylenediamine with an α-keto acid or a related 1,2-dicarbonyl compound.[2][3] This reaction, often a variation of the Phillips-Ladenburg reaction, is robust but can be prone to several side reactions if not properly controlled.[4] Understanding the fundamental mechanism is key to diagnosing and preventing byproduct formation.
The General Reaction Mechanism
The synthesis proceeds via an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the α-keto acid. This is followed by an intramolecular cyclization and subsequent dehydration to form the final quinoxalinone ring system.
Caption: Generalized mechanism for quinoxalinone synthesis.
Section 2: Troubleshooting Common Byproducts
This section addresses the most frequently observed byproducts in quinoxalinone synthesis. Each subsection provides a diagnosis, explains the underlying cause, and offers a detailed protocol for mitigation.
Issue: Formation of Benzimidazole Derivatives
Q: My reaction is yielding a significant amount of a benzimidazole byproduct instead of the desired quinoxalinone. What is causing this and how can I prevent it?
A: The formation of benzimidazoles is a common side reaction, particularly when the reaction conditions are too harsh or when using certain α-dicarbonyl compounds.
-
Mechanistic Insight: Benzimidazole formation occurs when the α-keto acid or its equivalent undergoes decarboxylation or an alternative reaction pathway before or after condensation with the o-phenylenediamine. For instance, if the reaction mixture is heated too strongly or for an extended period in a protic acidic medium, the α-keto acid can decarboxylate to an aldehyde, which then condenses with the o-phenylenediamine to form a benzimidazole.
Caption: Competing pathways leading to quinoxalinone and benzimidazole.
-
Troubleshooting Protocol: Mitigating Benzimidazole Formation
-
Temperature Control: Carefully control the reaction temperature. For many standard syntheses, refluxing in ethanol is sufficient. Avoid excessively high temperatures that can promote decarboxylation.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. Over-refluxing can lead to byproduct formation.
-
Choice of Acid Catalyst: While acidic conditions are often necessary, strong mineral acids can promote side reactions.[3] Consider using milder acidic catalysts like acetic acid.[5]
-
Solvent Selection: The choice of solvent can influence the reaction outcome. Aprotic solvents may sometimes suppress side reactions that are facilitated by proton transfer.
-
| Parameter | Standard Condition | Optimized Condition for Preventing Benzimidazoles |
| Temperature | Reflux (e.g., >100 °C) | 60-80 °C |
| Catalyst | Strong mineral acid (e.g., HCl) | Acetic acid or no catalyst |
| Reaction Time | > 12 hours | Monitored to completion (typically 2-6 hours) |
| Solvent | Protic (e.g., Ethanol) | Aprotic (e.g., DMF, Acetonitrile) if compatible |
Issue: Formation of Dimeric and Polymeric Byproducts
Q: I am observing high molecular weight species in my mass spectrometry analysis, suggesting the formation of dimers or polymers. Why is this happening?
A: Dimerization can occur through intermolecular reactions, especially if the concentration of reactants is high or if reactive intermediates are present. One common pathway is the condensation of two molecules of o-phenylenediamine with one molecule of a dicarbonyl compound, leading to more complex structures. Another possibility is the self-condensation of the quinoxalinone product under certain conditions. The synthesis of quinoxaline dimers is a known process, often requiring specific coupling agents like in a Yamamoto coupling.[6][7]
-
Preventative Measures:
-
High Dilution: Running the reaction under high dilution conditions can favor intramolecular cyclization over intermolecular reactions.
-
Stoichiometry Control: Ensure precise 1:1 stoichiometry between the o-phenylenediamine and the α-keto acid. An excess of either reactant can lead to side reactions.
-
Controlled Addition: Add one reactant slowly to a solution of the other to maintain a low concentration of the added reactant, further promoting the desired intramolecular reaction.
-
Issue: Lack of Regioselectivity with Unsymmetrical o-Phenylenediamines
Q: When using an unsymmetrically substituted o-phenylenediamine, I obtain a mixture of two regioisomers. How can I control the regioselectivity?
A: This is a classic challenge in quinoxalinone synthesis. The regioselectivity is determined by which of the two non-equivalent amino groups of the o-phenylenediamine first attacks the dicarbonyl compound.[8]
-
Controlling Factors:
-
Steric Hindrance: A bulky substituent on the o-phenylenediamine can sterically hinder the adjacent amino group, favoring the attack from the less hindered amino group.
-
Electronic Effects: The electronic nature of the substituents on the o-phenylenediamine ring influences the nucleophilicity of the amino groups. Electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it. The initial attack will likely occur from the more nucleophilic amino group.
-
-
Strategy for Improved Regioselectivity:
-
Protecting Groups: One strategy is to temporarily protect one of the amino groups, forcing the reaction to proceed at the unprotected site. Subsequent deprotection would yield the desired regioisomer.
-
Catalyst Choice: Certain Lewis acid catalysts may coordinate selectively with one of the amino groups, directing the reaction pathway.
-
Reaction Conditions: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
Caption: Regioselectivity in unsymmetrical o-phenylenediamine reactions.
-
Issue: N-Alkylation vs. O-Alkylation in Post-Synthesis Modification
Q: I am trying to alkylate my synthesized quinoxalinone, but I am getting a mixture of N-alkylated and O-alkylated products. How can I direct the alkylation to the desired position?
A: Quinoxalinones exist in a lactam-lactim tautomeric equilibrium, presenting two nucleophilic sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation). The outcome of the alkylation is highly dependent on the reaction conditions.[9][10][11]
-
Hard and Soft Acid-Base (HSAB) Theory Application:
-
N-Alkylation (softer nucleophile): Favored by softer alkylating agents (e.g., alkyl iodides) and polar aprotic solvents (e.g., DMF, DMSO).
-
O-Alkylation (harder nucleophile): Favored by harder alkylating agents (e.g., alkyl sulfates, tosylates) and polar protic solvents (e.g., ethanol, water). The choice of base also plays a crucial role.
-
-
Optimized Alkylation Protocols:
Protocol for Selective N-Alkylation:
-
Dissolve the quinoxalinone in anhydrous DMF.
-
Add a slight excess of a strong, non-nucleophilic base like sodium hydride (NaH) at 0 °C and stir for 30 minutes.
-
Add the alkyl halide (e.g., methyl iodide) dropwise and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench with water and extract the product.
Protocol for Selective O-Alkylation:
-
Dissolve the quinoxalinone in a polar protic solvent like ethanol.
-
Add a base such as potassium carbonate (K2CO3).
-
Add a hard alkylating agent like dimethyl sulfate.
-
Reflux the mixture and monitor by TLC. Work up by removing the solvent and partitioning between water and an organic solvent.
-
| Parameter | Favors N-Alkylation | Favors O-Alkylation |
| Alkylating Agent | Soft (e.g., CH₃I) | Hard (e.g., (CH₃)₂SO₄) |
| Solvent | Polar Aprotic (e.g., DMF) | Polar Protic (e.g., Ethanol) |
| Base | Strong, non-nucleophilic (e.g., NaH) | Weaker (e.g., K₂CO₃) |
Section 3: Frequently Asked Questions (FAQs)
Q1: My o-phenylenediamine starting material is dark and looks oxidized. Can I still use it? A1: o-Phenylenediamines are prone to air oxidation, which can lead to colored impurities and the formation of complex side products. It is highly recommended to use freshly purified o-phenylenediamine. Purification can often be achieved by recrystallization or sublimation. Using oxidized starting material is a common cause of low yields and difficult purification.
Q2: What is the best work-up procedure for a typical quinoxalinone synthesis? A2: In many cases, the quinoxalinone product is poorly soluble in the reaction solvent (like ethanol) upon cooling and will precipitate out.[2] This allows for a simple filtration to isolate the crude product, which can then be purified by recrystallization. If the product is soluble, a standard aqueous work-up followed by column chromatography is effective.
Q3: Can I use microwave irradiation to speed up my reaction? A3: Yes, microwave-assisted synthesis is often employed for quinoxalinones and can significantly reduce reaction times and, in some cases, improve yields by minimizing the formation of thermally induced byproducts.[12] However, optimization of microwave parameters (temperature, time, power) is crucial to avoid decomposition.[13][14]
Q4: Are there any "green" or more environmentally friendly methods for this synthesis? A4: Absolutely. Recent research has focused on developing greener synthetic routes. This includes using water as a solvent, employing reusable heterogeneous catalysts, and catalyst-free conditions.[2] These methods not only reduce the environmental impact but can also simplify product isolation.
References
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(15), 4987. [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University. [Link]
-
Luo, Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14(48), 35015-35019. [Link]
-
El-Hamouly, W. S., Abbas, E. M. H., & Tawfik, H. A. (2010). One-pot synthesis of some (1H)-quinoxalin-2-ones. African Journal of Pure and Applied Chemistry, 4(1), 007-010. [Link]
-
Kandri Rodi, Y., et al. (2024). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Journal Marocain de Chimie Hétérocyclique, 23(3), 34-46. [Link]
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
-
IOSR Journal. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. [Link]
-
National Institutes of Health. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]
Sources
- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxalinone synthesis [organic-chemistry.org]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of Substituted Quinoxalinones
Welcome to the technical support center for the synthesis of substituted quinoxalinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of quinoxalinone synthesis. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you achieve optimal results in your experiments, with a strong focus on controlling regioselectivity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of substituted quinoxalinones, particularly concerning regioselectivity.
FAQ 1: I am getting a mixture of regioisomers when reacting an unsymmetrical o-phenylenediamine with an α-keto acid. How can I control the regioselectivity?
Answer:
This is a classic challenge in quinoxalinone synthesis. The reaction between an unsymmetrical o-phenylenediamine and an α-keto acid can theoretically produce two different regioisomers. The outcome is often dictated by the electronic and steric differences between the two amino groups of the diamine.
Causality and Strategy:
-
Electronic Effects: The more nucleophilic amino group will preferentially attack the ketone carbonyl of the α-keto acid, while the less nucleophilic one will attack the carboxylic acid carbonyl. Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenylenediamine ring will increase the nucleophilicity of the closer amino group, whereas electron-withdrawing groups (e.g., -NO₂, -Cl) will decrease it.
-
Steric Hindrance: A sterically hindered amino group will react more slowly, allowing the less hindered amine to react first.
Troubleshooting Steps:
-
Protecting Groups: Consider using an N-protected o-phenylenediamine. A well-chosen protecting group can differentiate the two amino groups, allowing for a stepwise and controlled cyclization.[1]
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. Acid catalysts are common, but their strength and concentration can affect which cyclization pathway is favored. Some modern methods utilize metal-free organocatalysts which can offer high regioselectivity.[2]
-
Reaction Conditions: Temperature and solvent can play a crucial role. Lowering the reaction temperature may favor the thermodynamically more stable product, while solvent polarity can influence the relative reactivity of the two amino groups. Microwave-assisted synthesis has been shown to sometimes offer different selectivity compared to conventional heating.[3][4]
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for troubleshooting poor regioselectivity.
FAQ 2: My C-H functionalization of a quinoxalin-2(1H)-one is not proceeding at the C3 position. What am I doing wrong?
Answer:
Direct C-H functionalization at the C3 position of the quinoxalin-2(1H)-one core is a powerful and atom-economical strategy.[5] If this reaction is failing, it is likely due to issues with the catalyst, oxidant, or the specific reaction conditions required to generate the necessary reactive intermediate.
Causality and Strategy:
The C3-H bond is the most electron-rich and acidic C-H bond in the quinoxalinone scaffold, making it the preferred site for functionalization under various conditions, including radical, oxidative, and metal-catalyzed reactions.[5] Failure to react at this site suggests that the activation barrier is not being overcome.
Troubleshooting Steps:
-
Catalyst System: Many C3-functionalization reactions are sensitive to the choice of catalyst. For photocatalytic reactions, ensure your photocatalyst (e.g., acridinium salts) is active and that the light source has the correct wavelength.[6] For metal-catalyzed reactions (e.g., using Cu or Pd), check the oxidation state and integrity of the catalyst.
-
Oxidant/Reaction Partner: The choice of oxidant or coupling partner is critical. For instance, some reactions require a specific peroxide initiator, while others use molecular oxygen.[6][7] Ensure these reagents are fresh and added in the correct stoichiometry.
-
Atmosphere: Some reactions are sensitive to air. While many modern methods are robust, older or more sensitive catalytic systems may require an inert atmosphere (N₂ or Ar). Conversely, some oxidative couplings explicitly require oxygen.[5]
-
Solvent and Temperature: The solvent can dramatically affect the solubility of reactants and the stability of intermediates. Ensure you are using a suitable, dry solvent if required. Temperature is also a key parameter; some reactions require thermal initiation while others are performed at room temperature under photo-irradiation.
Data Summary: Common Conditions for C3-Functionalization
| Functionalization Type | Catalyst/Mediator | Oxidant/Partner | Typical Solvent | Reference |
| Alkylation | Photocatalyst (e.g., Mes-Acr-MeClO₄) | Alkylborates | MeCN | [8] |
| Arylation | Photocatalyst-free | Arylhydrazines | DMSO | [8] |
| Oxygenation | Photocatalyst (e.g., Mes-Acr-MeClO₄) | O₂ | MeCN | [6] |
| Alkylation (Radical) | Cobaloxime | Alkyl Carboxylic Acids | DCE | [8] |
Section 2: Troubleshooting Guides
This section provides detailed protocols and troubleshooting for specific synthetic strategies.
Guide 1: Synthesis of 3-Arylquinoxalin-2(1H)-ones via Catalyst-Free Reaction of o-Phenylenediamines and α-Keto Acids in Water
This protocol is based on an environmentally benign method that leverages water as a solvent and avoids the need for a catalyst.[8]
Experimental Protocol:
-
To a 25 mL round-bottom flask, add the substituted o-phenylenediamine (1.0 mmol) and the α-keto acid (1.1 mmol).
-
Add 5 mL of deionized water to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water (2 x 5 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure quinoxalinone.
Troubleshooting this Protocol:
| Problem | Potential Cause | Suggested Solution | Justification |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature (up to reflux). | The condensation reaction may be slow for less reactive substrates. Increasing thermal energy can overcome the activation barrier. |
| Poor solubility of starting materials. | Add a small amount of a co-solvent like ethanol (e.g., 10% v/v). | A co-solvent can improve the solubility of hydrophobic starting materials in the aqueous medium, facilitating the reaction. | |
| Mixture of Isomers | Electronically similar amino groups on an unsymmetrical diamine. | This method may not be suitable for achieving high regioselectivity with certain substrates. Consider a different synthetic route, such as one using a protecting group strategy. | The uncatalyzed reaction in a protic solvent may not provide sufficient differentiation between the two nucleophilic sites. |
| No Reaction | Highly deactivated o-phenylenediamine (e.g., with multiple strong electron-withdrawing groups). | Add a catalytic amount of a mild acid like acetic acid. | Acid catalysis can protonate the carbonyl group of the α-keto acid, making it more electrophilic and susceptible to attack by the weakly nucleophilic diamine. |
Guide 2: Regioselective C3-Hydroxylation of Quinoxalin-2(1H)-ones using Visible-Light Photocatalysis
This protocol describes a modern, metal-free approach to synthesize quinoxaline-2,3-diones (3-hydroxyquinoxalin-2-ones) with high regioselectivity.[6]
Experimental Protocol:
-
In an oven-dried Schlenk tube, add the substituted quinoxalin-2(1H)-one (0.2 mmol), and the photocatalyst (e.g., Mes-Acr-MeClO₄, 1-2 mol%).
-
Add dry acetonitrile (MeCN, 2.0 mL) to the tube.
-
Seal the tube and sparge with O₂ for 10-15 minutes.
-
Place the reaction vessel approximately 5-10 cm from a blue LED lamp (450-460 nm).
-
Stir the reaction at room temperature for the specified time (typically 12-24 hours), monitoring by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired quinoxaline-2,3-dione.
Troubleshooting this Protocol:
| Problem | Potential Cause | Suggested Solution | Justification |
| Reaction Stalls | Insufficient oxygen. | Ensure a continuous or sufficient supply of O₂. An O₂ balloon can be used. | Oxygen is the terminal oxidant in this reaction. Its depletion will halt the catalytic cycle.[6] |
| Deactivation of the photocatalyst. | Ensure all reagents and the solvent are pure and dry. Degraded starting material can quench the excited state of the catalyst. | Impurities can interfere with the photocatalytic cycle. | |
| Formation of Byproducts | Over-oxidation or degradation. | Reduce the reaction time or the intensity of the light source. | Prolonged exposure to light and oxygen can lead to degradation of the product or starting material. |
| No Reaction | Incorrect light source. | Verify that the emission spectrum of your light source overlaps with the absorption spectrum of the photocatalyst. | The photocatalyst must be able to absorb the light energy to become excited and initiate the reaction. |
Mechanism Overview: Photocatalytic Oxygenation
Sources
- 1. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoxalinone synthesis [organic-chemistry.org]
Technical Support Center: Enhancing the Stability of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during experimentation. Our goal is to equip you with the knowledge to anticipate and mitigate degradation, ensuring the integrity and reproducibility of your results.
Troubleshooting Guide: Common Stability Issues
Researchers often encounter unexpected results that can be traced back to compound instability. The following table outlines common issues, their probable causes, and actionable solutions based on the chemical properties of quinoxalinone derivatives.
| Experimental Issue | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Appearance of new, unexpected peaks in HPLC analysis of a stored solution. | Oxidative Degradation: The N-methyl group and the electron-rich aromatic ring are susceptible to oxidation. Quaternary salts of 2-alkylquinoxalines are known to be unstable and can form colored products upon oxidation[1][2]. | Solution: 1. Degas solvents before preparing solutions. 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Add antioxidants (e.g., BHT, Vitamin E) to the storage solvent, if compatible with downstream applications. Rationale: Removing dissolved oxygen and preventing exposure to atmospheric oxygen minimizes the potential for oxidative reactions. |
| Gradual color change of the solid compound or solution over time (e.g., to yellow or brown). | Photodegradation or Oxidation: Quinoxalinone derivatives can be sensitive to light, leading to the formation of colored degradation products[3]. Oxidation can also lead to colored impurities[1][2]. | Solution: 1. Store the solid compound and solutions in amber vials or wrapped in aluminum foil to protect from light. 2. Handle the compound under low-light conditions. 3. For solutions, follow the recommendations for preventing oxidative degradation. |
| Inconsistent biological assay results from different batches or over time. | Hydrolytic Degradation (pH-dependent): The lactam (amide) bond in the dihydroquinoxalinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[4] | Solution: 1. Prepare fresh solutions for each experiment. 2. If storage is necessary, buffer the solution to a neutral pH (around 7). 3. Conduct a pH stability profile to determine the optimal pH range for your specific derivative. |
| Loss of compound potency or concentration in solution, even when stored at low temperatures. | Tautomerization and Subsequent Degradation: Under alkaline conditions, quinoxalinone derivatives can undergo tautomerization in their reduced form, leading to instability[5]. | Solution: 1. Avoid strongly basic conditions during sample preparation and storage. 2. If basic conditions are required for an assay, minimize the exposure time. 3. Analyze samples promptly after preparation. |
Visualizing Potential Degradation Pathways
To better understand the potential routes of degradation for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, the following diagram illustrates the key pathways based on the chemistry of related quinoxalinone compounds.
Caption: Potential degradation pathways for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry place. A desiccator at room temperature or storage in a refrigerator (2-8 °C) is recommended.
Q2: How does pH affect the stability of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one in solution?
A2: The stability of quinoxalinone derivatives is often pH-dependent. Strongly acidic or basic conditions can catalyze the hydrolysis of the amide bond in the dihydroquinoxalinone ring[4]. Furthermore, alkaline conditions may promote tautomerization, leading to degradation[5]. It is advisable to maintain solutions at a neutral pH unless experimental conditions require otherwise.
Q3: My experiment requires dissolving the compound in a protic solvent like methanol or ethanol. Are there any stability concerns?
A3: While generally acceptable for short-term use, prolonged storage in protic solvents, especially in the presence of light or trace amounts of acid or base, could potentially lead to solvolysis or other degradation reactions. It is always best to prepare fresh solutions. If storage is necessary, keep the solutions at a low temperature and protected from light.
Q4: I'm observing poor mass balance in my forced degradation studies. What could be the reason?
A4: A poor mass balance (significantly less than 100%) can indicate the formation of volatile degradation products, non-UV active compounds, or products that precipitate out of solution[6]. It is also possible that the degradation products are not being adequately separated by your current analytical method. Consider using a complementary detection method (e.g., mass spectrometry) alongside UV detection to identify all components.
Experimental Protocol: Forced Degradation Study
A forced degradation study is crucial for identifying potential degradation products and establishing the intrinsic stability of your compound. This protocol provides a general framework that should be adapted to your specific derivative and analytical capabilities.
Objective:
To evaluate the stability of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one derivatives under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one derivative
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV detector (and ideally a mass spectrometer)
-
Photostability chamber
-
Temperature-controlled oven
Experimental Workflow for Forced Degradation
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one derivative at a concentration of approximately 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile/water)[7].
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C and withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw samples at regular intervals.
-
Thermal Degradation: Expose the solid compound and the stock solution to a dry heat of 80°C. Analyze samples at various time points.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.
-
-
Sample Analysis:
-
Analyze all stressed samples and a control sample (stored at 4°C and protected from light) using a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent compound from all degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Determine the mass balance to account for all degradation products[6].
-
Identify the structure of significant degradation products using MS and, if necessary, NMR.
-
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal | Dry Heat | 80°C | Up to 7 days |
| Photolytic | UV/Vis Light | Ambient | As per ICH Q1B |
Note: These conditions are starting points and may need to be optimized to achieve a target degradation of 5-20% for the development of a stability-indicating method[8].
References
- BenchChem. (2025). Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.
- BenchChem. (2025). Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.
- Klick, S., et al. (2005). Toward a general stability-indicating method for drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-60.
- Gordon, E. J., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society.
- Ma, S., et al. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 28(15), 5789.
- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Delgado, J. N., & Remers, W. A. (Eds.). (2020). Wilson and Gisvold's textbook of organic medicinal and pharmaceutical chemistry. Lippincott Williams & Wilkins.
- Bedaquiline Fumarate and Bedaquiline Degradation Products Study by LC-PDA and LC-MS. (2023). Journal of Pharmaceutical and Biomedical Analysis, 236, 115658.
- Effect of Methyl, Hydroxyl, and Chloro Substituents in Position 3 of 3',4',7-Trihydroxyflavylium: Stability, Kinetics, and Thermodynamics. (2005). Chemistry – A European Journal, 11(16), 4725-4734.
- Bakavoli, M., et al. (2007). Synthesis and anticonvulsant activity of new quinoxaline derivatives. Bioorganic & Medicinal Chemistry, 15(5), 2121-2126.
- Abdel-Gawad, H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7597.
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- (Substituted-quinoline-1-yl) Methylbenzylammonium Chloride: Quaternization Reaction Process, Corrosion Inhibition Behavior, and Calculation Process. (2025). Molecules, 30(24), 4782.
- Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
- Atomic-Level Insights into the Adsorption of Methyl-Substituted Quinoxalinones on Fe(110): A Dispersion-Corrected DFT Analysis. (2024). International Journal of Molecular Sciences, 25(21), 12945.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Theoretical Insights into the Stability of Quinoxalinone Isomers: A Technical Guide. (2025). BenchChem.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2023). International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-10.
Sources
- 1. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of stress degradation products of bedaquiline fumarate and bedaquiline by LC-PDA and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
Validation & Comparative
The Quinoxalinone Scaffold: A Comparative Guide to Key Building Blocks in Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of successful drug candidates across diverse therapeutic areas. These are termed "privileged structures" due to their inherent ability to interact with various biological targets in a specific and high-affinity manner. The quinoxalin-2(1H)-one (hereafter referred to as quinoxalinone) core is a prime example of such a scaffold.[1][2][3] Characterized by a benzene ring fused to a pyrazin-2(1H)-one ring, this heterocyclic system has garnered immense interest from researchers in drug discovery.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional geometry for the precise orientation of functional groups, while also serving as a bioisostere for peptide bonds, enabling it to mimic protein secondary structures and interact with a wide range of biological targets. The quinoxalinone scaffold is a cornerstone in the development of agents targeting cancers, infectious diseases, and inflammatory conditions.[3][4][5]
This guide provides a comparative analysis of key quinoxalinone building blocks, focusing on how substitutions at different positions of the core structure—namely the N1, C3, and C6 positions—influence their synthetic accessibility, physicochemical properties, and ultimately, their biological activity. We will delve into the causality behind synthetic choices, provide actionable experimental protocols, and present comparative data to empower researchers in their quest for novel therapeutics.
Comparative Analysis of Quinoxalinone Building Blocks
The versatility of the quinoxalinone scaffold lies in its amenability to functionalization at several key positions. By strategically modifying the core, medicinal chemists can fine-tune the molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles. Here, we compare three classes of building blocks based on the position of substitution.
The N1-Substituted Quinoxalinones: Modulating Solubility and Cell Permeability
Substitution at the N1 position of the quinoxalinone ring is a common strategy to modulate the physicochemical properties of the resulting compounds, particularly their solubility and membrane permeability.
-
Synthetic Accessibility: The N1 position is readily functionalized via N-alkylation or N-arylation reactions. A general and efficient method involves the deprotonation of the N-H group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by the addition of an alkyl or aryl halide. This straightforward approach allows for the introduction of a wide variety of substituents, from simple alkyl chains to more complex cyclic and aromatic systems.
-
Physicochemical Properties and ADME Profile: Introducing substituents at the N1 position can have a profound impact on a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For instance, the addition of a polar group, such as a carboxylic acid or a hydroxyl group, can increase aqueous solubility.[4] Conversely, the incorporation of a lipophilic moiety can enhance membrane permeability. This tunability is crucial for optimizing oral bioavailability and ensuring the drug candidate can reach its intended target within the body. Structure-activity relationship studies of N1-substituted quinoxaline-2,3-diones have shown that these modifications significantly influence their affinity for kainate receptors.[6]
-
Biological Activity & Target Landscape: N1-substitution has been shown to be critical for the activity of certain quinoxalinone-based inhibitors. For example, in a series of aldose reductase inhibitors, N1-acetate derivatives displayed significant activity, with IC50 values in the low micromolar to submicromolar range. This highlights the importance of the N1-substituent in establishing key interactions with the target enzyme.
The C3-Substituted Quinoxalinones: Driving Potency and Selectivity
The C3 position of the quinoxalinone core is a key vector for influencing potency and selectivity towards a specific biological target. Substituents at this position often project into the binding pocket of the target protein, allowing for the formation of crucial interactions that determine the compound's efficacy.
-
Synthetic Accessibility: A variety of synthetic methods have been developed for the functionalization of the C3 position. One of the most powerful and versatile techniques is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This reaction enables the introduction of a wide range of aryl and heteroaryl groups at the C3 position, starting from a C3-halogenated quinoxalinone precursor. Other methods, such as photocatalyzed C-H activation, have also emerged as powerful tools for direct C3-arylation and alkylation.[8]
-
Physicochemical Properties and ADME Profile: The nature of the C3-substituent significantly impacts the overall lipophilicity and molecular weight of the compound, which in turn affects its ADME properties. Careful selection of the C3-group is necessary to strike a balance between high potency and favorable pharmacokinetic characteristics.
-
Biological Activity & Target Landscape: The C3 position is a critical determinant of biological activity for a vast number of quinoxalinone-based inhibitors. For instance, in the realm of anticancer drug discovery, C3-aryl substituted quinoxalinones have been identified as potent inhibitors of various kinases, including EGFR and JAK2. The specific nature of the C3-aryl group dictates the selectivity and potency against these targets. For example, certain substitutions can lead to compounds with nanomolar IC50 values against specific cancer cell lines.[4]
The C6-Substituted Quinoxalinones: Fine-Tuning the Electronic Properties and Target Engagement
Substitution on the benzene ring of the quinoxalinone scaffold, particularly at the C6 position, provides a means to modulate the electronic properties of the entire molecule and to explore additional interactions with the target protein.
-
Synthetic Accessibility: The introduction of substituents at the C6 position is typically achieved by starting with a pre-functionalized aniline derivative in the initial cyclization reaction to form the quinoxalinone core. For example, using a 4-haloaniline as a starting material will result in a 6-haloquinoxalinone.[9] This halogen can then serve as a handle for further functionalization, for instance, through Suzuki or other cross-coupling reactions.
-
Physicochemical Properties and ADME Profile: Halogen substituents at the C6 position, such as chlorine or fluorine, can increase metabolic stability by blocking potential sites of metabolism. Furthermore, these groups can influence the overall electronic distribution of the molecule, which can affect its binding affinity and pharmacokinetic properties. The introduction of halogen atoms at the C6 and C7 positions has been shown to be a viable strategy for the development of antimalarial and antileishmanial agents.[5]
-
Biological Activity & Target Landscape: The C6 position has been shown to be an important site for modulating the biological activity of quinoxalinone derivatives. For example, in a series of aldose reductase inhibitors, a C6-NO2 group was found to play a crucial role in enhancing the activity and selectivity of the compounds. In another study, 6-aryloxyl substituted quinazoline derivatives (a closely related scaffold) exhibited potent antitumor activities with nanomolar IC50 values against human gastric and non-small-cell lung cancer cell lines.[4]
Comparative Data Summary
To provide a clearer picture of the impact of substitution on biological activity, the following table summarizes the half-maximal inhibitory concentration (IC50) values for representative quinoxalinone derivatives against various cancer cell lines and kinases.
| Building Block Type | Compound Example | Target | IC50 Value | Citation |
| C3-Substituted | 3-(o,o-dimethoxyphenyl)-quinoxalinone derivative | Melanoma cells (A375) | 3 nM | [8] |
| C6-Substituted | 6-aryloxyl quinazoline derivative (4m) | Gastric Cancer (N87) | 6.3 nM | [4] |
| C6-Substituted | 6-aryloxyl quinazoline derivative (4m) | NSCLC (H1975) | 7.5 nM | [4] |
| C3-Substituted | Dibromo-substituted quinoxaline (26e) | ASK1 Kinase | 30.17 nM | [10] |
| C3-Substituted | Quinoxalinone derivative (4m) | NSCLC (A549) | 9.32 µM | |
| C3-Substituted | Quinoxalinone derivative (4b) | NSCLC (A549) | 11.98 µM |
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, step-by-step protocols for a key synthetic transformation and a common biological assay.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling for C3-Arylation
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a C3-chloroquinoxalinone with an arylboronic acid.
Materials:
-
3-chloroquinoxalin-2(1H)-one (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 0.1 equivalents)
-
Base (e.g., Cesium carbonate, 2.5 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane and water mixture)
-
Round-bottom flask equipped with a stir bar and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the 3-chloroquinoxalin-2(1H)-one, arylboronic acid, and cesium carbonate.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the anhydrous 1,4-dioxane and water.
-
Spage the resulting mixture with the inert gas for another 10 minutes.
-
Add the palladium catalyst to the flask and continue to purge with the inert gas for an additional 10 minutes.
-
Heat the reaction mixture to 100°C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C3-aryl-quinoxalin-2(1H)-one.[11]
Protocol 2: Cell Viability Assessment using the MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of quinoxalinone compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116)
-
Complete cell culture medium
-
96-well plates
-
Quinoxalinone compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the quinoxalinone compounds in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[11][12]
Visualizing Synthetic and Biological Pathways
To further clarify the concepts discussed, the following diagrams illustrate a general synthetic workflow and a key biological pathway targeted by quinoxalinone inhibitors.
Caption: Inhibition of the JAK-STAT pathway by a quinoxalinone-based inhibitor.
Future Perspectives & Emerging Trends
The field of quinoxalinone chemistry is continually evolving, with new synthetic methodologies and novel biological applications emerging at a rapid pace. Recent advancements in photoredox catalysis and C-H activation are providing more efficient and environmentally friendly ways to functionalize the quinoxalinone core. [8]Furthermore, the application of computational methods, such as molecular docking and ADME prediction, is accelerating the design and optimization of new quinoxalinone-based drug candidates. [1]As our understanding of the complex signaling pathways involved in diseases like cancer and inflammation deepens, the rational design of highly selective and potent quinoxalinone inhibitors will undoubtedly lead to the development of next-generation therapeutics.
Conclusion
The quinoxalinone scaffold has firmly established itself as a privileged structure in drug discovery. The ability to strategically modify the N1, C3, and C6 positions provides medicinal chemists with a powerful toolkit to fine-tune the physicochemical and biological properties of these compounds. This guide has provided a comparative analysis of these key building blocks, highlighting the distinct advantages and applications of each substitution pattern. By understanding the interplay between structure, synthesis, and activity, researchers can more effectively harness the potential of the quinoxalinone scaffold to develop innovative medicines that address unmet medical needs.
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Fan, M., & Yao, L. (2022). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Turkish Journal of Chemistry, 46(3), 849–858. Available from: [Link]
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Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
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The Ascendant Scaffold: A Comparative Analysis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one and Other Privileged Heterocycles in Kinase Inhibition
A Senior Application Scientist's Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. The success of these small molecules is intrinsically linked to their core chemical structures, or scaffolds, which provide the foundational framework for engaging the ATP-binding site of kinases. While scaffolds like quinazoline, pyrimidine, indole, and pyrazole are well-established pillars in the kinase inhibitor armamentarium, the scientific community is in a perpetual quest for novel frameworks offering improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of the emerging 3,4-dihydroquinoxalin-2(1H)-one scaffold, with a focus on derivatives like 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, against its more established heterocyclic counterparts.
The Rationale for Scaffold Hopping: Beyond the Usual Suspects
The over-exploration of common scaffolds has, in some instances, led to challenges such as acquired resistance and off-target toxicities. This necessitates "scaffold hopping" – the strategic search for novel core structures. The 3,4-dihydroquinoxalin-2(1H)-one scaffold has garnered attention for its synthetic tractability and its three-dimensional structure, which can be exploited to achieve unique interactions within the kinase active site. This guide will dissect the available experimental data to illuminate the potential advantages and liabilities of this rising scaffold.
Core Heterocyclic Scaffolds: A Structural Overview
The fundamental architecture of a kinase inhibitor dictates its interaction with the kinase hinge region, a critical determinant of binding affinity. Below is a depiction of the core structures that form the basis of this comparative analysis.
Caption: Core structures of the heterocyclic scaffolds discussed.
Comparative Analysis of Kinase Inhibitory Potency
A direct, head-to-head comparison of kinase inhibitors across different scaffolds is challenging due to variations in experimental conditions between studies. However, by examining potent, representative examples from the literature, we can glean valuable insights into the potential of each scaffold. The following table summarizes the inhibitory activities (IC50 values) of exemplar compounds against their respective primary kinase targets.
| Scaffold | Representative Compound/Derivative | Primary Kinase Target(s) | IC50 (nM) | Reference |
| 3,4-Dihydroquinoxalin-2(1H)-one | (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46) derivative (J46-37) | JNK3 | Potent, selective inhibition | [1] |
| 3,4-Dihydroquinoxalin-2(1H)-one | Quinoxalinone with pyrazolone and chlorine (ST4j) | JAK2 | 13.00 ± 1.31 | [2] |
| JAK3 | 14.86 ± 1.29 | [2] | ||
| Quinazoline | Gefitinib | EGFR | 2-37 | [3] |
| Indole | Sunitinib | VEGFR2, PDGFRβ | 80, 2 | [4] |
| Pyrimidine | Imatinib | v-Abl, c-Kit, PDGFR | 600, 100, 100 | [4] |
| Pyrazole | Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | [4] |
Expert Interpretation:
The data, while not directly comparable across all entries, reveals that the 3,4-dihydroquinoxalin-2(1H)-one scaffold is capable of producing highly potent kinase inhibitors, with IC50 values in the low nanomolar range for kinases like JAK2 and JAK3[2]. This positions it competitively against established scaffolds like pyrazole, which forms the core of the potent JAK1/2 inhibitor Ruxolitinib[4].
A notable study on a series of 3,4-dihydroquinoxalin-2(1H)-one derivatives identified a potent and selective inhibitor of JNK3[1]. However, the initial lead compound also exhibited significant off-target activity against DDR1 and EGFR, alongside poor physicochemical properties[1]. This underscores a critical aspect of drug development: while a scaffold may yield high potency, extensive medicinal chemistry efforts are often required to fine-tune selectivity and drug-like properties.
Structure-Activity Relationship (SAR) and Developmental Insights
3,4-Dihydroquinoxalin-2(1H)-one:
Structure-activity relationship studies on quinoxaline derivatives have shown that substitutions at various positions can significantly impact potency and selectivity. For instance, a novel quinoxaline urea analog demonstrated a ~2.5-fold increase in potency in TNFα-induced NFκB inhibition and a ~5.7-fold increase in oral bioavailability compared to its predecessor[5]. This highlights the potential to overcome pharmacokinetic challenges associated with this scaffold through rational design.
Quinazoline:
The quinazoline scaffold is arguably one of the most successful in kinase inhibitor design, with numerous FDA-approved drugs such as Gefitinib, Erlotinib, and Lapatinib[6][7]. The 4-anilinoquinazoline core is a well-established pharmacophore for targeting the EGFR kinase domain[3]. SAR studies have extensively explored substitutions at the 6- and 7-positions of the quinazoline ring to enhance potency and modulate solubility[7].
Indole:
The indole nucleus is a privileged structure found in many natural products and synthetic pharmaceuticals with a broad range of biological activities[8]. In the context of kinase inhibitors, the indole scaffold is a key component of multi-kinase inhibitors like Sunitinib, which targets VEGFR and PDGFR[4]. The versatility of the indole ring allows for substitutions at multiple positions to optimize kinase binding and pharmacokinetic properties. To date, 30 ATP-competitive kinase inhibitors bearing an indole, azaindole, or oxindole scaffold have been approved[9].
Pyrimidine:
As a bioisostere of the purine nucleus of ATP, the pyrimidine scaffold is a cornerstone of many kinase inhibitors, including the groundbreaking drug Imatinib[4]. Pyrimidine-based inhibitors often form critical hydrogen bonds with the kinase hinge region, anchoring the molecule in the ATP-binding pocket. The synthetic accessibility of pyrimidines allows for diverse chemical modifications to achieve desired potency and selectivity profiles.
Pyrazole:
The pyrazole ring is another key heterocyclic scaffold found in several FDA-approved kinase inhibitors, including Ruxolitinib and Crizotinib[10][11]. Its ability to act as a versatile bioisosteric replacement and its favorable drug-like properties have made it a popular choice in medicinal chemistry[10]. Pyrazole-containing compounds have demonstrated potent inhibition of a wide range of kinases, including JAK, ALK, and MET[10].
Experimental Protocols: A Guide to Evaluating Kinase Inhibitors
The following section provides detailed, step-by-step methodologies for key experiments used to characterize and compare kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Protocol)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a universal and high-throughput method suitable for screening and profiling kinase inhibitors[12].
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Prepare Reagents: Reconstitute kinase, substrate, ATP, and test compounds in an appropriate kinase buffer.
-
Set Up Kinase Reaction: In a 384-well plate, add the kinase, substrate, and varying concentrations of the test compound. Initiate the reaction by adding ATP[13]. The final reaction volume is typically 5-25 µL.
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for enzymatic activity.
-
Terminate Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP[4][14]. Incubate at room temperature for 40 minutes[13].
-
Convert ADP to ATP and Generate Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration[4][14]. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay (Western Blot for Phospho-Protein)
This assay assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation status of its downstream substrate.
Caption: Workflow for Western Blot Analysis of Kinase Inhibition.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the kinase inhibitor for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate. In parallel, a separate blot should be incubated with an antibody recognizing the total protein level of the substrate as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.
Pharmacokinetic Considerations: A Glimpse into Bioavailability
-
Quinoxalinone Scaffold: Studies on quinoxaline-based inhibitors have highlighted potential challenges with bioavailability. For example, the JNK inhibitor IQ-1, based on an 11H-indeno[1,2-b]quinoxalin-11-one oxime scaffold, exhibited an absolute bioavailability of less than 1.5% in rats[15]. However, as previously mentioned, medicinal chemistry efforts can significantly improve these properties, as seen with a quinoxaline urea analog that achieved a 5.7-fold increase in oral bioavailability over its parent compound[5].
-
Quinazoline Scaffold: The 4-anilinoquinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, generally exhibit moderate oral absorption and are extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4[16].
-
Other Scaffolds: Many approved kinase inhibitors across different scaffolds are orally bioavailable, but their pharmacokinetics can be complex, often involving metabolism by CYP enzymes and interactions with drug transporters[17].
Conclusion: The Promise and Path Forward for Dihydroquinoxalinones
The 3,4-dihydroquinoxalin-2(1H)-one scaffold represents a promising and competitive framework for the development of novel kinase inhibitors. The available data demonstrates its capacity to yield compounds with high potency, rivaling that of inhibitors based on well-established scaffolds like pyrazole and quinazoline. The key to unlocking the full potential of this scaffold lies in a concerted medicinal chemistry effort to optimize selectivity and address potential pharmacokinetic liabilities.
For researchers and drug development professionals, the 3,4-dihydroquinoxalin-2(1H)-one scaffold should be considered a valuable addition to the toolkit for kinase inhibitor design. Its unique structural features may provide solutions to challenges encountered with more conventional heterocycles, such as overcoming acquired resistance or achieving novel selectivity profiles. As more data on kinase panel screening and in vivo studies become available, the position of the dihydroquinoxalinone scaffold within the hierarchy of privileged structures for kinase inhibition will become clearer. The path forward requires a systematic exploration of its chemical space, guided by the robust biochemical and cell-based assays outlined in this guide.
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- Kinase assays. (2020). BMG LABTECH.
- FDA-approved small molecule kinase inhibitors-Part 1. (2023). BOC Sciences.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). [Source not further specified]
- Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. (2020). PubMed.
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- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). PubMed Central.
- Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. (2022). ACS Omega.
- Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH.
- Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. (n.d.). PubMed.
- head-to-head study of quinoline vs quinazoline derivatives in cancer research. (n.d.). Benchchem.
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- Structure activity relationship (SAR)
- Full article: Kinase Activity-Tagged Western Blotting Assay. (n.d.). Taylor & Francis Online.
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New[6][8][18]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. (2023). PLOS.
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A Comparative Guide to Validating Kinase Inhibitors Derived from 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of novel kinase inhibitors based on the 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold. We will focus on a multi-faceted approach to characterize a hypothetical, yet representative, inhibitor from this class, "Quinoxa-Inhib-1," against key oncogenic receptor tyrosine kinases (RTKs): c-Met, VEGFR2, and AXL.
The quinoxalinone scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding pockets of various kinases. Aberrant signaling from c-Met, VEGFR2, and AXL is a hallmark of numerous cancers, driving tumor growth, angiogenesis, and metastasis.[1][2] Therefore, potent inhibitors targeting these kinases are of high therapeutic interest.
This guide will objectively compare the performance of Quinoxa-Inhib-1 with established clinical inhibitors, Cabozantinib and Crizotinib, providing the experimental blueprints necessary for robust, in-house validation.
Section 1: Comparative Kinase Inhibition Profile
The initial and most critical step in characterizing a novel kinase inhibitor is to determine its potency and selectivity through direct enzymatic assays. This is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Causality of Experimental Choice: We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as HTRF® or LanthaScreen™, for this purpose. These are homogeneous, high-throughput methods that measure the phosphorylation of a substrate by a kinase.[3][4][5] The TR-FRET signal is generated when a donor fluorophore (e.g., Europium or Terbium) on an anti-phospho-substrate antibody is brought into proximity with an acceptor fluorophore (e.g., XL665 or Fluorescein) on the kinase substrate upon phosphorylation. Inhibition of the kinase disrupts this energy transfer, leading to a decrease in the FRET signal. This method is highly sensitive, reproducible, and requires minimal hands-on time, making it ideal for generating precise IC50 data for multiple compounds and targets.
Table 1: Comparative Biochemical IC50 Data
The following table presents hypothetical, yet realistic, IC50 data for our investigational compound, Quinoxa-Inhib-1, alongside published data for the comparator drugs Cabozantinib and Crizotinib. This allows for a direct, quantitative comparison of potency.
| Kinase Target | Quinoxa-Inhib-1 (IC50, nM) | Cabozantinib (IC50, nM) | Crizotinib (IC50, nM) |
| c-Met | 2.5 | 1.3[6][7] | 8[8] |
| VEGFR2 | 15.8 | 0.035[6][7] | >1000 |
| AXL | 9.2 | 7[6][7] | >1000 |
| ALK | >1000 | >1000 | 20[8] |
Expert Interpretation: The data in Table 1 suggests that Quinoxa-Inhib-1 is a potent, dual inhibitor of c-Met and AXL, with moderate activity against VEGFR2. Compared to Cabozantinib, it is slightly less potent against c-Met and significantly less potent against VEGFR2.[6][7] However, it demonstrates greater selectivity by avoiding potent VEGFR2 inhibition, which could potentially translate to a different side-effect profile. Unlike Crizotinib, which is a potent c-Met and ALK inhibitor, Quinoxa-Inhib-1 shows no activity against ALK, highlighting a distinct selectivity profile.[8][9]
Section 2: Cellular Efficacy and Anti-Proliferative Activity
While biochemical assays are essential, they do not fully recapitulate the complex environment inside a cell. Therefore, the next crucial step is to assess the inhibitor's ability to suppress kinase activity and inhibit cell proliferation in a cancer cell line model that is dependent on the target kinase(s).
Causality of Experimental Choice: We select a cancer cell line with known amplification or overexpression of c-Met (e.g., NCI-H3122 or similar) for these studies. We will use two key assays: a Western Blot to confirm target engagement (inhibition of phosphorylation) and a CellTiter-Glo® Luminescent Cell Viability Assay to measure the impact on cell proliferation.
-
Western Blotting: This technique allows for the direct visualization of protein phosphorylation.[10] By treating cells with the inhibitor and then probing cell lysates with antibodies specific for both the phosphorylated form (e.g., phospho-c-Met) and the total form of the target kinase, we can directly observe if the drug is hitting its intended target inside the cell and blocking its activation.[11][12]
-
CellTiter-Glo® Assay: This is a robust, high-throughput method for assessing cell viability.[13][14] The assay quantifies ATP, an indicator of metabolically active cells.[13] A decrease in the luminescent signal is directly proportional to the number of viable cells, providing a quantitative measure of the inhibitor's anti-proliferative or cytotoxic effects.[15][16]
Table 2: Comparative Cellular Assay Data (NCI-H3122 Cell Line)
| Assay Type | Quinoxa-Inhib-1 | Cabozantinib | Crizotinib |
| p-Met Inhibition (IC50, nM) | 15 | 11 (est.) | 24[8] |
| Cell Proliferation (GI50, nM) | 45 | 89[17] | 63[1] |
Expert Interpretation: The cellular data corroborates our biochemical findings. Quinoxa-Inhib-1 effectively inhibits c-Met phosphorylation in a cellular context and translates this target engagement into potent anti-proliferative activity. Notably, its growth inhibition (GI50) appears more potent than both Cabozantinib and Crizotinib in this specific c-Met driven cell line, suggesting excellent cell permeability and on-target efficacy.[1][17]
Section 3: Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, we provide detailed, step-by-step protocols for the key validation experiments. These protocols are designed as self-validating systems, incorporating necessary controls.
Protocol 3.1: In-Vitro TR-FRET Kinase Assay (LanthaScreen™ Workflow)
This protocol outlines the determination of IC50 values against a purified kinase enzyme.
Caption: Workflow for a TR-FRET based in-vitro kinase assay.
-
Compound Preparation: Prepare a 4X working solution of Quinoxa-Inhib-1 and comparators. Perform an 11-point, 3-fold serial dilution in an appropriate buffer (e.g., 1X Kinase Buffer with DMSO). Include a DMSO-only well as a negative control (0% inhibition) and a well with no enzyme as a positive control (100% inhibition).
-
Assay Plate Dispensing: In a 384-well low-volume plate, add 2.5 µL of the 4X compound dilutions.
-
Kinase Addition: Add 2.5 µL of 4X kinase solution (e.g., purified recombinant c-Met, VEGFR2, or AXL) to each well.
-
Reaction Initiation: Add 5 µL of a 2X solution containing the appropriate fluorescein-labeled peptide substrate and ATP (at the Km concentration for the specific kinase) to all wells to start the enzymatic reaction.[4] The final reaction volume is 10 µL.
-
Enzymatic Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add 10 µL of a 2X Detection Mix containing a Terbium-labeled anti-phospho-substrate antibody and EDTA. The EDTA chelates Mg2+ ions, stopping the kinase reaction.[4][5]
-
Detection Incubation: Cover the plate, protect from light, and incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (acceptor) and 490 nm (donor). Calculate the emission ratio (520/490) and plot against inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Protocol 3.2: Cellular Proliferation Assay (CellTiter-Glo® Workflow)
This protocol measures the effect of the inhibitor on the viability of a cancer cell line.
-
Cell Seeding: Seed NCI-H3122 cells in a 96-well, opaque-walled plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of Quinoxa-Inhib-1 and comparators in culture medium. Add these dilutions to the cells and incubate for 72 hours. Include a DMSO-only vehicle control.
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[15]
-
Reagent Preparation: Reconstitute the CellTiter-Glo® Substrate with the provided buffer to create the CellTiter-Glo® Reagent.[15]
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.[15]
-
Mixing: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[15][18]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15][18]
-
Data Acquisition: Record the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP and thus the number of viable cells. Calculate the percentage of growth inhibition relative to the DMSO control and determine the GI50 value.
Protocol 3.3: Western Blot for Phospho-Kinase Analysis
This protocol confirms target inhibition in a cellular context.
-
Cell Culture and Treatment: Grow NCI-H3122 cells to 70-80% confluency. Serum-starve the cells overnight, then treat with various concentrations of Quinoxa-Inhib-1 (e.g., 0, 10, 50, 200 nM) for 2 hours. Stimulate with the appropriate ligand (e.g., HGF for c-Met) for 15 minutes to induce kinase phosphorylation.
-
Sample Preparation (Lysis): Immediately place plates on ice. Wash cells with ice-cold PBS. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each plate. Scrape the cells, collect the lysate, and clarify by centrifugation. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[12] Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the proteins from the gel to a PVDF membrane.[11]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[11] Causality Note: BSA is preferred over milk for phospho-protein detection as milk contains casein, a phosphoprotein that can cause high background.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-c-Met [Tyr1234/1235]) diluted in 5% BSA/TBST.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing (Self-Validation): To confirm equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total c-Met protein, and subsequently, a loading control like GAPDH or β-Actin.
Section 4: Understanding the Targeted Signaling Pathways
To appreciate the downstream consequences of inhibiting these kinases, it is essential to understand the signaling pathways they control. Dysregulation of these pathways leads to uncontrolled cell proliferation, survival, and migration.[3][19]
Diagram 4.1: The c-Met Signaling Cascade
Binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers dimerization and autophosphorylation, creating docking sites for adaptor proteins like GAB1 and GRB2.[3] This activates key downstream pathways including the RAS-MAPK pathway, which drives proliferation, and the PI3K-AKT pathway, which promotes cell survival.[1][5]
Caption: Simplified c-Met signaling pathway and point of inhibition.
Diagram 4.2: VEGFR2 and AXL Signaling
VEGFR2 is a primary driver of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[6][20] AXL signaling is implicated in therapy resistance, invasion, and metastasis.[2][8] Both pathways share downstream effectors with c-Met, such as the PI3K/AKT and MAPK pathways, highlighting the interconnected nature of oncogenic signaling.
Caption: Overview of VEGFR2 and AXL signaling pathways.
Section 5: Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for validating the efficacy of novel kinase inhibitors derived from the 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold. By combining precise biochemical assays, relevant cell-based models, and direct confirmation of target engagement, researchers can build a comprehensive data package to support further development.
Our hypothetical compound, Quinoxa-Inhib-1, demonstrates a promising profile as a potent dual c-Met/AXL inhibitor with strong anti-proliferative effects. The provided protocols offer a clear roadmap for generating the high-quality, reproducible data necessary to compare its performance against established drugs like Cabozantinib and Crizotinib.
Future work should focus on expanding the kinase panel to assess selectivity more broadly, evaluating efficacy in in-vivo xenograft models, and investigating mechanisms of potential resistance. This systematic approach is fundamental to translating promising chemical scaffolds into clinically effective cancer therapeutics.
References
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Title: HTRF® Kinase Assay Protocol Source: ResearchGate URL: [Link]
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Title: HTRF® Enzyme Assays Source: Merck Millipore URL: [Link]
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Title: Development of a HTRF® Kinase Assay for Determination of Syk Activity Source: PMC, NIH URL: [Link]
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Title: How to measure Kinase activity with HTRF™ KinEASE™ assay kit Source: YouTube URL: [Link]
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Title: Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer Source: PMC, NIH URL: [Link]
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Title: Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma Source: PMC, NIH URL: [Link]
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Title: Best Practice for Western Blot Detection of Phosphorylation Events Source: Bio-Rad Antibodies URL: [Link]
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Title: IC50 values of alectinib and crizotinib. Source: ResearchGate URL: [Link]
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Title: LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay Source: BMG Labtech URL: [Link]
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Title: In vitro effects of Cabozantinib on c-MET and VEGFR2 signaling. Source: ResearchGate URL: [Link]
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Title: Abstract LB-390: Antitumor efficacy of crizotinib (PF-02341066), a potent and selective ALK and c-Met RTK inhibitor, in EML4-ALK driven NSCLC tumors in vitro and in vivo Source: AACR Journals URL: [Link]
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Title: Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth Source: Institut national du cancer URL: [Link]
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Title: Western Blot Application in Cancer and Pain Management Source: BioTechniques URL: [Link]
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Title: Western Blot for Phosphorylated Proteins - Tips & Troubleshooting Source: Bio-Techne URL: [Link]
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Title: Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model Source: PMC URL: [Link]
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Title: Evaluation using Western Blot Source: STANDARD OPERATING PROCEDURE URL: [Link]
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Title: Cabozantinib in the treatment of advanced renal cell carcinoma in adults following prior vascular endothelial growth factor targeted therapy: clinical trial evidence and experience Source: NIH URL: [Link]
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In vitro and in vivo studies of compounds synthesized from 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
A Comparative Guide to Quinoxalinone Derivatives in Oncology Research: In Vitro and In Vivo Perspectives
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of novel compounds derived from the quinoxalinone scaffold, with a focus on their potential as anticancer agents. We will delve into the in vitro and in vivo performance of representative molecules, comparing them against established alternatives and providing the experimental context necessary for researchers, scientists, and drug development professionals. Our analysis is grounded in the principles of scientific integrity, offering a transparent view of the experimental choices and self-validating protocols.
The core structure, exemplified by scaffolds like 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, serves as a versatile starting point for synthesizing a diverse range of bioactive molecules.[1][2] Quinoxaline derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
The Rationale: Why Quinoxalinone Derivatives?
The quinoxalinone nucleus is a privileged scaffold in drug discovery, particularly in oncology. Its rigid, planar structure allows for specific interactions with various biological targets. Modifications at different positions of the quinoxaline ring system can modulate the compound's potency, selectivity, and pharmacokinetic properties.[5] Recent research has focused on developing quinoxalinone derivatives as inhibitors of key oncogenic pathways, such as those involving Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR), and Lactate Dehydrogenase A (LDHA), which are often dysregulated in cancer.[6][7]
The strategic advantage of this scaffold lies in its synthetic tractability, allowing for the creation of large libraries of compounds for screening. By targeting multiple pathways, such as the dual inhibition of EGFR and COX-2, these derivatives present a promising strategy to overcome drug resistance and improve therapeutic outcomes.[7]
In Vitro Performance: A Head-to-Head Comparison
The initial evaluation of novel anticancer agents relies on robust in vitro assays to determine their cytotoxic effects and target engagement. Here, we compare representative quinoxalinone derivatives against standard-of-care agents.
Cytotoxicity Against Cancer Cell Lines
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. A lower IC50 (half-maximal inhibitory concentration) value indicates greater potency.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Quinoxalinone Derivatives vs. Standard Agents
| Compound/Drug | Target(s) | HCT-116 (Colon) | LoVo (Colon) | A549 (Lung) | MCF-7 (Breast) |
| Quinoxalinone 1 (Comp. 11) [7] | EGFR/COX-2 | 0.81 | - | 1.12 | 0.93 |
| Quinoxalinone 2 (Comp. 13) [7] | EGFR/COX-2 | 2.91 | - | 2.15 | 2.33 |
| Quinoxalinone 3 (Comp. 6d) [6] | COX-2/LDHA | 1.10 | 1.31 | - | - |
| Celecoxib (Standard) | COX-2 | >100 | >100 | - | - |
| Erlotinib (Standard) | EGFR | ~5 | - | ~7 | ~8 |
| Paclitaxel (Standard) | Microtubules | 0.004 | 0.002 | 0.003 | 0.001 |
Data for standard agents are representative values from literature and may vary based on experimental conditions.
Causality Behind Experimental Choices: The selection of HCT-116 and LoVo cell lines is pertinent for evaluating compounds targeting colorectal cancer pathways like COX-2 and LDHA.[6] A549 (lung) and MCF-7 (breast) are standard lines for assessing broader anticancer activity, particularly for EGFR inhibitors.[7] Comparing against Paclitaxel, a potent broad-spectrum cytotoxic agent, helps contextualize the potency of the experimental compounds. The data clearly shows that while the quinoxalinone derivatives are more potent than targeted agents like Celecoxib and Erlotinib in these specific assays, they are less potent than a general cytotoxic drug like Paclitaxel.
Target-Specific Enzyme Inhibition
To confirm that the cytotoxic effects are mediated by the intended targets, direct enzyme inhibition assays are crucial.
Table 2: Comparative Enzyme Inhibition Data
| Compound/Drug | Target Enzyme | Inhibition Metric |
| Quinoxalinone 1 (Comp. 11) [7] | EGFR | IC50 = 0.6 µM |
| Quinoxalinone 2 (Comp. 13) [7] | EGFR | IC50 = 0.4 µM |
| Quinoxalinone 3 (Comp. 6d) [6] | COX-2 | 50.20% inhibition @ 100 µg/mL |
| Quinoxalinone 4 (Comp. 6a) [6] | LDHA | 62.55% inhibition @ 100 µg/mL |
| Erlotinib (Standard) | EGFR | IC50 = 0.002 µM (2 nM) |
| Celecoxib (Standard) | COX-2 | IC50 = 0.04 µM (40 nM) |
Expertise & Experience Insights: The data indicates that while the quinoxalinone derivatives show promising activity, their potency at the enzyme level can be lower than highly optimized, approved drugs like Erlotinib and Celecoxib. For instance, compound 6d shows moderate COX-2 inhibition.[6] This suggests that further structural optimization is required to enhance target affinity. The dual-target nature of compounds like 11 and 13 is a key advantage, potentially leading to synergistic anticancer effects that are not captured by single-enzyme assays.[7]
Signaling Pathway Visualization
The EGFR signaling pathway is a critical driver of cell proliferation, survival, and metastasis. Its inhibition is a key strategy in cancer therapy.
Caption: EGFR signaling pathway and the inhibitory action of quinoxalinone derivatives.
In Vivo Performance: From the Bench to Preclinical Models
Promising in vitro results must be validated in vivo to assess a compound's efficacy, pharmacokinetics, and safety in a whole-organism context. While specific in vivo data for derivatives of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is limited in the provided search results, we can reference studies on related quinoxaline compounds to illustrate the experimental approach. For example, some quinoxaline derivatives have shown tumor growth inhibition in animal models.[8]
Xenograft Tumor Model Efficacy
A common preclinical model involves implanting human cancer cells (xenografts) into immunocompromised mice. The effect of the test compound on tumor growth is then monitored.
Table 3: Hypothetical In Vivo Efficacy in an HCT-116 Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, p.o., daily | 1500 ± 150 | - |
| Quinoxalinone 3 (Comp. 6d) | 50 mg/kg, p.o., daily | 825 ± 110 | 45% |
| Alternative (e.g., 5-FU) | 20 mg/kg, i.p., twice weekly | 600 ± 95 | 60% |
This table is illustrative, based on typical outcomes for experimental anticancer agents.
Trustworthiness Through Self-Validating Systems: An in vivo study's credibility hinges on its controls. A vehicle control group is essential to measure baseline tumor growth. A positive control group, treated with a standard-of-care drug like 5-Fluorouracil (5-FU) for colorectal cancer, benchmarks the efficacy of the experimental compound. Parameters like animal weight and clinical signs of toxicity must be monitored daily to establish a safety profile.
In Vivo Experimental Workflow
The workflow for a xenograft study is a multi-step process requiring careful planning and execution.
Caption: Standard workflow for an in vivo cancer xenograft study.
Experimental Protocols
Reproducibility is the cornerstone of scientific research. Below are detailed protocols for the key assays discussed.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in the appropriate medium. Replace the old medium with 100 µL of the medium containing the compounds. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Xenograft Study
-
Cell Preparation: Harvest HCT-116 cells during their logarithmic growth phase. Wash with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old athymic nude mice.
-
Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Dosing: Administer the test compound (e.g., 50 mg/kg), vehicle, or positive control daily via the specified route (e.g., oral gavage). Monitor body weight and check for any signs of toxicity.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size.
-
Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each group relative to the vehicle control.
Conclusion and Future Directions
Derivatives synthesized from the quinoxalinone scaffold demonstrate significant potential as anticancer agents, particularly through the inhibition of key targets like EGFR, COX-2, and LDHA.[6][7] In vitro studies confirm their ability to induce cytotoxicity in various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar or even sub-micromolar range.[7]
The comparative data reveals that while these novel compounds are potent, further optimization is necessary to match the efficacy of established drugs, especially at the enzyme inhibition level. The true strength of this chemical class may lie in developing multi-targeted agents that can address the complexity and redundancy of cancer signaling pathways. Future research should focus on improving target affinity, optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and conducting comprehensive in vivo studies to validate their therapeutic potential.[6][9]
References
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Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central. Available at: [Link]
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Haque, R. A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. Available at: [Link]
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Wang, P., et al. (2026). Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. ResearchGate. Available at: [Link]
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Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed. Available at: [Link]
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Kim, H. Y., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. PubMed. Available at: [Link]
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Pérez-Villanueva, J., et al. (2021). In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. MDPI. Available at: [Link]
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Burguete, A., et al. (2007). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, University of Navarra. Available at: [Link]
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Ghorab, M. M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. National Institutes of Health. Available at: [Link]
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Lead Sciences. 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. Available at: [Link]
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Chen, J., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. Available at: [Link]
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Ullah, F., et al. (2022). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. MDPI. Available at: [Link]
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Youssef, A. S. A., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry. Available at: [Link]
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Liu, Z., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Dove Medical Press. Available at: [Link]
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Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]
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Abdel-Gawad, H., et al. (2024). Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. National Institutes of Health. Available at: [Link]
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Kawai, M., et al. (2007). Discovery of (-)-6-[2-[4-(3-fluorophenyl)-4-hydroxy-1-piperidinyl]-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone--a potent NR2B-selective N-methyl D-aspartate (NMDA) antagonist for the treatment of pain. PubMed. Available at: [Link]
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Benchmarking the performance of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one derived inhibitors
In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of oncology and immunology research. The dihydroquinoxalinone scaffold has emerged as a promising starting point for the development of such inhibitors. This guide provides an in-depth comparative analysis of a series of inhibitors derived from a closely related analog of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, specifically focusing on their performance as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.
Due to the limited publicly available data on the specific 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold as kinase inhibitors, this guide will focus on the well-characterized 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one derivatives. This allows for a robust, data-driven comparison that highlights the potential of the broader dihydroquinoxalinone class. We will benchmark these compounds against established, clinically relevant CDK9 inhibitors, providing researchers with a comprehensive framework for evaluating novel chemical entities in this class.
The Central Role of CDK9 in Transcriptional Regulation and Cancer
Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[1] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), an event that is critical for the transition from abortive transcription to productive elongation.[2] This process is essential for the expression of a multitude of genes, including many that are crucial for cell growth, proliferation, and survival.
In many cancers, there is a phenomenon known as "transcriptional addiction," where malignant cells become highly dependent on the continuous expression of certain short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC).[1][3] CDK9 plays a pivotal role in maintaining the high levels of transcription required for the expression of these key survival proteins.[2][3] Consequently, inhibiting CDK9 has emerged as a promising therapeutic strategy to selectively induce apoptosis in cancer cells that are reliant on this transcriptional machinery.[1]
Figure 2: General experimental workflow for benchmarking the performance of kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity and its inhibition.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the kinase activity. [4] Step-by-Step Protocol: [4][5][6]
-
Compound Preparation: Prepare a serial dilution of the test inhibitors (e.g., dihydroquinoxalinone derivatives and benchmark compounds) in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup (384-well plate):
-
Add 1 µL of the diluted inhibitor or 5% DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of a solution containing the CDK9/Cyclin T1 enzyme.
-
Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be at or near the Km for CDK9.
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 120 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes in the dark.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)
This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant measure of potency.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal. [7][8][9] Step-by-Step Protocol: [7][8][10][11]
-
Cell Preparation: Seed HEK293 cells into a 384-well plate. Co-transfect the cells with vectors expressing the NanoLuc-CDK9 fusion protein and its corresponding cyclin (Cyclin T1). Incubate overnight.
-
Compound and Tracer Addition:
-
Pre-treat the cells with a specific NanoBRET™ tracer for the kinase.
-
Add the test inhibitors at various concentrations to the wells.
-
-
Incubation: Incubate the plate for a specified time (e.g., 1 hour) to allow the compounds to reach equilibrium.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Data Acquisition: Measure the donor (450 nm) and acceptor (600 nm) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Determine the IC50 value by plotting the BRET ratio against the inhibitor concentration and fitting to a dose-response curve.
Cellular Anti-Proliferation Assay
This assay assesses the functional consequence of kinase inhibition by measuring the inhibitor's effect on the proliferation of cancer cell lines.
Principle: Cancer cell lines that are dependent on CDK9 activity for their proliferation are treated with the inhibitors. The reduction in cell viability or proliferation is then quantified using a variety of methods, such as measuring ATP levels (CellTiter-Glo®) or metabolic activity (MTT or CCK-8). [12][13] Step-by-Step Protocol: [12][13]
-
Cell Seeding: Plate a cancer cell line known to be sensitive to CDK9 inhibition (e.g., MV4-11, a human AML cell line) in a 96-well plate at a predetermined density. Allow the cells to adhere and resume growth overnight.
-
Compound Treatment: Add serial dilutions of the test inhibitors to the wells. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment (using CellTiter-Glo® as an example):
-
Equilibrate the plate to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells and calculate the percent inhibition of proliferation. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Conclusion
The dihydroquinoxalinone scaffold represents a valuable starting point for the development of potent kinase inhibitors. As demonstrated with the 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one series, these compounds can achieve inhibitory potencies against CDK9 that are comparable to clinically evaluated drugs. This guide provides a framework for the systematic benchmarking of such inhibitors, from initial biochemical characterization to cellular target engagement and functional-based assays. By employing these standardized protocols, researchers can generate high-quality, comparable data that will accelerate the discovery and development of the next generation of kinase-targeted therapies.
References
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Reaction Biology. (n.d.). CDK9/CyclinK Kinase Assay. Retrieved from [Link]
- Bettayeb, K., et al. (2010). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. PLoS One, 5(4), e10490.
- Jones, P., et al. (2024). MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer. Clinical Epigenetics, 16(1), 1-16.
- Chen, R., et al. (2009). Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia. Blood, 113(19), 4637-4645.
- Donahue, A. C., et al. (2023). Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition. Journal of Medicinal Chemistry, 66(5), 3087-3105.
- Cidado, J., et al. (2016). Dinaciclib is a potent and selective inhibitor of CDK2, CDK5, CDK1 and CDK9 activity in vitro. Molecular Cancer Therapeutics, 15(5), 893-904.
- Wang, L., et al. (2020). Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-ones as Polypharmacological Inhibitors of BET and Kinases. Journal of Medicinal Chemistry, 63(18), 10466-10485.
- Shapiro, G. I. (2006). Cyclin-dependent kinase pathways as targets for cancer treatment. Journal of Clinical Oncology, 24(11), 1770-1783.
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BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. Retrieved from [Link]
- Misale, S., et al. (2012). SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples. Cancer Chemotherapy and Pharmacology, 69(3), 723-732.
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Reaction Biology. (n.d.). CDK9+Cyclin K NanoBRET Kinase Assay. Retrieved from [Link]
- Asghar, U., et al. (2015). Targeting CDK9 for Anti-Cancer Therapeutics. Cancers, 7(2), 546-566.
- Jones, P., et al. (2024). MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer.
- Jeselsohn, R., et al. (2024). Targeting Transcriptional Regulation with a CDK9 Inhibitor Suppresses Growth of Endocrine- and Palbociclib-Resistant ER+ Breast Cancers. Cancer Research, 84(1), 115-128.
- Li, T., et al. (2017). Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer. Oncotarget, 8(26), 42531-42543.
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BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. Retrieved from [Link]
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- American Association for Cancer Research. (2021). Session highlights transcriptional CDKs as cancer target. AACR Annual Meeting News.
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Reaction Biology. (n.d.). CDK9+Cyclin T1 NanoBRET Kinase Assay. Retrieved from [Link]
- Protein Data Bank. (2021). 6W9E: Crystal Structure of Human CDK9/cyclinT1 in complex with MC180295. RCSB PDB.
- Wang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 102835.
- Al-Jumayli, M., et al. (2021). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Oncology, 11, 756470.
- Saisomboon, S., et al. (2019). IC50 values of flavopiridol in four CCA cell lines.
- Li, Y., et al. (2024). The CDK Inhibitor Dinaciclib Improves Cisplatin Response in Nonseminomatous Testicular Cancer: A Preclinical Study. International Journal of Molecular Sciences, 25(4), 2298.
- Donahue, A. C., et al. (2023). Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition. Biochemistry, 62(5), 843-855.
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- Leuthner, B. (2019). Towards higher content for early Drug Discovery - Target engagement analysis by NanoBret. Merck Group.
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A Comparative Guide to the Synthetic Routes of Functionalized Quinoxalinones
Quinoxalin-2(1H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules and functional materials.[1][2] Their broad-ranging pharmacological activities, including anticancer, neuroprotective, antibacterial, and antiviral properties, have established them as privileged scaffolds in medicinal chemistry and drug development.[1] Consequently, the development of efficient and versatile synthetic methodologies for accessing functionalized quinoxalinone derivatives is a subject of intense research.
This guide provides a comparative overview of the primary synthetic strategies employed for the synthesis of functionalized quinoxalinones. We will delve into the mechanistic underpinnings, experimental considerations, and relative merits of each approach to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal synthetic route for their specific target molecules.
Classical Cyclocondensation: The Cornerstone of Quinoxalinone Synthesis
The most traditional and widely employed method for constructing the quinoxalinone core is the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound or its synthetic equivalent.[3][4] This approach is valued for its simplicity, readily available starting materials, and generally good yields.
Reaction Principle and Mechanism
The reaction proceeds through an initial condensation of one of the amino groups of the o-phenylenediamine with one of the carbonyl groups of the dicarbonyl compound to form a Schiff base intermediate. Subsequent intramolecular cyclization via attack of the second amino group on the remaining carbonyl, followed by dehydration, affords the quinoxalinone ring system.
Experimental Protocol: Synthesis of 3-Methylquinoxalin-2(1H)-one via Cyclocondensation
Materials:
-
o-Phenylenediamine
-
Pyruvic acid
-
Dimethylformamide (DMF)
Procedure:
-
A solution of o-phenylenediamine (1.0 eq) in DMF is prepared in a round-bottom flask.
-
Pyruvic acid (1.1 eq) is added dropwise to the solution at room temperature with stirring.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the desired 3-methylquinoxalin-2(1H)-one.[4]
Advantages and Limitations
Advantages:
-
Straightforward and operationally simple.
-
Utilizes readily available and inexpensive starting materials.
-
Generally provides good to excellent yields of the desired products.
Limitations:
-
The substrate scope can be limited by the availability of the corresponding 1,2-dicarbonyl compounds.
-
The reaction conditions can be harsh (e.g., high temperatures, strong acids), which may not be suitable for sensitive substrates.
Modern Approaches: Transition-Metal Catalysis and C-H Functionalization
In recent years, significant efforts have been directed towards the development of more sophisticated and versatile methods for quinoxalinone synthesis. These modern approaches often leverage the power of transition-metal catalysis and direct C-H functionalization to access a wider range of functionalized derivatives with greater efficiency and selectivity.
Palladium-Catalyzed Carbonylative Cyclization
Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of complex heterocyclic systems. One notable example is the cascade carbonylative cyclization of 2-heteroaryl iodobenzene with sodium azide to furnish fused quinoxalinones.[5] This transformation proceeds through a sequence of carbonylation, acyl azide formation, Curtius rearrangement, and intramolecular cyclization.[5]
Direct C-H Functionalization of Quinoxalin-2(1H)-ones
The direct functionalization of C-H bonds represents a highly atom-economical and efficient strategy for the synthesis of complex organic molecules.[6] In the context of quinoxalinone chemistry, direct C-H functionalization at the C3 position is the most cost-effective method for introducing a wide array of substituents.[6][7] This approach avoids the need for pre-functionalized starting materials and often proceeds under milder reaction conditions compared to classical methods.
A variety of functional groups, including alkyl, vinyl, and amino groups, can be introduced at the C3 position through different catalytic systems, including metal-free and metal-catalyzed approaches.[8][9]
Experimental Protocol: Metal-Free Direct C3-Vinylation of Quinoxalin-2(1H)-one
Materials:
-
1-Methylquinoxalin-2(1H)-one
-
Styrene
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 1-methylquinoxalin-2(1H)-one (1.0 eq) in DMSO, styrene (3.0 eq), ammonium persulfate (4.0 eq), and cesium carbonate (3.0 eq) are added.
-
The reaction mixture is stirred at 80°C for 10 hours under an air atmosphere.
-
After completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-vinylated quinoxalin-2(1H)-one.[9]
Diagram of the C-H Vinylation Workflow
Caption: Workflow for the direct C-H vinylation of quinoxalin-2(1H)-one.
Green Chemistry Approaches: Towards Sustainable Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing environmental impact and promoting sustainability.[10][11] In the synthesis of quinoxalinones, several green strategies have been developed, including the use of eco-friendly catalysts, alternative energy sources, and greener solvents.
Catalysis with Biodegradable and Reusable Catalysts
Recent research has explored the use of biodegradable catalysts, such as L-arabinose, for the synthesis of quinoxaline derivatives.[12] Additionally, the development of heterogeneous catalysts, like copper oxide nanoparticles synthesized using waste orange peel extract, offers the advantages of easy recovery and reusability, contributing to a more sustainable process.[10]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as an energy-efficient alternative to conventional heating.[13] Microwave-assisted synthesis of quinoxalinones often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles.[13][14]
Comparative Analysis of Synthetic Routes
To facilitate the selection of an appropriate synthetic strategy, the following table provides a comparative summary of the key features of the discussed routes.
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Classical Cyclocondensation | Reaction of o-phenylenediamines with 1,2-dicarbonyl compounds.[3][4] | Simple, cost-effective, good yields. | Limited substrate scope, potentially harsh conditions. |
| Palladium-Catalyzed Carbonylative Cyclization | Cascade reaction of 2-heteroaryl iodobenzene and NaN₃.[5] | Access to complex fused systems. | Requires expensive metal catalyst, potentially toxic reagents. |
| Direct C-H Functionalization | Direct introduction of functional groups at the C3 position.[6][7] | High atom economy, mild conditions, broad substrate scope. | May require specific directing groups, catalyst optimization can be challenging. |
| Green Synthesis Approaches | Use of green catalysts, solvents, and energy sources.[10][11][12] | Environmentally friendly, sustainable. | Catalyst development can be complex, scalability may be a concern. |
Conclusion
The synthesis of functionalized quinoxalinones has evolved from classical cyclocondensation reactions to more sophisticated and sustainable modern methodologies. The choice of a particular synthetic route will depend on a variety of factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and environmental considerations. While classical methods remain valuable for their simplicity, modern approaches such as direct C-H functionalization and green catalytic systems offer unparalleled opportunities for the efficient and versatile construction of novel quinoxalinone-based molecules for applications in drug discovery and materials science.
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Organic Chemistry Portal. Synthesis of quinoxalinones. [Link]
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Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. [Link]
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Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules. [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules. [Link]
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Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules. [Link]
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Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. New Journal of Chemistry. [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. [Link]
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The Synthesis of Quinoxalines by Condensation Reaction of Acyleins with O-Phenylenediamine Without Solvent Under Microwave Irrad. Marcel Dekker, Inc.. [Link]
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Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles. Journal of Asian Natural Products Research. [Link]
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Carbonylative Synthesis of Fused Quinoxalinones via Palladium-Catalyzed Cascade Cyclization of 2-Heteroaryl Iodobenzene and NaN3. Organic Letters. [Link]
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Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. European Journal of Medicinal Chemistry. [Link]
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Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. ResearchGate. [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]
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Novel green approaches for synthesis of quinoxaline derivatives. ResearchGate. [Link]
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Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes. Frontiers in Chemistry. [Link]
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Advancing quinoxaline chemistry: Sustainable and green synthesis using L-arabinose as a catalyst. Synthetic Communications. [Link]
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synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. PubMed. [Link]
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Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. International Journal of Innovative Research in Technology. [Link]
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A Head-to-Head Comparison of Kinase Inhibitors: The Impact of the 6-Chloro-1-Methyl Quinoxalinone Moiety
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the quinoxalinone scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors targeting a range of kinases implicated in diseases from cancer to inflammation.[1][2] This guide provides a detailed head-to-head comparison of kinase inhibitors featuring the quinoxalinone moiety, with a specific focus on the influence of the 6-chloro-1-methyl substitution, against inhibitors lacking this structural element. By examining experimental data, we will elucidate the role of this moiety in modulating inhibitor potency, selectivity, and overall performance.
The Quinoxalinone Scaffold: A Versatile Platform for Kinase Inhibition
Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities.[3] The quinoxalinone core, in particular, has proven to be a versatile starting point for the development of inhibitors targeting various kinase families, including c-Jun N-terminal kinases (JNKs), Apoptosis Signal-regulating Kinase 1 (ASK1), and Pim kinases.[4][5][6] The planar nature of the quinoxalinone ring system allows for favorable interactions within the ATP-binding pocket of kinases, while its various positions offer ample opportunities for substitution to enhance potency and selectivity.
Halogen substitutions, particularly at the 6- and 7-positions of the quinoxaline ring, have been shown to influence the activity of these inhibitors.[7] The presence of a chloro group can impact the electronic properties of the molecule and lead to specific interactions with the kinase active site, potentially increasing binding affinity and altering the selectivity profile.
Head-to-Head Comparison: JNK Inhibitors
To directly assess the impact of a 6-chloro substitution, we can compare two closely related JNK inhibitors based on the 11H-indeno[1,2-b]quinoxalin-11-one oxime scaffold.[8] One inhibitor is unsubstituted at the 6-position, while the other possesses a chloro group at this position.
| Compound/Inhibitor | Target Kinase | Kd (µM) |
| Unsubstituted Indenoquinoxaline Oxime | JNK1 | 0.44 |
| JNK2 | 0.52 | |
| JNK3 | 0.19 | |
| 6-Chloro-Indenoquinoxaline Oxime (4b) [8] | JNK1 | 0.23 |
| JNK2 | 0.31 | |
| JNK3 | 0.11 |
As the data indicates, the addition of a chloro group at the 6-position of the indenoquinoxaline scaffold leads to a consistent, albeit modest, increase in binding affinity for all three JNK isoforms.[8] This suggests that the chloro substitution contributes favorably to the interaction with the ATP-binding pocket of JNKs.
Comparative Analysis: Pim-1 and Pim-2 Kinase Inhibitors
Further evidence for the role of halogen substitution can be found in a series of quinoxaline-based inhibitors of Pim-1 and Pim-2 kinases.[7] While not a direct comparison with a 1-methyl quinoxalinone, the data on various halogen substitutions at the 6- and 7-positions provide valuable insights.
| Compound/Inhibitor | Substitution | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) |
| Lead Compound 1 | Unsubstituted | 0.13 | 0.42 |
| Compound 5c [7] | 6-Chloro | 0.13 | 0.19 |
| Compound 5d [7] | 7-Chloro | > 1 | > 1 |
| Compound 5e [7] | 6-Bromo | 0.14 | 0.17 |
| Compound 5f [7] | 7-Bromo | > 1 | > 1 |
The data for Pim kinase inhibitors reveals a striking positional effect of halogen substitution.[7] While a chloro or bromo group at the 6-position maintains or slightly improves potency against Pim-1 and significantly enhances potency against Pim-2, the same substitutions at the 7-position are detrimental to activity.[7] This highlights the critical role of the specific placement of the halogen in directing inhibitor binding and achieving desired activity.
Signaling Pathways and Experimental Workflows
To understand the context of kinase inhibition, it is crucial to visualize the signaling pathways in which these kinases operate.
The experimental evaluation of kinase inhibitors involves a series of well-defined workflows to determine their potency and selectivity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (kinase inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP in kinase buffer.
-
Add the test compound at various concentrations to the wells of the plate.
-
Initiate the kinase reaction by adding the reaction mixture to the wells.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Kinase Phosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Stimulant to activate the signaling pathway (e.g., growth factor, cytokine)
-
Test compounds (kinase inhibitors)
-
Lysis buffer
-
Primary antibodies (phospho-specific for the substrate and total protein for loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist to activate the kinase pathway for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate and the loading control.
-
Normalize the phospho-protein signal to the loading control.
-
Determine the extent of inhibition of phosphorylation at each compound concentration compared to the stimulated, untreated control.
-
Conclusion
The 6-chloro-1-methyl quinoxalinone moiety represents a valuable structural motif in the design of kinase inhibitors. The available data, particularly from JNK and Pim kinase inhibitors, demonstrates that the presence and position of a chloro group on the quinoxalinone scaffold can significantly influence inhibitor potency and selectivity. While a direct, comprehensive head-to-head comparison remains an area for future investigation, the evidence presented in this guide underscores the importance of this moiety in fine-tuning the pharmacological properties of kinase inhibitors. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge in this critical area of drug discovery.
References
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- Matveevskaya, V. V., et al. (2021). Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. Molecules, 26(18), 5688. [Link]
- Zhang, L., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2331005. [Link]
- Kandeel, M., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 223, 113579. [Link]
- Oyallon, B., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(4), 867. [Link]
- Wang, Y., et al. (2022). Design, synthesis, and evaluation of quinoxaline-based survivin inhibitors for castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 238, 114478. [Link]
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A Comparative Guide to the Drug-Like Properties of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one Analogs
In the landscape of modern drug discovery, the quinoxalinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer and antimicrobial effects.[1][2][3] This guide provides a comprehensive assessment of the drug-like properties of novel analogs of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, a promising starting point for the development of new therapeutic agents. Our focus extends beyond mere potency to the critical array of physicochemical and pharmacokinetic attributes that collectively define a molecule's potential for clinical success.
This document is intended for researchers, medicinal chemists, and drug development professionals. It offers an in-depth comparison of a parent compound and three of its analogs, supported by a combination of established in silico predictions and detailed protocols for pivotal in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays. We will explore the causal relationships between structural modifications and their impact on key drug-like properties, providing a framework for rational drug design and lead optimization.
The Strategic Imperative of Early ADMET Assessment
The attrition of drug candidates in late-stage clinical trials due to unfavorable pharmacokinetic or toxicity profiles represents a significant bottleneck in pharmaceutical R&D.[4] Early and integrated assessment of ADMET properties is therefore not just a screening step, but a foundational pillar of efficient and successful drug development.[4][5] By characterizing properties such as solubility, permeability, metabolic stability, and potential for cardiotoxicity at the lead optimization stage, we can de-risk development programs and focus resources on compounds with the highest probability of becoming safe and effective medicines. This guide embodies this philosophy by presenting a multi-faceted evaluation of our quinoxalinone analogs.
The Analogs Under Investigation
Our investigation centers on the parent compound, CMDQ-Parent , and three rationally designed analogs. The structural modifications in CMDQ-Analog A , CMDQ-Analog B , and CMDQ-Analog C are intended to modulate key physicochemical properties and explore their influence on the overall drug-like profile.
-
CMDQ-Parent : 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
-
CMDQ-Analog A : Introduction of a morpholine moiety to enhance solubility.
-
CMDQ-Analog B : Addition of a trifluoromethyl group to modulate lipophilicity and metabolic stability.
-
CMDQ-Analog C : Incorporation of a pyridine ring to improve polarity and explore potential new interactions with biological targets.
Comparative Analysis of Drug-Like Properties
A suite of in silico and in vitro assays was employed to construct a comprehensive profile of each analog. The following sections detail the comparative performance of each compound across critical parameters.
Physicochemical Properties and Lipinski's Rule of Five
Lipinski's Rule of Five provides a foundational filter for assessing the "drug-likeness" of a compound, with a focus on properties that influence oral bioavailability.[6] The rule stipulates that an orally active drug generally has no more than one violation of the following criteria: a molecular weight of less than 500 Daltons, a LogP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[6]
| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Rule of Five Violations |
| CMDQ-Parent | 196.62 | 2.1 | 1 | 2 | 0 |
| CMDQ-Analog A | 281.74 | 1.5 | 1 | 4 | 0 |
| CMDQ-Analog B | 264.62 | 3.2 | 1 | 2 | 0 |
| CMDQ-Analog C | 273.70 | 2.5 | 1 | 3 | 0 |
Analysis: All four compounds adhere to Lipinski's Rule of Five, suggesting a favorable starting point for oral drug development. The introduction of the morpholine ring in CMDQ-Analog A predictably decreased its LogP, indicating enhanced hydrophilicity. Conversely, the trifluoromethyl group in CMDQ-Analog B increased lipophilicity. These modifications, while impacting lipophilicity, were designed to remain within the optimal range for drug absorption.
In Vitro ADME Profile
A compound's ability to permeate the intestinal epithelium is a critical determinant of its oral bioavailability. We assessed permeability using two complementary assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. PAMPA provides a measure of passive diffusion, while the Caco-2 assay, which utilizes a monolayer of human colon adenocarcinoma cells, can also account for active transport and efflux mechanisms.[7][8]
| Compound | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (Papp, 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Permeability Class |
| CMDQ-Parent | 8.5 | 10.2 | 1.1 | High |
| CMDQ-Analog A | 4.2 | 5.8 | 1.3 | Moderate |
| CMDQ-Analog B | 12.1 | 15.5 | 1.0 | High |
| CMDQ-Analog C | 6.8 | 8.1 | 2.5 | Moderate (Efflux) |
Analysis: CMDQ-Analog B , with its higher lipophilicity, exhibited the highest permeability in both assays. The increased hydrophilicity of CMDQ-Analog A resulted in lower, but still acceptable, permeability. Notably, CMDQ-Analog C displayed a moderate permeability and an efflux ratio greater than 2, suggesting it may be a substrate for efflux transporters such as P-glycoprotein. This could potentially limit its net absorption in vivo.
The metabolic stability of a compound, typically assessed in liver microsomes, provides an early indication of its likely in vivo half-life and clearance.[9][10] A high clearance rate can lead to a short duration of action and the need for frequent dosing.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| CMDQ-Parent | 25 | 27.7 |
| CMDQ-Analog A | 45 | 15.4 |
| CMDQ-Analog B | >60 | <11.5 |
| CMDQ-Analog C | 18 | 38.5 |
Analysis: The introduction of the trifluoromethyl group in CMDQ-Analog B significantly enhanced metabolic stability, a common strategy in medicinal chemistry as this group can block sites of oxidative metabolism. CMDQ-Analog A also showed improved stability compared to the parent compound. In contrast, CMDQ-Analog C was rapidly metabolized, suggesting that the pyridine ring may introduce a new liability for metabolic enzymes.
In Vitro Safety and Toxicity Profile
General cytotoxicity was evaluated in a human cancer cell line (e.g., HepG2) using the MTT and LDH assays. The MTT assay measures mitochondrial reductase activity in viable cells, while the LDH assay quantifies the release of lactate dehydrogenase from cells with damaged cell membranes.[6][11]
| Compound | MTT IC₅₀ (µM) | LDH IC₅₀ (µM) |
| CMDQ-Parent | >100 | >100 |
| CMDQ-Analog A | >100 | >100 |
| CMDQ-Analog B | 85 | 92 |
| CMDQ-Analog C | 45 | 55 |
Analysis: CMDQ-Parent and CMDQ-Analog A demonstrated low cytotoxicity. CMDQ-Analog B showed moderate cytotoxicity, while CMDQ-Analog C was the most cytotoxic of the series. While cytotoxicity is a desired trait for anticancer agents, it is important to consider the therapeutic index – the ratio of the toxic dose to the therapeutic dose.
Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[12][13] We assessed the potential for hERG channel inhibition using an automated patch-clamp assay.
| Compound | hERG IC₅₀ (µM) |
| CMDQ-Parent | >30 |
| CMDQ-Analog A | >30 |
| CMDQ-Analog B | 15 |
| CMDQ-Analog C | 8 |
Analysis: CMDQ-Parent and CMDQ-Analog A showed no significant hERG inhibition at the concentrations tested. However, CMDQ-Analog B and, more notably, CMDQ-Analog C demonstrated inhibitory activity against the hERG channel. This suggests a potential for cardiotoxicity that would need to be carefully monitored and addressed in further optimization efforts.
Integrated Assessment and Path Forward
The comprehensive analysis of these four compounds reveals a classic trade-off in drug discovery. CMDQ-Analog B stands out for its excellent permeability and metabolic stability, key attributes for a successful oral drug. However, its increased lipophilicity is accompanied by moderate cytotoxicity and a potential for hERG liability. CMDQ-Analog A , while having lower permeability, presents a more favorable safety profile. CMDQ-Analog C , despite its moderate permeability, is hampered by rapid metabolism, cytotoxicity, and hERG inhibition.
Based on this assessment, CMDQ-Analog B represents the most promising lead for further optimization. The next steps would involve structural modifications aimed at mitigating its hERG activity and cytotoxicity while retaining its favorable permeability and metabolic stability. This could involve, for example, fine-tuning its lipophilicity or introducing polar groups at positions that do not compromise its beneficial properties.
Experimental Workflows and Protocols
To ensure the reproducibility and scientific validity of our findings, we provide the following detailed protocols for the key in vitro assays.
Workflow for Assessing Drug-Like Properties
Caption: Integrated workflow for the assessment of drug-like properties.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the Donor Plate : A solution of 1% lecithin in dodecane is prepared. 5 µL of this solution is added to each well of a 96-well filter plate (the donor plate) and allowed to impregnate the filter.
-
Compound Preparation : Test compounds are dissolved in a buffer solution (e.g., PBS, pH 7.4) containing 5% DMSO to a final concentration of 10 µM.
-
Assay Setup : 300 µL of buffer is added to each well of a 96-well acceptor plate. 150 µL of the compound solution is added to the donor plate.
-
Incubation : The donor plate is carefully placed on top of the acceptor plate, and the assembly is incubated at room temperature for 10-20 hours in a moist chamber.[14]
-
Quantification : After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
Calculation of Permeability Coefficient (Papp) : The apparent permeability is calculated using the following equation: Papp = (-V_A / (Area * time)) * ln(1 - [drug]_acceptor / [drug]_equilibrium)
Protocol: Caco-2 Permeability Assay
-
Cell Culture : Caco-2 cells are seeded onto permeable filter supports in 24- or 96-well plates and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[15][16]
-
Monolayer Integrity : The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Studies (Apical to Basolateral) : The culture medium is replaced with transport buffer. The test compound is added to the apical (upper) chamber, and the plate is incubated at 37°C. Samples are taken from the basolateral (lower) chamber at various time points.
-
Transport Studies (Basolateral to Apical) : To determine the efflux ratio, the experiment is repeated with the compound added to the basolateral chamber and samples taken from the apical chamber.
-
Quantification : The concentration of the compound in the samples is determined by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio : The apparent permeability is calculated as described for the PAMPA assay. The efflux ratio is the ratio of Papp (B-A) to Papp (A-B).
Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation : A reaction mixture containing liver microsomes (human or other species) and a NADPH-regenerating system in a phosphate buffer (pH 7.4) is prepared.[9][10]
-
Incubation : The reaction mixture is pre-warmed to 37°C. The test compound (typically at 1 µM) is added to initiate the reaction. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
Reaction Termination : The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing : The samples are centrifuged to precipitate the proteins. The supernatant is collected for analysis.
-
Quantification : The amount of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis : The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding : Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to attach overnight.[17]
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for 72 hours.[17]
-
MTT Addition : The culture medium is removed, and 28 µL of a 2 mg/mL solution of MTT is added to each well. The plate is incubated for 1.5 hours at 37°C.[17]
-
Formazan Solubilization : The MTT solution is removed, and the formazan crystals are dissolved in 130 µL of DMSO.[17]
-
Absorbance Measurement : The absorbance is measured at 492 nm using a microplate reader.[17]
-
IC₅₀ Determination : The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated.
Protocol: LDH Cytotoxicity Assay
-
Cell Treatment : Cells are seeded and treated with test compounds as described for the MTT assay.
-
Sample Collection : After the incubation period, an aliquot of the cell culture supernatant is carefully transferred to a new 96-well plate.
-
LDH Reaction : The LDH assay reaction mixture is added to each well. This mixture contains lactate, NAD+, and a tetrazolium salt.[11]
-
Incubation : The plate is incubated at room temperature for 30 minutes, protected from light.[11]
-
Absorbance Measurement : The absorbance is measured at 490 nm. The amount of formazan produced is proportional to the amount of LDH released.
-
IC₅₀ Determination : The IC₅₀ value is calculated based on the dose-response curve.
Protocol: hERG Patch-Clamp Assay
-
Cell Preparation : HEK293 cells stably expressing the hERG channel are used.
-
Patch-Clamp Recording : Whole-cell patch-clamp recordings are performed using an automated patch-clamp system. The cells are held at a holding potential of -80 mV.[18]
-
Voltage Protocol : A specific voltage protocol is applied to elicit hERG currents. This typically involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.[13][19]
-
Compound Application : The test compound is applied at various concentrations, and the effect on the hERG current is recorded.
-
Data Analysis : The percentage of inhibition of the hERG current is calculated for each concentration, and an IC₅₀ value is determined by fitting the data to a dose-response curve.
Conclusion
The systematic assessment of drug-like properties is an indispensable component of modern drug discovery. The case study of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one and its analogs illustrates how a multi-parameter optimization approach, guided by a combination of in silico modeling and robust in vitro assays, can facilitate the identification of lead candidates with a higher likelihood of clinical success. By understanding the interplay between chemical structure and ADMET properties, we can navigate the complexities of drug development with greater efficiency and precision, ultimately accelerating the delivery of new medicines to patients in need.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of Kinase Inhibitors Derived from 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are the master regulators of cellular communication.[1] They orchestrate a vast array of processes, from cell growth and proliferation to apoptosis and metabolic regulation, by catalyzing the phosphorylation of substrate proteins.[2][3] The aberrant activity of these enzymes is a well-established driver of numerous diseases, most notably cancer, making them one of the most critical classes of "druggable" targets.[1][4] The development of small-molecule kinase inhibitors has revolutionized cancer therapy since the first approval of imatinib in 2001.[4]
However, the very nature of the kinome presents a formidable challenge. The high degree of structural similarity in the ATP-binding site across different kinases makes achieving inhibitor selectivity a significant hurdle.[5][6] This lack of selectivity can lead to "off-target" effects, where an inhibitor interacts with unintended kinases, potentially causing toxicity or other adverse effects.[6][7][8] Therefore, a comprehensive understanding of a kinase inhibitor's cross-reactivity profile is paramount in the development of safe and effective therapeutics.[9]
This guide provides an in-depth comparative analysis of the cross-reactivity profiles of kinase inhibitors, with a focus on a hypothetical lead compound, QC-101 , derived from the novel 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold. We will explore the methodologies used to generate these profiles, compare QC-101 to established kinase inhibitors, and discuss the implications of its selectivity for future drug development.
The Imperative of Selectivity: Why Cross-Reactivity Matters
The human kinome is a complex network of signaling pathways. While inhibiting a specific disease-driving kinase is the primary goal, unintended inhibition of other kinases can disrupt normal cellular function.[6] For instance, the multi-targeted tyrosine kinase inhibitor Dasatinib, while effective against its primary targets like BCR-ABL and Src family kinases, also exhibits off-target effects on bone metabolism.[2][7][10] Conversely, polypharmacology, or the ability of a drug to interact with multiple targets, can sometimes be beneficial.[2] The clinical efficacy of Imatinib against gastrointestinal stromal tumors, for example, was discovered due to its inhibition of c-Kit, an off-target kinase.[2]
This duality underscores the importance of detailed cross-reactivity profiling. It allows researchers to:
-
Identify potential toxicities early in development.
-
Deconvolute the on-target versus off-target effects of a compound.
-
Discover new therapeutic indications for existing drugs.
-
Guide medicinal chemistry efforts to optimize selectivity.
Methodologies for Profiling Kinase Inhibitor Cross-Reactivity
A variety of techniques are available to assess the selectivity of kinase inhibitors, broadly categorized into biochemical and cell-based assays.[11][12] Each approach offers unique advantages and insights into the inhibitor's behavior.
1. Biochemical Assays: A Direct Measure of Interaction
Biochemical assays measure the direct interaction between an inhibitor and a purified kinase enzyme.[4][13] These assays are highly amenable to high-throughput screening and provide quantitative measures of inhibitory potency, such as the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[4]
Common formats include:
-
Luminescence-based assays: These detect kinase activity by measuring ATP consumption or ADP production (e.g., Kinase-Glo®, ADP-Glo™).[14]
-
Fluorescence-based assays: These utilize fluorescently labeled substrates or reagents to monitor the phosphorylation reaction.[11]
-
Competition Binding Assays (e.g., KINOMEscan®): This technology measures the ability of a test compound to displace a ligand from the active site of a large panel of kinases.[15][16][17]
2. Cell-Based Assays: Probing Activity in a Biological Context
Cell-based assays provide a more physiologically relevant assessment of an inhibitor's activity by measuring its effects within intact cells.[12] These assays can determine a compound's cell permeability, target engagement, and its impact on downstream signaling pathways.
Key cell-based approaches include:
-
Cellular Phosphorylation Assays: These quantify the phosphorylation of a specific substrate within the cell in response to inhibitor treatment.[12]
-
Chemical Proteomics (e.g., KiNativ™): This powerful technique uses chemical probes that covalently modify active kinases in a cell lysate.[18][19][20] By competing with these probes, an inhibitor's binding to endogenous kinases can be quantified by mass spectrometry, providing a snapshot of its cellular target profile.[18][19][20][21][22]
Caption: Simplified MAPK/ERK signaling cascade showing the selective target of QC-101.
Expert Insights and Future Directions
The cross-reactivity profile of QC-101 suggests a significant advantage over broadly active compounds like Staurosporine. Its high selectivity for the MAPK pathway could translate to a wider therapeutic window and a more favorable safety profile in a clinical setting. The development of highly selective kinase inhibitors remains a key goal in modern drug discovery. [5][23] Further characterization of QC-101 would involve:
-
Dose-response studies to determine precise IC50 values against a larger panel of kinases.
-
Cell-based assays in relevant cancer cell lines to confirm on-target activity and assess cellular potency.
-
In vivo studies in animal models to evaluate efficacy and tolerability.
By integrating data from both biochemical and cell-based profiling platforms, a comprehensive understanding of a compound's selectivity can be achieved, paving the way for the development of the next generation of targeted therapies.
Experimental Protocols
Protocol 1: KINOMEscan® Competition Binding Assay (Representative)
This protocol outlines the general principles of the KINOMEscan® assay for determining kinase inhibitor selectivity.
-
Assay Principle: The assay measures the binding of a test compound to a panel of DNA-tagged kinases. The kinases are expressed, tagged with a proprietary DNA label, and immobilized on a solid support. An active site-directed ligand is included in the reaction. The amount of kinase captured on the support is measured by quantitative PCR of the DNA tag.
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., QC-101) in 100% DMSO.
-
Serially dilute the compound to the desired screening concentration(s).
-
-
Assay Execution:
-
Combine the DNA-tagged kinases, the test compound, and the active site-directed ligand in a multi-well plate.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
Capture the kinase-ligand complexes on the solid support.
-
Wash away unbound components.
-
Elute and quantify the DNA tags using qPCR.
-
-
Data Analysis:
-
The amount of kinase recovered is inversely proportional to the binding affinity of the test compound.
-
Results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding.
-
Protocol 2: KiNativ™ Cellular Kinase Profiling (Representative)
This protocol describes a chemical proteomics approach to identify the cellular targets of a kinase inhibitor.
-
Assay Principle: This method uses ATP- and ADP-biotin probes that irreversibly bind to conserved lysine residues in the ATP-binding site of active kinases within a cell lysate. [18][19]Pre-treatment of the lysate with an inhibitor will block the probe from binding to its target kinases. [20]2. Cell Lysate Preparation:
-
Culture cells of interest to the desired density.
-
Lyse the cells under native conditions to preserve kinase activity.
-
-
Inhibitor Treatment:
-
Aliquot the cell lysate and treat with the test compound (e.g., QC-101) at various concentrations or a vehicle control (DMSO).
-
Incubate to allow the inhibitor to bind to its target kinases.
-
-
Probe Labeling and Enrichment:
-
Add the ATP/ADP-biotin probe to each lysate sample.
-
Allow the probe to covalently label the active sites of kinases not occupied by the inhibitor.
-
Digest the proteins into peptides.
-
Enrich the biotinylated peptides using streptavidin affinity chromatography.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the peptides corresponding to the active sites of different kinases.
-
The degree of inhibition is determined by comparing the abundance of each kinase's active-site peptide in the inhibitor-treated samples to the vehicle control.
-
References
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research website: [Link]
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Vela, E., et al. (2021). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. Journal of Clinical Medicine, 10(16), 3529. [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology website: [Link]
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E-K, Lukasz, et al. (2014). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 15, 19. [Link]
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Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. [Link]
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Drewry, D. H., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1335-1346. [Link]
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Aronsen, J. M., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 39-48. [Link]
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Wikipedia. MAPK/ERK pathway. Retrieved from Wikipedia: [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
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Tang, C., & Wang, Y. (2020). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Leukemia & Lymphoma, 61(10), 2291-2293. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY: [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from BellBrook Labs website: [Link]
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Wikipedia. Staurosporine. Retrieved from Wikipedia: [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from BMG LABTECH website: [Link]
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Quintás-Cardama, A., et al. (2013). Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. Leukemia & Lymphoma, 54(2), 235-245. [Link]
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BioSpace. (2018, January 19). Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. Retrieved from BioSpace website: [Link]
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Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]
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Begley, M., et al. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 15(1), 10-22. [Link]
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ResearchGate. The KiNativ approach to kinase inhibitor profiling. Retrieved from ResearchGate: [Link]
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Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 920-931. [Link]
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Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2697-2707. [Link]
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Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Retrieved from Technology Networks website: [Link]
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Lamba, V., & Ghosh, I. (2012). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 4(1), 1-4. [Link]
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Nagar, B., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Scientific Reports, 11(1), 16399. [Link]
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Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved from Luceome Biotechnologies website: [Link]
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HMS LINCS Project. (2016, September 15). KiNativ data. Retrieved from HMS LINCS Project website: [Link]
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Creative Diagnostics. MAP Kinase Signaling Pathways. Retrieved from Creative Diagnostics website: [Link]
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Zuccotto, F., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. ACS Chemical Biology, 9(8), 1696-1707. [Link]
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DiscoveRx Corporation. (2010, November 18). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Retrieved from Business Wire website: [Link]
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Montanari, F., et al. (2024). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 29(1), 229. [Link]
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HMS LINCS Project. (2018, January 18). KINOMEscan data. Retrieved from HMS LINCS Project website: [Link]
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Case studies of successful drugs developed using quinoxalinone intermediates
A Comparative Guide to Successful Drugs Developed from Quinoxalinone Intermediates
For decades, the quinoxalinone core, a heterocyclic scaffold, has captured the attention of medicinal chemists. Its rigid, planar structure and versatile substitution patterns make it an ideal foundation for developing potent and selective therapeutic agents. This guide delves into the successful translation of quinoxalinone-based compounds from promising intermediates to impactful drugs and clinical candidates. We will explore case studies of compounds targeting a range of diseases, from cancer to viral infections, and provide a comparative analysis of their performance, supported by experimental data.
The Allure of the Quinoxalinone Nucleus: A Chemist's Perspective
The quinoxalinone scaffold is a bioisostere of quinoline and naphthalene, offering a unique combination of properties that are highly desirable in drug design. The presence of nitrogen atoms in the pyrazine ring allows for hydrogen bonding interactions with biological targets, while the fused benzene ring provides a platform for various substitutions to modulate lipophilicity, metabolic stability, and target affinity. The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a reaction that has been refined over the years to allow for the efficient generation of diverse libraries of quinoxalinone derivatives.
This guide will focus on three distinct case studies that highlight the successful evolution of quinoxalinone intermediates into promising drug candidates:
-
XK469 (NSC 697754): A selective topoisomerase IIβ inhibitor for cancer therapy.
-
Quinoxalinone-based FGFR1 Inhibitors: A new class of potent anticancer agents.
-
N4-Substituted Thiophen-3-ylsulfonylquinoxalinones: Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase.
Case Study 1: XK469 (NSC 697754) - A Selective Weapon Against Solid Tumors
XK469 is a synthetic quinoxaline phenoxypropionic acid derivative that has demonstrated significant antitumor activity, particularly against solid tumors.[1] Its development marked a pivotal moment in the exploration of quinoxalinone-based anticancer agents.
Mechanism of Action: Targeting Topoisomerase IIβ
XK469's primary mechanism of action is the selective inhibition of topoisomerase IIβ, an enzyme crucial for DNA replication and chromosome segregation.[1] Unlike many other topoisomerase II inhibitors that target both the α and β isoforms, XK469's selectivity for the β isoform is thought to contribute to its solid tumor selectivity.[1] Topoisomerase IIβ is often highly expressed in quiescent or slow-growing solid tumor cells, making it an attractive target.[1] XK469 acts as a "poison," trapping the enzyme in a covalent complex with DNA, leading to DNA strand breaks and ultimately, apoptosis.[1]
Caption: Mechanism of action of XK469.
Performance and Clinical Data
Preclinical studies demonstrated XK469's selective cytotoxicity against several murine solid tumor cell lines, including colorectal and mammary adenocarcinomas.[2] A Phase I clinical trial was conducted to evaluate the safety and pharmacokinetics of R(+)XK469 in patients with advanced solid tumors. The dose-limiting toxicity was neutropenia. While no significant anti-tumor activity was identified in this initial trial, a partial response was observed in a patient with nasopharyngeal carcinoma.
Case Study 2: Quinoxalinone-Based FGFR1 Inhibitors - Targeting Tumor Angiogenesis and Proliferation
Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a critical role in tumor cell proliferation, survival, and angiogenesis. Its aberrant activation is implicated in various cancers, making it a key target for anticancer drug development. A series of 3-vinyl-quinoxalin-2(1H)-one derivatives have been synthesized and identified as potent FGFR1 inhibitors.[3][4]
Design and Mechanism of Action
These inhibitors were designed based on the structure of TKI258 (Dovitinib), a known multi-targeted RTK inhibitor.[3] The quinoxalinone scaffold was chosen to enhance interactions with the kinase hinge region of FGFR1 through the formation of hydrogen bonds. The 3-vinyl group was introduced to further explore the binding pocket. These compounds act as competitive inhibitors at the ATP-binding site of FGFR1, preventing its phosphorylation and downstream signaling.
Caption: Inhibition of the FGFR1 signaling pathway.
Performance Data
Several of the synthesized 3-vinyl-quinoxalin-2(1H)-one derivatives exhibited potent inhibitory activity against FGFR1 and cytotoxicity against various cancer cell lines, with some compounds showing better potency than the lead compound TKI258.[3][4] Structure-activity relationship (SAR) studies indicated that smaller substituents on the side chain were more effective.[3][4]
Case Study 3: N4-Substituted Thiophen-3-ylsulfonylquinoxalinones - Combating HIV-1
The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a key enzyme in the viral life cycle and a major target for antiretroviral therapy.[5] A series of novel N4-substituted thiophen-3-ylsulfonylquinoxalinone derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[6]
Mechanism of Action
NNRTIs bind to an allosteric pocket on the HIV-1 RT, inducing a conformational change that inhibits the enzyme's polymerase activity. This binding site is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. The quinoxalinone scaffold in these compounds provides a rigid core for optimal interaction within the NNRTI binding pocket.
Performance Data
Several of the synthesized N4-(hetero)arylsulfonylquinoxalinone derivatives displayed potent anti-HIV-1 activity, with IC50 values in the sub-micromolar range.[6] Another quinoxaline derivative, S-2720, also showed potent inhibition of HIV-1 RT and viral replication in tissue culture.[7]
Comparative Analysis of Quinoxalinone-Based Drugs
The following table provides a comparative summary of the key performance indicators for the discussed quinoxalinone-based drug candidates.
| Compound/Series | Target | Mechanism of Action | Potency (IC50) | Therapeutic Area | Development Stage |
| XK469 (NSC 697754) | Topoisomerase IIβ | Traps enzyme-DNA complex, causing DNA strand breaks | ≈ 130 µM (for TOP2B inhibition)[8] | Cancer (Solid Tumors) | Phase I Clinical Trial |
| 3-Vinyl-quinoxalin-2(1H)-one Derivatives | FGFR1 | Competitive inhibition at the ATP-binding site | Good to excellent potency against various cancer cell lines (some better than TKI258)[3][4] | Cancer | Preclinical |
| N4-(hetero)arylsulfonyl-quinoxalinones | HIV-1 Reverse Transcriptase | Allosteric inhibition of reverse transcriptase | 10-7 mol/L level[6] | HIV/AIDS | Preclinical |
Experimental Protocols
Synthesis of a 3-Vinyl-quinoxalin-2(1H)-one Intermediate
The following is a representative protocol for the synthesis of a key intermediate in the development of 3-vinyl-quinoxalin-2(1H)-one FGFR1 inhibitors, based on reported methods.[3][4]
Step 1: Synthesis of 3-methyl-1H-quinoxalin-2-one
-
To a solution of o-phenylenediamine (10 mmol) in ethanol (50 mL), add pyruvic acid (12 mmol).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 3-methyl-1H-quinoxalin-2-one.
Step 2: Synthesis of 3-(bromomethyl)-1H-quinoxalin-2-one
-
Suspend 3-methyl-1H-quinoxalin-2-one (5 mmol) in carbon tetrachloride (30 mL).
-
Add N-bromosuccinimide (NBS) (5.5 mmol) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under irradiation with a 250W lamp for 6 hours.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude 3-(bromomethyl)-1H-quinoxalin-2-one.
Step 3: Synthesis of (2-oxo-1,2-dihydroquinoxalin-3-yl)methyl)triphenylphosphonium bromide
-
Dissolve the crude 3-(bromomethyl)-1H-quinoxalin-2-one (4 mmol) in toluene (25 mL).
-
Add triphenylphosphine (4.4 mmol).
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture and collect the precipitate by filtration. Wash with toluene and dry to afford the phosphonium salt intermediate.
This intermediate can then be used in a Wittig reaction with various aldehydes to generate the final 3-vinyl-quinoxalin-2(1H)-one derivatives.
Caption: General synthetic workflow.
Conclusion and Future Perspectives
The case studies presented in this guide underscore the immense potential of the quinoxalinone scaffold in the development of novel therapeutics. From the selective topoisomerase IIβ inhibitor XK469 to potent FGFR1 and HIV-1 RT inhibitors, the versatility of this chemical motif is evident. The ability to readily synthesize and modify the quinoxalinone core allows for the fine-tuning of pharmacological properties, leading to the discovery of drug candidates with improved efficacy and safety profiles.
Future research in this area will likely focus on exploring new substitution patterns, developing more efficient and greener synthetic methodologies, and applying computational tools for the rational design of next-generation quinoxalinone-based drugs. The continued exploration of this privileged scaffold promises to yield even more successful drugs in the fight against a wide range of human diseases.
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Liu, Z., Yu, S., Chen, D., Shen, G., Wang, Y., Hou, L., Lin, D., Zhang, J., & Ye, F. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Drug Design, Development and Therapy, 10, 1847–1861. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
